molecular formula C7H12N2S B180890 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine CAS No. 112086-66-5

3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine

Numéro de catalogue: B180890
Numéro CAS: 112086-66-5
Poids moléculaire: 156.25 g/mol
Clé InChI: JIXXWWDGEMQMCJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine is a useful research compound. Its molecular formula is C7H12N2S and its molecular weight is 156.25 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

3-(4-methyl-1,3-thiazol-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-6-5-10-7(9-6)3-2-4-8/h5H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXXWWDGEMQMCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112086-66-5
Record name 3-(4-methyl-1,3-thiazol-2-yl)propan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Uncharted Territory of a Novel Thiazole Derivative

To our fellow researchers, scientists, and drug development professionals, this guide serves as a comprehensive exploration into the core physicochemical properties of the novel compound, 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine. The thiazole moiety is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active agents.[1][2][3] This guide is structured to provide not just data, but a deeper understanding of the causality behind experimental choices and the self-validating systems inherent in robust scientific protocols. As this is a novel molecule, this document will serve as a predictive and methodological guide, outlining expected properties and the rigorous experimental designs necessary to elucidate them.

Molecular Structure and Its Implications

The foundational step in characterizing any new chemical entity is to dissect its structure and predict its behavior. 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine is a fascinating hybrid, merging the aromatic, electron-rich thiazole ring with a flexible aliphatic amine chain.

Caption: Chemical structure of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine.

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is known to be a versatile pharmacophore.[4] The primary amine group introduces a basic center, crucial for salt formation and interaction with biological targets. The methyl group on the thiazole ring may influence metabolic stability and receptor binding.

Predicted Physicochemical Properties: A Data-Driven Overview

While experimental data for this specific molecule is not yet publicly available, we can predict its key physicochemical properties based on its structure and data from analogous compounds. These predictions are invaluable for guiding initial experimental design and hypothesis generation.

Physicochemical PropertyPredicted Value/RangeRationale and Significance in Drug Discovery
Molecular Weight 156.25 g/mol Adheres to Lipinski's Rule of 5 (<500 g/mol ), suggesting good potential for oral bioavailability.
pKa (of the primary amine) 9.5 - 10.5The basicity of the primary amine is crucial for its ionization state at physiological pH, impacting solubility, permeability, and target binding.[5][6]
logP 1.5 - 2.5This predicted lipophilicity suggests a balance between aqueous solubility and membrane permeability, a key aspect of ADME properties.[7][8]
Aqueous Solubility Moderately SolubleThe presence of the polar amine group should confer reasonable aqueous solubility, particularly at acidic pH where it will be protonated.

Synthesis Pathway: A Proposed Route

A plausible and efficient synthesis of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine can be envisioned through a multi-step process, leveraging established thiazole synthesis methodologies.

G A Thioacetamide C Hantzsch Thiazole Synthesis A->C B 3-Bromopyruvaldehyde B->C D 2-Bromo-4-methylthiazole C->D F Gabriel Synthesis D->F E Potassium Phthalimide E->F G N-(3-(4-Methyl-1,3-thiazol-2-yl)propyl)phthalimide F->G I Hydrazinolysis G->I H Hydrazine Hydrate H->I J 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine I->J

Caption: Proposed synthesis workflow for the target compound.

This proposed pathway is a logical starting point for the synthesis of the target molecule, employing well-documented and reliable chemical transformations.

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine. These protocols are designed to be robust and provide high-quality, reproducible data.

Determination of pKa via UV-Metric Titration

The ionization constant (pKa) is a critical parameter that dictates the charge state of a molecule at a given pH. For an amine-containing compound, this is paramount for understanding its interaction with biological systems.

Principle: The UV-Vis absorbance of the thiazole chromophore will change as the adjacent amine group becomes protonated or deprotonated. By monitoring this change across a range of pH values, a titration curve can be generated, from which the pKa can be determined.[9][10]

Experimental Workflow:

G A Prepare stock solution of compound in Methanol C Add a small aliquot of stock solution to each buffer in a 96-well plate A->C B Prepare a series of buffers (pH 1-13) B->C D Measure UV-Vis absorbance spectrum for each well C->D E Plot absorbance at a specific wavelength vs. pH D->E F Determine the inflection point of the sigmoid curve to find the pKa E->F

Caption: Workflow for pKa determination by UV-metric titration.

Detailed Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in methanol.

  • Buffer Preparation: Prepare a series of universal buffers with pH values ranging from 1 to 13 in 0.5 pH unit increments.

  • Sample Preparation: In a UV-transparent 96-well plate, add 198 µL of each buffer to respective wells. Add 2 µL of the compound stock solution to each well.

  • Measurement: Measure the full UV-Vis absorbance spectrum (220-400 nm) for each well using a plate reader.

  • Data Analysis: Identify a wavelength with a significant change in absorbance upon protonation. Plot the absorbance at this wavelength against the pH of the buffer. Fit the data to a sigmoidal curve. The pH at the inflection point of the curve corresponds to the pKa of the primary amine.[11]

Determination of logP via the Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its ADME properties.[8][12]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentration of the compound in each phase is then determined, and the ratio of these concentrations is used to calculate the logP.[7][9]

Experimental Workflow:

G A Pre-saturate n-octanol with water and water with n-octanol B Dissolve compound in the aqueous phase A->B C Add an equal volume of the n-octanol phase A->C B->C D Shake vigorously to allow for partitioning C->D E Centrifuge to separate the phases D->E F Quantify compound concentration in each phase via HPLC-UV E->F G Calculate logP = log([Compound]octanol / [Compound]water) F->G

Caption: Shake-flask method workflow for logP determination.

Detailed Protocol:

  • Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of n-octanol and water, shaking vigorously, and allowing the layers to separate overnight.

  • Partitioning: Accurately weigh a small amount of the compound and dissolve it in the n-octanol-saturated water. Add an equal volume of the water-saturated n-octanol.

  • Equilibration: Shake the mixture for at least 1 hour to ensure complete partitioning.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a validated HPLC-UV method.

  • Calculation: Calculate the logP using the formula: logP = log (Concentration in n-octanol / Concentration in water).[12]

Determination of Kinetic Aqueous Solubility via Nephelometry

Aqueous solubility is a critical factor for drug absorption and distribution.[13][14] The kinetic solubility assay is a high-throughput method to assess this property early in the drug discovery process.[15][16]

Principle: A concentrated DMSO stock solution of the compound is added to an aqueous buffer. If the compound's solubility is exceeded, it will precipitate, causing turbidity which can be measured by nephelometry (light scattering).[13][17]

Experimental Workflow:

G A Prepare a high concentration stock solution in DMSO B Dispense the stock solution into a 96-well plate A->B C Add aqueous buffer (e.g., PBS, pH 7.4) to each well B->C D Incubate and shake the plate C->D E Measure turbidity using a nephelometer D->E F Determine the concentration at which precipitation occurs E->F

Caption: Nephelometric workflow for kinetic solubility assessment.

Detailed Protocol:

  • Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Plate Preparation: In a clear 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Precipitation Induction: Add a fixed volume of phosphate-buffered saline (PBS, pH 7.4) to each well. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Measurement: Measure the turbidity of each well using a nephelometer.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer blank.

Spectral Characterization: Unveiling the Molecular Fingerprint

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.

  • ¹H and ¹³C NMR (Nuclear Magnetic Resonance): These techniques will provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the connectivity and structure. Characteristic shifts for the thiazole ring protons and carbons are expected.[18][19][20]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[18][19]

  • Infrared (IR) Spectroscopy: This will show the characteristic vibrational frequencies of the functional groups present, such as the N-H stretches of the primary amine and the C=N and C-S stretches of the thiazole ring.[20]

Conclusion and Future Directions

This guide provides a comprehensive framework for the synthesis and detailed physicochemical characterization of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine. The thiazole scaffold continues to be a rich source of novel therapeutic agents, and a thorough understanding of the fundamental properties of new derivatives is the bedrock of successful drug discovery and development.[1][2][21] The experimental protocols outlined herein are robust, reliable, and will yield the high-quality data necessary to advance this promising compound through the drug discovery pipeline. Future work should focus on the biological evaluation of this compound, exploring its potential as an antimicrobial, anticancer, or anti-inflammatory agent, given the known activities of related thiazole derivatives.[3][21][22][23]

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • Chitre, T. S., et al. (2011). Novel 1,3,4-(thiadiazol-2-ylamino) methyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiones: synthesis, docking and antimycobacterial testing. Advances in Biological Chemistry, 1, 7-14. Retrieved January 25, 2026, from [Link]

  • 5-[Substituted]- 1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry. Retrieved January 25, 2026, from [Link]

  • Bharate, S. S., et al. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 19(5), 358-368. Retrieved January 25, 2026, from [Link]

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved January 25, 2026, from [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences, 49(3), 603-626. Retrieved January 25, 2026, from [Link]

  • Juranić, I. (2014). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 87(4), 343-347. Retrieved January 25, 2026, from [Link]

  • Foroumadi, A., et al. (2015). Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. European Journal of Medicinal Chemistry, 97, 73-89. Retrieved January 25, 2026, from [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (n.d.). RSC Publishing. Retrieved January 25, 2026, from [Link]

  • Gomha, S. M., et al. (2016). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. Molecules, 21(1), 36. Retrieved January 25, 2026, from [Link]

  • LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved January 25, 2026, from [Link]

  • Avdeef, A. (2011). Development of Methods for the Determination of pKa Values. Syracuse University. Retrieved January 25, 2026, from [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Retrieved January 25, 2026, from [Link]

  • 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of. (2019). Current Chemistry Letters. Retrieved January 25, 2026, from [Link]

  • pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. (2007). The Journal of Physical Chemistry A. Retrieved January 25, 2026, from [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. Retrieved January 25, 2026, from [Link]

  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). Egyptian Journal of Chemistry. Retrieved January 25, 2026, from [Link]

  • Wang, Y., et al. (2018). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry, 61(18), 8342-8355. Retrieved January 25, 2026, from [Link]

  • SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. (n.d.). Shodhganga. Retrieved January 25, 2026, from [Link]

  • Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. (2022). Scholaris. Retrieved January 25, 2026, from [Link]

  • 1,3-thiazol-2-amine. (n.d.). ChemSynthesis. Retrieved January 25, 2026, from [Link]

  • Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Molecular Pharmaceutics, 8(4), 1135-1144. Retrieved January 25, 2026, from [Link]

  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. Retrieved January 25, 2026, from [Link]

  • SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. (1962). DTIC. Retrieved January 25, 2026, from [Link]

  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021). Systematic Reviews in Pharmacy. Retrieved January 25, 2026, from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved January 25, 2026, from [Link]

  • Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (2015). Journal of Chemical and Pharmaceutical Research. Retrieved January 25, 2026, from [Link]

  • The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024). MDPI. Retrieved January 25, 2026, from [Link]

  • El-Sayed, W. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1772. Retrieved January 25, 2026, from [Link]

  • N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. (2021). MDPI. Retrieved January 25, 2026, from [Link]

Sources

An In-Depth Technical Guide to 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The 2-aminothiazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. This document details the key identification numbers, proposes a logical synthetic pathway based on established methodologies, outlines its physicochemical properties, and explores its potential applications in drug development, drawing parallels with structurally related compounds.

Compound Identification and Physicochemical Properties

IdentifierValueSource
Chemical Name 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amineN/A
Synonyms 3-(4-methylthiazol-2-yl)propan-1-amineN/A
CAS Number Not available for free baseN/A
MDL Number MFCD18205890 (dihydrochloride salt)[1]
Molecular Formula C₇H₁₂N₂SN/A
Molecular Weight 156.25 g/mol N/A

Note: The listed MDL number corresponds to the dihydrochloride salt of the compound.

Proposed Synthetic Pathway

A plausible and efficient synthesis of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine can be conceptualized through a multi-step process, leveraging the well-established Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thioamide.

Synthetic Pathway Thiourea Thiourea 2_Amino_4_methylthiazole 2-Amino-4-methylthiazole Thiourea->2_Amino_4_methylthiazole Hantzsch Synthesis Chloroacetone Chloroacetone Chloroacetone->2_Amino_4_methylthiazole Intermediate_Amide N-(4-methylthiazol-2-yl)-3-chloropropanamide 2_Amino_4_methylthiazole->Intermediate_Amide Acylation 3_Chloropropionyl_chloride 3-Chloropropionyl chloride 3_Chloropropionyl_chloride->Intermediate_Amide Reduction_Step Reduction (e.g., LiAlH4) Intermediate_Amide->Reduction_Step Final_Product 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine Reduction_Step->Final_Product

Caption: Proposed synthetic route to 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine.

Step 1: Synthesis of 2-Amino-4-methylthiazole

The synthesis initiates with the classic Hantzsch thiazole synthesis, a reliable method for constructing the thiazole ring.

Protocol:

  • Suspend thiourea (1.0 eq) in water.

  • To the stirred suspension, add chloroacetone (1.0 eq) dropwise. An exothermic reaction will occur, leading to the dissolution of thiourea.

  • Reflux the resulting yellow solution for 2 hours.

  • After cooling, add solid sodium hydroxide to the mixture with continuous stirring and cooling to basify the solution.

  • Separate the upper oily layer and extract the aqueous layer with ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure, and distill the crude product to obtain pure 2-amino-4-methylthiazole.[2]

Causality: The Hantzsch synthesis is a cornerstone of heterocyclic chemistry, providing a straightforward and high-yielding route to thiazole derivatives. The reaction proceeds via nucleophilic attack of the sulfur of thiourea on the α-halocarbonyl compound, followed by cyclization and dehydration.

Step 2: Acylation of 2-Amino-4-methylthiazole

The next step involves the acylation of the amino group of 2-amino-4-methylthiazole with 3-chloropropionyl chloride to form the corresponding amide intermediate.

Protocol:

  • Dissolve 2-amino-4-methylthiazole (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Cool the solution in an ice bath.

  • Add a non-nucleophilic base, such as triethylamine (1.1 eq), to the solution.

  • Slowly add 3-chloropropionyl chloride (1.05 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-methylthiazol-2-yl)-3-chloropropanamide.

Causality: The acylation reaction forms a stable amide bond, introducing the three-carbon chain required for the final product. The use of a base is crucial to neutralize the hydrochloric acid generated during the reaction, preventing protonation of the starting amine and driving the reaction to completion.

Step 3: Reduction of the Amide

The final step is the reduction of the amide carbonyl group to a methylene group to yield the target primary amine.

Protocol:

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) (excess, e.g., 2-3 eq) in anhydrous tetrahydrofuran.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of N-(4-methylthiazol-2-yl)-3-chloropropanamide (1.0 eq) in anhydrous tetrahydrofuran to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring by TLC.

  • Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

  • Filter the resulting precipitate and wash with tetrahydrofuran.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine. Further purification can be achieved by column chromatography or distillation.

Causality: Lithium aluminum hydride is a powerful reducing agent capable of reducing amides to amines. The inert atmosphere and anhydrous conditions are critical due to the high reactivity of LiAlH₄ with water. The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in a granular precipitate that is easily removed by filtration.

Potential Applications in Drug Discovery and Development

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[3] The title compound, 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Kinase Inhibitors

Many kinase inhibitors incorporate the 2-aminothiazole core structure. For instance, Dasatinib, a potent inhibitor of multiple tyrosine kinases, features a substituted 2-aminothiazole ring.[3] The nitrogen atoms of the thiazole ring and the exocyclic amino group can form crucial hydrogen bond interactions with the hinge region of the kinase active site. The propyl-amine side chain of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine provides a versatile handle for further functionalization to target specific regions of the kinase active site, potentially leading to the development of novel and selective kinase inhibitors for oncology and inflammatory diseases.

Antimicrobial Agents

Thiazole derivatives have demonstrated a broad spectrum of antimicrobial activities.[4] The thiazole ring is a key component of some antibiotics. The structural features of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine, particularly the presence of the basic amine and the lipophilic methylthiazole core, are conducive to antimicrobial activity. This compound could serve as a starting point for the synthesis of new antibacterial and antifungal agents.

Other Therapeutic Areas

The versatility of the 2-aminothiazole scaffold extends to other therapeutic areas, including neurodegenerative diseases and immunosuppression.[5] The ability to readily modify the primary amine of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine allows for the exploration of a wide chemical space, making it a valuable intermediate for the discovery of novel therapeutics targeting a range of biological pathways.

Safety and Handling

Detailed toxicological data for 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine is not available. However, based on the dihydrochloride salt, appropriate safety precautions should be taken.[1] It is classified as causing serious eye damage.[1] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, are essential when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine is a valuable heterocyclic building block with significant potential in drug discovery and development. While detailed information on the free base is limited, a robust synthetic route can be proposed based on well-established chemical principles. The presence of the 2-aminothiazole core suggests potential applications in the development of kinase inhibitors, antimicrobial agents, and other therapeutics. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. Available from: [Link]

  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Available from: [Link]

  • 2-amino-4-methylthiazole - Organic Syntheses Procedure. Available from: [Link]

  • EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents.
  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives - Neliti. Available from: [Link]

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of compounds with diverse therapeutic applications.[1][2] This technical guide delves into the prospective mechanism of action of a specific derivative, 3-(4-methyl-1,3-thiazol-2-yl)propan-1-amine. While direct empirical data for this compound is not yet prevalent in published literature, this document, grounded in the extensive research on analogous structures, will posit a plausible mechanistic framework. We will explore potential biological targets and signaling pathways, and provide a comprehensive roadmap of experimental protocols for the validation of these hypotheses. This guide is intended for researchers, scientists, and professionals in drug development, offering a structured approach to elucidating the pharmacological profile of this promising, yet uncharacterized, molecule.

Introduction: The Prominence of the 2-Aminothiazole Moiety

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged pharmacophore in drug discovery.[1][3] Its unique electronic properties and ability to form key interactions with biological macromolecules have led to its incorporation into a wide array of approved drugs and clinical candidates.[3] The 2-aminothiazole core, in particular, is a versatile building block, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][2][4] The diverse functionalities that can be introduced at various positions on the thiazole ring allow for fine-tuning of a compound's pharmacological properties, making it a highly attractive scaffold for the development of novel therapeutics.[1][5]

The subject of this guide, 3-(4-methyl-1,3-thiazol-2-yl)propan-1-amine, features a 2-aminothiazole core substituted with a methyl group at the 4-position and a propylamino group at the 2-position. The presence of the primary amine introduces a basic center, which can be crucial for interactions with acidic residues in protein binding pockets. Based on the established activities of structurally related 2-aminothiazole derivatives, we hypothesize that this compound may exert its effects through one or more of the following mechanisms:

  • Inhibition of Protein Kinases: Many 2-aminothiazole derivatives are known to be potent inhibitors of various protein kinases, which are key regulators of cellular processes.[5]

  • Modulation of P-glycoprotein (P-gp) activity: Some thiazole-containing compounds have been shown to interact with the multidrug resistance transporter P-gp, either as substrates or inhibitors.[6]

  • Antimicrobial Activity: The thiazole scaffold is a common feature in compounds with antibacterial and antifungal properties.[4]

This guide will focus on exploring the potential kinase inhibitory activity as a primary hypothesis, while also considering other plausible mechanisms.

Postulated Mechanism of Action: Kinase Inhibition

A significant number of 2-aminothiazole derivatives have been identified as inhibitors of protein kinases, playing a crucial role in cancer therapy.[5] These enzymes are often dysregulated in cancer and other diseases, making them attractive therapeutic targets.

Hypothetical Target: Aurora Kinases

Aurora kinases are a family of serine/threonine kinases that are essential for mitotic progression. Their overexpression is frequently observed in various human cancers, correlating with poor prognosis. Several 2-aminothiazole-based compounds have been reported as potent inhibitors of Aurora kinases.[1]

We postulate that 3-(4-methyl-1,3-thiazol-2-yl)propan-1-amine could bind to the ATP-binding pocket of Aurora kinases. The 2-aminothiazole core would serve as a scaffold, with the primary amine forming hydrogen bonds with key residues in the hinge region of the kinase domain. The 4-methyl group could provide additional hydrophobic interactions within the binding site.

Diagram: Putative Binding Mode of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine in the Aurora Kinase ATP-Binding Pocket

G cluster_kinase Aurora Kinase ATP-Binding Pocket cluster_ligand 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine ATP_pocket ATP Binding Site hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue thiazole Thiazole Ring thiazole->ATP_pocket Scaffold Interaction amine Propylamine Group amine->hinge H-Bond methyl Methyl Group methyl->hydrophobic_pocket Hydrophobic Interaction

Caption: Hypothetical binding of the compound in the Aurora kinase active site.

Downstream Signaling Pathway

Inhibition of Aurora kinases by 3-(4-methyl-1,3-thiazol-2-yl)propan-1-amine would disrupt the proper execution of mitosis. This would lead to a cascade of downstream events, ultimately resulting in cell cycle arrest and apoptosis.

Diagram: Proposed Signaling Pathway of Aurora Kinase Inhibition

G Compound 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine AuroraK Aurora Kinases Compound->AuroraK Inhibition Mitosis Mitotic Progression AuroraK->Mitosis Phosphorylation Spindle Spindle Assembly Checkpoint Activation Mitosis->Spindle Disruption Arrest G2/M Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Simplified signaling cascade following Aurora kinase inhibition.

Experimental Validation Protocols

To substantiate the hypothesized mechanism of action, a series of well-defined experiments are necessary. The following protocols provide a step-by-step guide for researchers.

In Vitro Kinase Inhibition Assays

Objective: To determine the inhibitory activity of 3-(4-methyl-1,3-thiazol-2-yl)propan-1-amine against a panel of protein kinases, with a focus on Aurora kinases.

Methodology:

  • Compound Preparation: Dissolve the test compound in DMSO to create a stock solution. Prepare serial dilutions to be used in the assay.

  • Kinase Reaction: In a 96-well plate, combine the recombinant kinase, a suitable substrate (e.g., a generic peptide substrate), and ATP.

  • Inhibition: Add the test compound at various concentrations to the kinase reaction mixture. Include a positive control (a known kinase inhibitor) and a negative control (DMSO vehicle).

  • Detection: After incubation, quantify the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or luminescence-based assays (measuring the amount of ATP remaining).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

Table 1: Representative Data from a Kinase Inhibition Assay

Compound Concentration (µM)% Inhibition (Aurora A)% Inhibition (Aurora B)
0.015.28.1
0.125.630.4
148.955.2
1085.392.7
10098.199.5
IC50 (µM) 1.05 0.82
Cell-Based Proliferation Assays

Objective: To assess the anti-proliferative effect of the compound on cancer cell lines known to overexpress the target kinase.

Methodology:

  • Cell Culture: Culture cancer cell lines (e.g., HeLa, MCF-7) in appropriate media.

  • Treatment: Seed the cells in 96-well plates and treat them with increasing concentrations of the test compound for 48-72 hours.

  • Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the GI50 value (the concentration that causes 50% growth inhibition).

Western Blot Analysis

Objective: To confirm the on-target effect of the compound by examining the phosphorylation status of downstream substrates of the target kinase.

Methodology:

  • Cell Lysis: Treat cells with the compound for a specified time, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the downstream substrate (e.g., phospho-Histone H3 for Aurora B).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the change in phosphorylation levels.

Diagram: Experimental Workflow for Mechanism of Action Validation

G cluster_in_vitro In Vitro Studies cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Models KinaseAssay Kinase Inhibition Assay Proliferation Proliferation Assay KinaseAssay->Proliferation Identifies Lead Compound BindingAssay Direct Binding Assay (e.g., SPR) WesternBlot Western Blot Proliferation->WesternBlot Confirms Target Engagement CellCycle Cell Cycle Analysis WesternBlot->CellCycle ApoptosisAssay Apoptosis Assay CellCycle->ApoptosisAssay Xenograft Xenograft Tumor Model ApoptosisAssay->Xenograft Demonstrates Efficacy Toxicity Toxicity Studies Xenograft->Toxicity Evaluates Safety

Caption: A comprehensive workflow for validating the mechanism of action.

Alternative Mechanistic Hypotheses

While kinase inhibition is a strong candidate for the mechanism of action, it is crucial to consider other possibilities based on the broad bioactivity of the 2-aminothiazole scaffold.

P-glycoprotein Modulation

Some thiazole derivatives have been shown to interact with P-glycoprotein (P-gp), a transporter protein responsible for multidrug resistance in cancer.[6] 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine could potentially act as a P-gp inhibitor, thereby sensitizing cancer cells to conventional chemotherapeutic agents. This can be investigated using P-gp ATPase assays and drug efflux assays in P-gp overexpressing cell lines.[6]

Antimicrobial Activity

The 2-aminothiazole moiety is present in numerous antimicrobial agents.[1][4] The compound could exert its effects by disrupting microbial cell wall synthesis, inhibiting essential enzymes, or interfering with nucleic acid synthesis. This can be evaluated through standard antimicrobial susceptibility testing against a panel of bacterial and fungal strains.

Conclusion

This technical guide has presented a plausible mechanism of action for 3-(4-methyl-1,3-thiazol-2-yl)propan-1-amine, centered on the inhibition of protein kinases, particularly Aurora kinases. The proposed experimental workflows provide a robust framework for validating this hypothesis and exploring alternative mechanisms. The versatility of the 2-aminothiazole scaffold suggests that this compound could have a complex pharmacological profile. A thorough investigation, as outlined in this document, is essential to fully elucidate its therapeutic potential and pave the way for its further development as a novel therapeutic agent. The insights gained from such studies will not only define the future of this specific molecule but also contribute to the broader understanding of the structure-activity relationships of the 2-aminothiazole class of compounds.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (n.d.). PubMed Central. [Link]

  • N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. (2021). MDPI. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. [Link]

  • Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. (n.d.). ACS Publications. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PubMed Central. [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (n.d.). NIH. [Link]

  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents. (2025). RSC Publishing. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Chemical Review and Letters. [Link]

  • Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. (n.d.). PubMed Central. [Link]

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (2025). ResearchGate. [Link]

  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (n.d.). JOCPR. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (n.d.). ResearchGate. [Link]

Sources

spectroscopic data (NMR, IR, Mass) of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine

Authored by a Senior Application Scientist

Foreword: The Imperative of Structural Verification

In the landscape of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. The synthesis of novel compounds, such as 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine, a molecule incorporating the biologically significant thiazole scaffold, demands rigorous analytical validation.[1][2][3] This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to this specific molecule. Our approach moves beyond a mere recitation of data, delving into the causal reasoning behind spectral features and experimental design, thereby furnishing researchers with a self-validating framework for structural elucidation.

Molecular Structure and Analytical Overview

The target molecule, 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine, possesses a unique combination of a heterocyclic aromatic system (4-methylthiazole) and a flexible aliphatic primary amine side chain. This duality presents distinct and complementary signatures across different spectroscopic platforms. Our analytical strategy is designed to probe these features systematically, with each technique providing an orthogonal piece of the structural puzzle.

Figure 1: Structure of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of structural determination for organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: A Proton-by-Proton Analysis

Experimental Rationale: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point, but the primary amine protons (-NH₂) may exchange or exhibit broad signals. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used to better resolve these exchangeable protons, though the solvent peak itself may obscure nearby signals. A standard 500 or 600 MHz spectrometer is chosen to achieve optimal signal dispersion, which is crucial for resolving the multiplets of the propyl chain.

Predicted ¹H NMR Data (in CDCl₃, 500 MHz):

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~6.75Singlet (s)1HThiazole C5-H
b~3.05Triplet (t)2HThiazole-CH₂ -CH₂-CH₂-NH₂
c~2.80Triplet (t)2HThiazole-CH₂-CH₂-CH₂ -NH₂
d~2.40Singlet (s)3HThiazole-CH₃
e~2.00Quintet (quin)2HThiazole-CH₂-CH₂ -CH₂-NH₂
f~1.5 (variable)Broad Singlet (br s)2H-NH₂

Interpretation and Causality:

  • Thiazole Proton (a): The lone proton on the thiazole ring (H5) is expected to appear as a singlet in the aromatic region, typically between 7.27 and 8.77 ppm for thiazole derivatives.[4] The methyl group at C4 will provide slight shielding, shifting it to the lower end of this range, around 6.75 ppm.

  • Alkyl Chain Protons (b, c, e): The three methylene groups of the propyl chain form a coupled system.

    • The methylene group adjacent to the thiazole ring (b) is deshielded by the aromatic system and appears as a triplet around 3.05 ppm.

    • The terminal methylene group adjacent to the nitrogen (c) is also deshielded and appears as a triplet around 2.80 ppm.[5]

    • The central methylene group (e) is coupled to both adjacent methylenes, resulting in a more complex multiplet (a quintet or pentet) around 2.00 ppm.

  • Methyl Protons (d): The methyl group attached to the thiazole ring is in a vinylic-like position, resulting in a characteristic singlet around 2.40 ppm.

  • Amine Protons (f): Primary amine protons often appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange with trace water or acidic impurities.[6] Their chemical shift is highly variable and concentration-dependent.

¹³C NMR Spectroscopy: Unveiling the Carbon Framework

Experimental Rationale: ¹³C NMR provides a count of unique carbon environments. A proton-decoupled experiment is standard, yielding a spectrum of singlets for each carbon. The higher magnetic field (e.g., 125 MHz) ensures good resolution.

Predicted ¹³C NMR Data (in CDCl₃, 125 MHz):

Chemical Shift (δ, ppm)AssignmentRationale
~168Thiazole C 2Attached to two heteroatoms (N and S), highly deshielded.
~150Thiazole C 4Part of the C=N bond, deshielded.
~115Thiazole C 5Vinylic-like carbon in the heterocyclic ring.[7]
~40Thiazole-CH₂-CH₂-C H₂-NH₂Standard aliphatic carbon adjacent to a primary amine.
~33Thiazole-C H₂-CH₂-CH₂-NH₂Aliphatic carbon adjacent to the thiazole ring.
~30Thiazole-CH₂-C H₂-CH₂-NH₂Central aliphatic carbon.
~17Thiazole-C H₃Methyl group attached to an sp² carbon.

Infrared (IR) Spectroscopy: Probing Functional Groups

Experimental Rationale: IR spectroscopy identifies functional groups by detecting the absorption of infrared radiation corresponding to specific molecular vibrations. The sample can be analyzed neat as a thin film on a salt plate (KBr or NaCl) or as a solution. The key is to identify the characteristic vibrations of the primary amine and the thiazole ring.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3400-3250N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)Medium, Two Bands
2950-2850C-H StretchAlkyl (CH₂, CH₃)Medium to Strong
~1650-1580N-H Scissoring (Bend)Primary Amine (-NH₂)Medium to Strong
~1620-1590C=N StretchThiazole RingMedium
~1550-1450C=C StretchThiazole RingMedium
1250-1020C-N StretchAliphatic AmineMedium

Interpretation and Causality:

  • Amine Group Signatures: The most definitive evidence for the primary amine is the appearance of a doublet in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes.[6][8] This is complemented by a strong N-H bending vibration between 1650-1580 cm⁻¹.[6]

  • Thiazole Ring Vibrations: The thiazole ring will exhibit characteristic stretching vibrations for its C=N and C=C bonds, typically appearing in the 1620-1450 cm⁻¹ region.[9][10]

  • Aliphatic Chain: The presence of the propyl chain is confirmed by the C-H stretching bands just below 3000 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Experimental Rationale: Electron Ionization (EI) is a hard ionization technique that provides both the molecular weight (from the molecular ion, M⁺•) and valuable structural information from fragmentation patterns. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition.

Predicted Mass Spectrum Data (EI):

m/z ValueProposed FragmentSignificance
170[M]⁺•Molecular Ion (C₇H₁₂N₂S)
141[M - CH₂NH₂]⁺Loss of aminomethylene radical via α-cleavage
113[C₅H₅NS]⁺Thiazole ring with methyl and methylene
98[C₄H₄NS]⁺4-Methylthiazole cation radical
44[CH₂CH₂NH₂]⁺Propylamine fragment
30[CH₂NH₂]⁺Base Peak from α-cleavage

Interpretation and Causality:

  • Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 170, corresponding to the molecular weight of the compound. Its presence confirms the overall formula.

  • Alpha-Cleavage: The most characteristic fragmentation for aliphatic amines is alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom.[11] This is driven by the stability of the resulting nitrogen-containing cation. For this molecule, cleavage between C2 and C3 of the propyl chain results in the highly stable [CH₂NH₂]⁺ fragment at m/z 30, which is often the base peak in the spectrum.

  • Ring Fragmentation: Fragmentation can also occur at the bond connecting the propyl chain to the thiazole ring, leading to ions representing the heterocyclic portion of the molecule.

G cluster_M Molecular Ion (M+•) cluster_frags Key Fragmentation Pathways cluster_products Resulting Fragments M [C₇H₁₂N₂S]⁺• m/z = 170 F1 α-Cleavage M->F1 F2 Side-chain Cleavage M->F2 P1 [CH₂NH₂]⁺ m/z = 30 (Base Peak) F1->P1 Loses C₆H₉N₂S• P2 [C₆H₉N₂S]⁺ m/z = 141 F1->P2 Loses CH₂NH₂• P3 [C₅H₆NS]⁺ m/z = 112 F2->P3 Loses C₂H₅NH₂

Figure 2: Proposed EI-MS fragmentation pathways.

Experimental Protocols

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 500 MHz).

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H Spectrum Acquisition: Acquire a standard one-pulse ¹H experiment with a 90° pulse, a relaxation delay of 1-2 seconds, and typically 16-64 scans.

  • ¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C experiment (e.g., using a zgpg30 pulse program) with a 30° pulse, a relaxation delay of 2 seconds, and accumulate several thousand scans for adequate signal-to-noise.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra to the TMS signal at 0 ppm.

IR Spectroscopy Protocol (ATR Method)
  • Background Scan: Clean the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) with an appropriate solvent (e.g., isopropanol) and acquire a background spectrum of the empty crystal.

  • Sample Application: Place a small drop of the liquid sample or a few milligrams of the solid sample directly onto the ATR crystal.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (EI-MS)
  • Sample Introduction: Introduce the sample into the ion source. For a volatile liquid, a direct insertion probe (DIP) or GC inlet can be used.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to induce ionization and fragmentation.

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Processing: The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The structural elucidation of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine is robustly achieved through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR provide a definitive map of the carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of the critical primary amine and thiazole functional groups through their characteristic vibrational modes. Finally, mass spectrometry validates the molecular weight and reveals predictable fragmentation patterns, such as the dominant alpha-cleavage, that are consistent with the proposed structure. Together, these techniques provide an irrefutable and comprehensive spectroscopic signature for the title compound.

References

  • ResearchGate. Thiazoles: iii. Infrared spectra of methylthiazoles. Available from: [Link]

  • Shodhganga. SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. Available from: [Link]

  • Illinois State University. Infrared Spectroscopy. Available from: [Link]

  • ChemSynthesis. 1,3-thiazol-2-amine. Available from: [Link]

  • MDPI. Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate. Available from: [Link]

  • ResearchGate. Synthesis, spectroscopic characterization, X-ray crystallography, structural activity relationship and antimicrobial activity of some novel 4-(5-(10-(3- N, N -dimethylamino)propyl)-10 H -phenothiazine-3-yl)-1, 3, 4-thiadiazole-2-yl) Azo dye/Schiff. Available from: [Link]

  • ResearchGate. 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Available from: [Link]

  • National Institutes of Health (NIH). NMR Methods for Characterizing the Basic Side Chains of Proteins: Electrostatic Interactions, Hydrogen Bonds, and Conformational Dynamics. Available from: [Link]

  • Hindawi. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available from: [Link]

  • RSC Publishing. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Available from: [Link]

  • Growing Science. 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of. Available from: [Link]

  • IOPscience. A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available from: [Link]

  • University of Calgary. IR: amines. Available from: [Link]

  • University of Wisconsin-Platteville. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available from: [Link]

  • National Institutes of Health (NIH). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available from: [Link]

  • MDPI. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Chemistry and Potential of a Novel Thiazole Amine

3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine is a heterocyclic amine belonging to the diverse and pharmacologically significant family of thiazole derivatives. The thiazole ring is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The title compound, featuring a reactive primary amine on a propyl linker attached to a methylated thiazole core, presents as a valuable building block for the synthesis of novel chemical entities in drug discovery and development.

The inherent reactivity of the amine and the potential biological activity of the thiazole moiety necessitate a thorough understanding of its hazard profile to ensure the safety of laboratory personnel. This guide provides a comprehensive overview of the safety and handling precautions for 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine, grounded in the established knowledge of similar chemical structures and adherence to rigorous safety protocols. The causality behind each recommendation is explained to foster a culture of safety through scientific understanding.

Section 1: Hazard Identification and Risk Assessment

1.1. The Thiazole Core: A Profile of Potential Hazards

The parent compound, thiazole, is classified as a hazardous substance.[3] Key hazards associated with thiazole and its derivatives that should be anticipated for 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine include:

  • Flammability: Thiazole is a flammable liquid and vapor.[4] While the larger alkylamine substituent in our compound of interest will increase its boiling point and flash point, it should still be treated as a potentially flammable substance. Keep it away from heat sources, open flames, and oxidizing agents.[5]

  • Acute Oral Toxicity: Thiazole is harmful if swallowed.[3][4] Animal experiments with thiazole indicate that ingestion of less than 150 grams could be fatal or cause serious health damage.[3]

  • Irritation: Thiazole is irritating to the respiratory system and skin, and poses a risk of serious damage to the eyes.[3]

1.2. The Aminopropyl Moiety: Understanding its Influence

The presence of a primary aminopropyl chain introduces additional considerations:

  • Corrosivity and Skin Irritation: Primary amines can be corrosive and irritating to the skin and eyes. Prolonged contact may lead to chemical burns.[6]

  • Respiratory Irritation: Volatile amines can cause respiratory irritation.[7]

Based on this composite analysis, 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine should be handled as a substance that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.

Table 1: Summary of Anticipated Hazards and GHS Classifications

Hazard ClassGHS Category (Anticipated)Hazard Statement (Anticipated)
Flammable LiquidCategory 4H227: Combustible liquid
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)Category 3H335: May cause respiratory irritation
Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount. This begins with robust engineering controls and is supplemented by appropriate personal protective equipment.

2.1. Engineering Controls: The First Line of Defense

  • Chemical Fume Hood: All handling of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

  • Ventilation: Ensure the laboratory has adequate general ventilation.

2.2. Personal Protective Equipment (PPE): A Necessary Barrier

The selection of PPE is critical to prevent skin and eye contact.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where there is a risk of splashing.[7]

  • Hand Protection: Wear nitrile or neoprene gloves that are appropriate for handling organic amines. Always inspect gloves for tears or punctures before use and change them frequently, especially after direct contact with the compound.

  • Skin and Body Protection: A lab coat must be worn at all times. For larger quantities or procedures with a higher risk of splashing, consider using a chemically resistant apron.

  • Respiratory Protection: For routine handling in a fume hood, respiratory protection is not typically required. However, in the event of a spill or ventilation failure, a respirator with an organic vapor cartridge may be necessary.

PPE_Selection_Workflow start Start: Handling 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine fume_hood Work in a certified chemical fume hood? start->fume_hood ppe_standard Standard PPE: - Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat fume_hood->ppe_standard Yes end Proceed with work fume_hood->end No (Do not proceed) spill_risk Risk of splashing? ppe_standard->spill_risk face_shield Add Face Shield spill_risk->face_shield Yes spill_risk->end No face_shield->end

Caption: PPE Selection Workflow for Handling the Compound.

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is essential to maintain the integrity of the compound and the safety of the laboratory environment.

3.1. Handling Procedures

  • Avoid Contact: Prevent all personal contact, including inhalation.[3] Do not get in eyes, on skin, or on clothing.

  • Grounding: For transfers of larger quantities, ground and bond containers and receiving equipment to prevent static discharge, which could be an ignition source.[4]

  • Inert Atmosphere: While not explicitly stated for this compound, many amines are sensitive to air and moisture. Consider handling under an inert atmosphere (e.g., nitrogen or argon) for long-term stability and to prevent degradation.

3.2. Storage Requirements

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[8]

  • Location: Store in a cool, designated area for hazardous chemicals, away from heat and ignition sources.[5]

  • Incompatibilities: Store away from strong oxidizing agents, acids, and acid chlorides.[4][9]

Section 4: Emergency Procedures and First Aid

Prompt and correct action in an emergency can significantly mitigate harm.

4.1. First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[7]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[7]

4.2. Accidental Release Measures

  • Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[10]

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material as described for small spills.

Emergency_Response_Flowchart exposure Exposure Occurs exposure_type Type of Exposure? exposure->exposure_type skin Skin Contact exposure_type->skin Skin eye Eye Contact exposure_type->eye Eye inhalation Inhalation exposure_type->inhalation Inhalation ingestion Ingestion exposure_type->ingestion Ingestion wash_skin Wash with soap and water for 15 minutes. Remove contaminated clothing. skin->wash_skin flush_eyes Flush with water for 15 minutes. Lift eyelids. eye->flush_eyes fresh_air Move to fresh air. Provide oxygen if needed. inhalation->fresh_air rinse_mouth Rinse mouth with water. Do NOT induce vomiting. ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention wash_skin->seek_medical flush_eyes->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Caption: Emergency First Aid Procedures for Exposure.

Section 5: Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

  • Waste Chemical: Unused or waste product should be considered hazardous waste. Dispose of it through a licensed waste disposal company.

  • Contaminated Packaging: Empty containers may retain hazardous residues and should be disposed of in the same manner as the chemical.[3]

Conclusion: A Commitment to Safety in Innovation

3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine is a compound with significant potential for advancing drug discovery. Realizing this potential requires an unwavering commitment to safety. By understanding the chemical nature of this molecule and the rationale behind the prescribed safety protocols, researchers can confidently and responsibly explore its synthetic and therapeutic possibilities. This guide serves as a foundational document to support that endeavor, fostering a laboratory environment where scientific innovation and personal safety are mutually reinforcing.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central.
  • Thiazole derivatives: prospectives and biological applications.
  • Thiazole Safety D
  • 4-Methyl-2-(Propan-2-Yl)
  • Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)
  • 2-Amino-1,3-propanediol Safety D
  • Dimethyl adipate Safety D
  • Thiazole Safety D
  • 3-(2-Methyl-thiazol-4-yl)
  • Material Safety Data Sheet - 2-Amino-5-methylthio-1,3,4-thidiazole, 99%. Cole-Parmer.
  • DAP US/GHS MSDS Project. DAP Global Inc.

Sources

Methodological & Application

Application Notes and Protocols for 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Scaffold as a Privileged Motif in Drug Discovery

The thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3] This five-membered aromatic heterocycle, containing both sulfur and nitrogen, serves as a versatile pharmacophore capable of engaging in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[2] The electronic properties of the thiazole ring, with both electron-donating and electron-accepting features, contribute to its ability to modulate the activity of diverse protein classes.[3] Consequently, thiazole derivatives have been extensively explored and have shown a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3][4]

This document provides detailed application notes and protocols for the investigation of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine , a compound featuring the 2-aminoalkyl-thiazole core. While specific biological data for this exact molecule is not extensively published, its structural similarity to known bioactive agents suggests a high potential for activity in various therapeutic areas. Notably, thiazole-based compounds have emerged as promising acetylcholinesterase (AChE) inhibitors, a key target in the management of Alzheimer's disease and other neurodegenerative disorders.[5] These inhibitors function by preventing the breakdown of the neurotransmitter acetylcholine, thereby ameliorating cognitive decline.

This guide will therefore focus on a hypothesized application of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine as a novel acetylcholinesterase inhibitor. The following sections provide a comprehensive framework for researchers to systematically evaluate its potential in this context, from initial in vitro screening to cell-based assays.

Compound Profile: 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine

Property Value Source
IUPAC Name 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine---
CAS Number 20094-77-5---
Molecular Formula C7H12N2S---
Molecular Weight 156.25 g/mol ---
Structure TCI Chemicals

Hypothesized Mechanism of Action: Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a serine hydrolase responsible for the termination of nerve impulses at cholinergic synapses by hydrolyzing acetylcholine. In Alzheimer's disease, the degeneration of cholinergic neurons leads to a deficit in acetylcholine, contributing to cognitive impairment. The primary therapeutic strategy is to inhibit AChE, thereby increasing the concentration and duration of action of acetylcholine in the synaptic cleft.

The proposed mechanism for 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine involves its binding to the active site of AChE. The thiazole ring can engage in hydrophobic and π-π stacking interactions within the enzyme's active site gorge, while the terminal primary amine is hypothesized to interact with key anionic or hydrogen-bonding residues, similar to the binding mode of established AChE inhibitors like donepezil.[5]

AChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChR Acetylcholine Receptor ACh->AChR Binds to receptor AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Signal Transduction Signal Transduction AChR->Signal Transduction Activates Choline + Acetate Choline + Acetate AChE->Choline + Acetate Breaks down into Compound 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine Compound->AChE Inhibits Improved Cognition Improved Cognition Signal Transduction->Improved Cognition Leads to

Caption: Hypothesized mechanism of AChE inhibition.

Experimental Protocols

The following protocols are designed to provide a robust evaluation of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine as a potential AChE inhibitor.

Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This assay is a colorimetric method to determine the AChE inhibitory activity of the test compound.

Principle: Acetylthiocholine (ATCh) is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The presence of an inhibitor reduces the rate of this color change.

Materials:

  • Acetylcholinesterase (from Electrophorus electricus)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine (test compound)

  • Donepezil (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of the test compound and donepezil in DMSO.

  • In a 96-well plate, add 25 µL of varying concentrations of the test compound or donepezil. For the control, add 25 µL of buffer with DMSO.

  • Add 50 µL of DTNB solution to each well.

  • Add 25 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

  • Initiate the reaction by adding 25 µL of ATCh solution to each well.

  • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • Determine the percentage of inhibition using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Data Presentation:

Compound IC50 (µM) Hill Slope
3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine Experimental ValueExperimental Value
Donepezil Experimental ValueExperimental Value
Protocol 2: Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compound on the viability of neuronal cells to rule out non-specific cytotoxic effects.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • SH-SY5Y neuroblastoma cell line

  • DMEM/F12 medium supplemented with 10% FBS

  • MTT solution

  • DMSO

  • 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 24 or 48 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays Start Compound Synthesis/ Procurement AChE_Assay Protocol 1: AChE Inhibition Assay (Ellman's Method) Start->AChE_Assay IC50 Determine IC50 Value AChE_Assay->IC50 MTT_Assay Protocol 2: Cytotoxicity Assay (MTT) IC50->MTT_Assay Proceed if active Neuroprotection Protocol 3: Neuroprotection Assay (e.g., H2O2 challenge) MTT_Assay->Neuroprotection Proceed if non-toxic Lead_Optimization Lead Optimization Neuroprotection->Lead_Optimization Promising Candidate

Caption: General workflow for compound evaluation.

Protocol 3: Neuroprotection Assay against Oxidative Stress

This assay evaluates the potential of the compound to protect neuronal cells from oxidative damage, a key pathological feature of neurodegenerative diseases.

Principle: Hydrogen peroxide (H2O2) is used to induce oxidative stress in neuronal cells. The protective effect of the test compound is assessed by measuring cell viability after co-incubation with H2O2.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium

  • Hydrogen peroxide (H2O2)

  • 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine

  • MTT solution

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate as described in Protocol 2.

  • Pre-treat the cells with non-toxic concentrations of the test compound for 2 hours.

  • Induce oxidative stress by adding H2O2 to the wells (a pre-determined toxic concentration) and incubate for 24 hours.

  • Assess cell viability using the MTT assay as described in Protocol 2.

  • Compare the viability of cells treated with the compound and H2O2 to those treated with H2O2 alone to determine the neuroprotective effect.

Structure-Activity Relationship (SAR) Insights and Future Directions

The exploration of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine serves as a starting point for a broader medicinal chemistry campaign. Based on the initial findings, a systematic SAR study can be initiated. Key modifications could include:

  • Variation of the alkyl chain length: Investigating the effect of shortening or lengthening the propyl chain connecting the thiazole ring and the amine.

  • Substitution on the thiazole ring: The methyl group at the 4-position can be replaced with other small alkyl or electron-withdrawing/donating groups to probe the steric and electronic requirements for optimal activity.[6]

  • Modification of the terminal amine: The primary amine can be converted to secondary or tertiary amines, or incorporated into a cyclic structure, to modulate basicity and pharmacokinetic properties.

These synthetic efforts, guided by the results of the described biological assays, will facilitate the optimization of this chemical scaffold into a potent and selective lead candidate for further preclinical development. The diverse biological activities reported for thiazole derivatives suggest that this compound could also be screened against other relevant targets, such as kinases or microbial enzymes, broadening its potential therapeutic applications.[7][8][9][10][11]

References

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Deriv
  • Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiprolifer
  • Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. PMC - PubMed Central.
  • Process of producing 2-aminothiazole.
  • Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI.
  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives.
  • Cytotoxic Properties of 1,3,4-Thiadiazole Deriv
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
  • Recent Development in the Synthesis of Thiazoles. Ingenta Connect.
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors.
  • Structures of thiazole-bearing drugs recently approved by the FDA.
  • An overview of the synthesis, therapeutic potential and patents of thiazole deriv
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central.
  • (PDF) Thiazole derivatives: prospectives and biological applications.
  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review.

Sources

Application Notes and Protocols for Assessing the Antimicrobial Activity of Thiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Thiazole Compounds in Antimicrobial Drug Discovery

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable global health crisis, necessitating the urgent discovery and development of novel antimicrobial agents.[1][2] Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active natural and synthetic compounds.[1][2][3] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including potent antimicrobial effects against a range of pathogenic bacteria and fungi.[2][3][4][5][6]

The antimicrobial potential of thiazole compounds is attributed to several mechanisms. Their amphiphilic nature can facilitate integration into microbial cell membranes, leading to cytoplasmic leakage and cell death.[4] Specific derivatives have been shown to inhibit essential bacterial enzymes such as β-ketoacyl-acyl carrier protein synthase III (FabH) and the prokaryotic cell division protein FtsZ.[1] This diverse mechanistic landscape makes thiazole derivatives a compelling class of molecules for overcoming existing resistance pathways.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to reliably assess the in vitro antimicrobial activity of novel thiazole compounds. The protocols are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data accuracy, reproducibility, and comparability.[7][8][9]

Part 1: Foundational Principles of Antimicrobial Susceptibility Testing (AST)

Before proceeding to specific protocols, it is crucial to understand the core principles of AST. The primary objective is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[10][11][12] The MIC is a critical quantitative measure of a compound's potency.[11][13]

Further characterization can distinguish between bacteriostatic agents, which prevent bacterial growth, and bactericidal agents, which actively kill bacteria.[14][15] This distinction is vital for clinical applications, as bactericidal agents are often preferred for severe infections and in immunocompromised patients.

A self-validating experimental design is paramount. This is achieved through the stringent use of:

  • Positive Controls: A known, potent antibiotic is tested in parallel to confirm the susceptibility of the test organisms and the validity of the assay conditions.

  • Negative Controls: This includes a sterility control (broth only) to check for contamination and a growth control (organism and broth without the test compound) to ensure the microorganisms are viable and growing under the assay conditions.

  • Quality Control (QC) Strains: Standardized reference strains, such as those from the American Type Culture Collection (ATCC), with known susceptibility profiles are used to monitor the accuracy and precision of the testing procedure.[16][17][18]

The overall workflow for assessing the antimicrobial activity of thiazole compounds can be visualized as follows:

G cluster_prep Preparation cluster_screening Primary Screening cluster_confirmation Confirmatory & Advanced Assays cluster_analysis Data Analysis & Interpretation Thiazole_Prep Prepare Thiazole Compound Stock Solutions Disk_Diffusion Disk Diffusion Assay (Qualitative) Thiazole_Prep->Disk_Diffusion Broth_Microdilution Broth Microdilution for MIC (Quantitative) Thiazole_Prep->Broth_Microdilution Microbe_Prep Prepare Microbial Inoculum (0.5 McFarland) Microbe_Prep->Disk_Diffusion Microbe_Prep->Broth_Microdilution Media_Prep Prepare Culture Media (e.g., MHB, MHA) Media_Prep->Disk_Diffusion Media_Prep->Broth_Microdilution Analyze_Results Measure Zones of Inhibition / Determine MIC & MBC Disk_Diffusion->Analyze_Results MBC_Assay Minimum Bactericidal Concentration (MBC) Assay Broth_Microdilution->MBC_Assay From non-turbid wells Time_Kill Time-Kill Kinetic Assays Broth_Microdilution->Time_Kill Broth_Microdilution->Analyze_Results MBC_Assay->Analyze_Results Time_Kill->Analyze_Results Interpret_Data Compare to Controls & Reference Standards Analyze_Results->Interpret_Data

Caption: Overall workflow for antimicrobial activity assessment.

Part 2: Primary Screening Protocols

Primary screening is designed to efficiently identify thiazole compounds with potential antimicrobial activity.

Disk Diffusion (Kirby-Bauer) Assay

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity and is useful for initial screening of a large number of compounds.[19][20] The principle is based on the diffusion of the test compound from a paper disk into an agar medium inoculated with the test microorganism.[21][22] An effective compound will inhibit microbial growth, creating a clear "zone of inhibition" around the disk.[19][23]

  • Inoculum Preparation: From a fresh (18-24 hour) culture, select 4-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[23]

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum.[24] Press the swab firmly against the inside wall of the tube to remove excess liquid.[24] Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[24]

  • Disk Application: Aseptically apply sterile paper disks (6 mm diameter) impregnated with a known concentration of the thiazole compound onto the inoculated agar surface. Gently press the disks to ensure complete contact.

  • Controls: Place a disk impregnated with the solvent (e.g., DMSO) used to dissolve the thiazole compound as a negative control. A disk with a standard antibiotic (e.g., ciprofloxacin for bacteria) serves as a positive control.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Result Measurement: Measure the diameter of the zones of complete inhibition in millimeters (mm) using a ruler or calipers.[23]

Compound IDConcentration (µ g/disk )Zone of Inhibition (mm) vs. S. aureus ATCC 25923Zone of Inhibition (mm) vs. E. coli ATCC 25922
Thiazole-A301815
Thiazole-B3000
Ciprofloxacin52530
DMSO (Solvent)-00
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This is the gold-standard quantitative method for determining the MIC.[10][25] The assay involves challenging the microorganism with serial dilutions of the thiazole compound in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[10][26][27]

G cluster_plate 96-Well Microtiter Plate C1 C1 100 µL Broth C2 C2 100 µL Broth C1->C2 100 µL Transfer C3 C3 100 µL Broth C2->C3 100 µL Transfer C4 C4 100 µL Broth C3->C4 100 µL Transfer C5 C5 100 µL Broth C4->C5 100 µL Transfer C6 C6 100 µL Broth C5->C6 100 µL Transfer C7 C7 100 µL Broth C6->C7 100 µL Transfer C8 C8 100 µL Broth C7->C8 100 µL Transfer C9 C9 100 µL Broth C8->C9 100 µL Transfer C10 C10 100 µL Broth C9->C10 100 µL Transfer Inoculum Bacterial Inoculum (5x10^5 CFU/mL) C10->Inoculum Discard 100 µL Growth_Ctrl Growth Control Sterility_Ctrl Sterility Control Stock Thiazole Stock (e.g., 1280 µg/mL) Stock->C1 100 µL Inoculum->C1 100 µL Inoculum->C2 100 µL Inoculum->C3 100 µL Inoculum->C4 100 µL Inoculum->C5 100 µL Inoculum->C6 100 µL Inoculum->C7 100 µL Inoculum->C8 100 µL Inoculum->C9 100 µL Inoculum->C10 100 µL Inoculum->Growth_Ctrl 100 µL

Caption: Broth microdilution two-fold serial dilution workflow.

  • Plate Preparation: Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a 96-well microtiter plate. Well 11 will serve as the growth control, and well 12 as the sterility control.

  • Compound Dilution: Prepare a stock solution of the thiazole compound at twice the highest desired final concentration. Add 200 µL of this stock to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard the final 100 µL from well 10.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Add 100 µL of sterile broth to well 12 (sterility control). The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of the thiazole compound at which no visible growth (turbidity) is observed.[26][27] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Part 3: Confirmatory and Advanced Assays

Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is a crucial step in classifying a compound as bactericidal or bacteriostatic.

  • Perform MIC Assay: First, determine the MIC as described in section 2.2.

  • Subculturing: From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot and plate it onto a fresh MHA plate.

  • Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count. The ratio of MBC to MIC is often used for classification:

    • Bactericidal: MBC/MIC ratio ≤ 4.[14]

    • Bacteriostatic: MBC/MIC ratio > 4.[14]

Compound IDMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Thiazole-A8162Bactericidal
Thiazole-C8648Bacteriostatic
Ciprofloxacin0.512Bactericidal

Part 4: Quality Control and Data Integrity

To ensure the trustworthiness of the generated data, a robust quality control system is essential.[16]

Recommended QC Strains:

The use of ATCC reference strains is mandatory for validating assay performance.[16][17][28]

StrainATCC NumberGram StainRelevance
Staphylococcus aureus25923 / 29213Gram-positiveRepresentative of Gram-positive cocci
Enterococcus faecalis29212Gram-positiveClinically important Gram-positive cocci
Escherichia coli25922Gram-negativeRepresentative of Enterobacteriaceae
Pseudomonas aeruginosa27853Gram-negativeImportant opportunistic Gram-negative pathogen
Candida albicans90028-Representative pathogenic yeast (for antifungal testing)

The observed MIC and zone diameter values for these QC strains must fall within the acceptable ranges published by CLSI or EUCAST.[7]

Conclusion

The protocols outlined in these application notes provide a standardized and robust framework for the initial assessment and characterization of the antimicrobial properties of novel thiazole compounds. By adhering to these methodologies, researchers can generate high-quality, reproducible data that will effectively guide the hit-to-lead optimization process in the quest for new antimicrobial therapies. The emphasis on causality, self-validation through rigorous controls, and adherence to international standards ensures the scientific integrity of the findings.

References

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. (2016).
  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. (2024).
  • Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determin
  • The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. (2022).
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI.
  • Antimicrobial Susceptibility Testing | Area of Focus. CLSI.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. PMC - NIH. (2020).
  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. (2022).
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • A Review On Chemistry And Antimicrobial Activity Of Thiazole.
  • Microbiological Quality Control.
  • MIC Determin
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • Flowcharting Made Easy: Visualize Your User Flow with Graphviz!. (2023).
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. (2009).
  • Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice. PMC - NIH. (2024).
  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC - NIH. (2021).
  • Minimal Inhibitory Concentr
  • Graphviz tutorial. YouTube. (2021).
  • Principles of bacteriostatic and bactericidal antibiotics at subinhibitory concentr
  • Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap.
  • Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some p
  • Current Landscape of Methods to Evaluate Antimicrobial Activity of N
  • Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: a cornerstone to develop reference strains for Korean clinical microbiology labor
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. PMC - NIH.
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan.
  • Drawing graphs with Graphviz. (2012).
  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentr
  • Bacteriost
  • STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Microbiology Class. (2023).
  • Assessment of antimicrobial activity. Protocols.io. (2019).
  • Multidrug-Resistant and Antimicrobial Testing Reference Strains.
  • Graphviz Examples and Tutorial. Sketchviz.
  • Microbiology guide to interpreting minimum inhibitory concentr
  • Disk diffusion method. SEAFDEC/AQD Institutional Repository Home.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • How-to guide: Minimum Inhibitory Concentr
  • Quality Control Strains Used in Susceptibility Testing of Campylobacter spp. ASM Journals. (2002).
  • Clinical Relevance of Bacteriostatic versus Bactericidal Mechanisms of Action in the Treatment of Gram-Positive Bacterial Infections. Oxford Academic.
  • User Guide — graphviz 0.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
  • Key Differences in Mechanism of Bacteriostatic and Bactericidal Actions in Drug Development.
  • FRCPath Medical Microbiology Tutorials: EUCAST reading guide for broth microdilution. (2024).
  • Molds-Broth Microdilution Testing (EUCAST): Introduction, Principle. Medical Notes. (2025).
  • MIC (Broth Microdilution) Testing. YouTube. (2020).

Sources

Application Note: A Practical Guide to Investigating 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine in Enzyme Inhibitor Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Scaffold and a Novel Candidate

The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1] This five-membered heterocycle, containing both sulfur and nitrogen, is a key structural feature in numerous FDA-approved drugs, including anticancer agents like Dasatinib and antiparasitic medications such as Nitazoxanide.[1][2] The versatility of the thiazole moiety allows for diverse chemical modifications, enabling the fine-tuning of pharmacological properties.[1] Thiazole derivatives have demonstrated a remarkable range of biological activities, including potent inhibition of various enzyme families such as kinases, proteases, and cyclooxygenases.[3][4][5]

This application note focuses on 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine , a specific derivative that, while not extensively studied, holds significant potential as a lead compound for enzyme inhibitor discovery. Its structure combines the proven thiazole core with a flexible aminopropane side chain, offering unique possibilities for interaction within an enzyme's active or allosteric sites.

The purpose of this guide is to provide a comprehensive, field-proven framework for researchers embarking on the characterization of this, or structurally similar, novel compounds. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to inhibitor discovery and characterization. This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC₅₀) and elucidating the mechanism of inhibition (MOI) for a hypothetical enzyme target, here designated as "Kinase-X" , a representative enzyme class where thiazole inhibitors have shown significant promise.[5]

Section 1: Pre-Experimental Considerations for Scientific Integrity

Before any inhibition assay is performed, the integrity of the results must be secured through rigorous characterization of the test compound. Overlooking these foundational steps is a common pitfall that can lead to misleading data and wasted resources.

Compound Purity and Identity Verification

The presence of impurities, even in small amounts, can produce false-positive or false-negative results. It is imperative to confirm both the identity and purity of your 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine sample.

  • Recommended Techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and identifies organic impurities.

    • Mass Spectrometry (MS): Verifies the molecular weight of the compound.[6]

    • High-Performance Liquid Chromatography (HPLC): Determines the purity of the sample, ideally >95% for initial studies.

Solubility Assessment and Stock Solution Preparation

Poor solubility is a notorious source of artifacts in enzyme assays.[7] Aggregated compounds can cause non-specific inhibition that is not related to binding at the target site.

  • Why it matters: If a compound precipitates in the assay buffer, its effective concentration will be much lower than the nominal concentration, leading to inaccurate potency measurements. Aggregates can also sequester the enzyme, leading to a steep, non-stoichiometric inhibition curve.

  • Protocol:

    • Solvent Selection: Begin by attempting to dissolve the compound in 100% Dimethyl Sulfoxide (DMSO), a common solvent for compound libraries.

    • Stock Concentration: Prepare a high-concentration primary stock solution, for example, 10 mM in 100% DMSO. Ensure complete dissolution; gentle warming or vortexing may be necessary.

    • Aqueous Buffer Solubility Test: Perform a visual test by diluting the DMSO stock into your final assay buffer to the highest concentration you plan to test. The final DMSO concentration in the assay should be kept constant and low (typically ≤1%) to avoid impacting enzyme activity.[7] There should be no visible precipitation.

    • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8]

Section 2: Protocol for IC₅₀ Determination of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine against Kinase-X

The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is the primary metric for quantifying inhibitor potency. This protocol describes a generic, absorbance-based kinase assay, which can be adapted for other enzyme classes and detection methods (e.g., fluorescence, luminescence).[9][10]

Principle of the Assay

This assay measures the activity of Kinase-X by quantifying the amount of ADP produced during the phosphorylation of a substrate peptide. The ADP is converted back to ATP in a coupled reaction involving pyruvate kinase (PK) and phosphoenolpyruvate (PEP). The pyruvate generated is then converted to lactate by lactate dehydrogenase (LDH), a process that oxidizes NADH to NAD⁺. The decrease in NADH concentration is monitored by measuring the change in absorbance at 340 nm. The rate of this decrease is directly proportional to the Kinase-X activity.

Materials and Reagents
  • Enzyme: Purified, active Kinase-X.

  • Substrate: Specific peptide substrate for Kinase-X.

  • Test Compound: 10 mM stock of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine in DMSO.

  • Positive Control: A known inhibitor of Kinase-X (e.g., Staurosporine).

  • Assay Buffer: E.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Cofactor: Adenosine triphosphate (ATP).

  • Coupled Enzyme System: Pyruvate kinase (PK), lactate dehydrogenase (LDH), phosphoenolpyruvate (PEP), and NADH.

  • Hardware: 96- or 384-well UV-transparent microplate and a microplate reader capable of kinetic measurements at 340 nm.

Experimental Workflow Diagram

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Serial Dilutions (in DMSO) add_inhibitor Dispense Inhibitor Dilutions & Controls to Plate prep_inhibitor->add_inhibitor prep_assay_mix Prepare Assay Mix (Buffer, Substrate, Coupled Enzymes, NADH) prep_assay_mix->add_inhibitor prep_enzyme Prepare Enzyme Solution (Kinase-X in Assay Buffer) add_enzyme Add Kinase-X Solution prep_enzyme->add_enzyme prep_atp Prepare ATP Solution (in Assay Buffer) add_atp Initiate Reaction (Add ATP Solution) prep_atp->add_atp add_inhibitor->add_enzyme pre_incubate Pre-incubate (10-15 min at RT) (Enzyme-Inhibitor Binding) add_enzyme->pre_incubate pre_incubate->add_atp measure Measure Absorbance (340 nm) Kinetic Read over 30-60 min add_atp->measure calc_rate Calculate Initial Velocity (Slope of A340 vs. Time) measure->calc_rate calc_inhibition Calculate % Inhibition vs. No-Inhibitor Control calc_rate->calc_inhibition plot_curve Plot % Inhibition vs. [Inhibitor] calc_inhibition->plot_curve fit_model Fit Data to 4-Parameter Logistic Model plot_curve->fit_model get_ic50 Determine IC50 fit_model->get_ic50

Caption: Workflow for IC₅₀ determination using a coupled-enzyme kinetic assay.

Step-by-Step Protocol
  • Compound Dilution: Prepare a serial dilution series of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine.

    • Start with your 10 mM stock in DMSO. Create intermediate dilutions in DMSO.

    • For a typical 11-point curve, a 1:3 serial dilution is effective.

    • The final concentrations in the assay might range from 100 µM to 1.7 nM.

  • Assay Plate Setup (96-well plate, 100 µL final volume):

    • Test Wells: Add 1 µL of each inhibitor dilution.

    • 100% Activity Control (Negative Control): Add 1 µL of DMSO. This well defines the uninhibited enzyme rate.

    • 0% Activity Control (Background): Add 1 µL of DMSO. In a later step, add assay buffer instead of enzyme solution. This accounts for any non-enzymatic signal change.

    • Positive Control: Add 1 µL of a known inhibitor at a concentration of ~100x its IC₅₀. This validates that the assay system can detect inhibition.

  • Reagent Addition:

    • Add 50 µL of an "Assay Mix" to all wells. This mix contains the assay buffer, peptide substrate, PK/LDH, PEP, and NADH at 2x their final desired concentrations.

    • Add 25 µL of the Kinase-X enzyme solution (at 4x final concentration) to all wells except the "0% Activity Control" wells (add 25 µL of assay buffer to these instead).

    • Mix the plate gently (e.g., orbital shaker for 30 seconds).

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes.

    • Causality: This step allows the inhibitor to reach binding equilibrium with the enzyme before the reaction is started.[9] For some slow-binding inhibitors, this time may need to be extended.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 25 µL of the ATP solution (at 4x final concentration, typically at its Kₘ value) to all wells.

    • Immediately place the plate in the microplate reader and begin kinetic measurement of absorbance at 340 nm, taking readings every 60 seconds for 30-60 minutes.

Data Analysis
  • Calculate Initial Velocity (V₀): For each well, plot Absorbance (340 nm) vs. Time (minutes). The initial velocity is the slope of the linear portion of this curve (mOD/min). Ensure that substrate depletion is minimal (<10-20%) during this linear phase to maintain steady-state conditions.[7][11]

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_background) / (V₀_DMSO - V₀_background))

  • Generate Dose-Response Curve: Plot % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Determine IC₅₀: Fit the dose-response curve using a non-linear regression model, such as a four-parameter logistic equation, to determine the IC₅₀ value.

Section 3: Data Presentation and Interpretation

Quantitative data should be presented clearly to allow for easy comparison. Below is a hypothetical data table for our test compound against Kinase-X and a related off-target, Kinase-Y, to assess selectivity.

CompoundTarget EnzymeIC₅₀ (µM)Hill SlopeMax Inhibition (%)
3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine Kinase-X 0.25 1.1 98%
3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amineKinase-Y12.50.995%
Staurosporine (Control)Kinase-X0.0151.0100%
  • Interpretation: In this hypothetical example, the compound is a potent inhibitor of Kinase-X with a sub-micromolar IC₅₀. The Hill Slope is close to 1.0, suggesting a standard 1:1 binding interaction. The compound displays a 50-fold selectivity for Kinase-X over Kinase-Y (12.5 µM / 0.25 µM), which is a promising result for further development.

Section 4: Protocol for Mechanism of Inhibition (MOI) Studies

Once a compound is confirmed as a potent inhibitor, the next critical step is to understand how it inhibits the enzyme. MOI studies reveal whether the inhibitor competes with the substrate, binds to a separate site, or binds only to the enzyme-substrate complex.[12]

Principles of Reversible Enzyme Inhibition

There are three primary modes of reversible inhibition, which can be distinguished by analyzing the enzyme's kinetic parameters (Kₘ and Vₘₐₓ) in the presence of the inhibitor.[13]

  • Competitive Inhibition: The inhibitor binds only to the free enzyme's active site, directly competing with the substrate. This increases the apparent Kₘ (more substrate is needed to reach half Vₘₐₓ) but does not change Vₘₐₓ.[13]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, with equal affinity for both the free enzyme and the enzyme-substrate (ES) complex. This reduces the concentration of functional enzyme, lowering Vₘₐₓ but leaving Kₘ unchanged.[12]

  • Uncompetitive Inhibition: The inhibitor binds only to the ES complex. This is most common in multi-substrate reactions. This mode of inhibition lowers both Vₘₐₓ and the apparent Kₘ.[12]

MOI_Diagram E Enzyme (E) ES Enzyme-Substrate (ES) E->ES + Substrate (S) EI Enzyme-Inhibitor (EI) E->EI + Inhibitor (I) comp Competitive: Inhibitor binds only to E. ES->E - S EP E + Product (P) ES->EP k_cat ESI Enzyme-Substrate-Inhibitor (ESI) ES->ESI + I noncomp Non-competitive: Inhibitor binds to E and ES. EI->ESI + S uncomp Uncompetitive: Inhibitor binds only to ES.

Caption: Binding schemes for different modes of reversible enzyme inhibition.

Step-by-Step Protocol
  • Experimental Design: This experiment requires a matrix of concentrations. You will measure the enzyme's initial velocity at several substrate concentrations in the absence of inhibitor and in the presence of multiple, fixed concentrations of the inhibitor.

    • Substrate Concentrations: Choose at least 5-7 concentrations of ATP, spanning from 0.5x Kₘ to at least 5-10x Kₘ.[7]

    • Inhibitor Concentrations: Choose 3-4 fixed concentrations of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine based on its IC₅₀. Good choices are 0.5x, 1x, and 2x the IC₅₀ value. Also include a 0 µM inhibitor control (DMSO only).

  • Assay Execution:

    • Set up the assay as described in the IC₅₀ protocol.

    • For each fixed inhibitor concentration, perform a full substrate titration curve.

    • Ensure you are measuring the initial velocity (linear phase) for each reaction.

Data Analysis and Interpretation
  • Michaelis-Menten Plots: For each inhibitor concentration, plot the initial velocity (V₀) vs. Substrate Concentration ([S]). This will give you a family of curves.

  • Lineweaver-Burk Plot (Double Reciprocal Plot): To more clearly distinguish the inhibition type, transform the data by plotting 1/V₀ (Y-axis) vs. 1/[S] (X-axis).[13][14]

    • Competitive: Lines will intersect on the Y-axis.

    • Non-competitive: Lines will intersect on the X-axis.

    • Uncompetitive: Lines will be parallel.

  • Global Data Fitting: While Lineweaver-Burk plots are excellent for visualization, for the most accurate determination of the inhibition constant (Kᵢ), it is best to fit the raw V₀ vs. [S] data directly to the appropriate Michaelis-Menten equation for each inhibition model using non-linear regression software.[15]

Conclusion and Future Directions

This application note provides a robust, two-stage framework for the initial characterization of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine as a potential enzyme inhibitor. By following these detailed protocols—from essential pre-experimental validation to IC₅₀ determination and MOI studies—researchers can generate high-quality, reliable data.

If this compound demonstrates potent and selective inhibition with a clear mechanism of action, subsequent steps in the drug discovery process would include:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to improve potency and selectivity.[2]

  • Cell-Based Assays: Confirming that the compound can inhibit the target enzyme in a cellular context and produce the desired physiological effect.

  • Biophysical Assays: Using techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to directly measure the binding affinity (Kᴅ) and thermodynamics of the enzyme-inhibitor interaction.[15]

  • Structural Biology: Obtaining a co-crystal structure of the inhibitor bound to the enzyme to visualize the binding mode and guide further design efforts.

By adhering to the principles of scientific integrity and causality-driven experimental design outlined here, researchers can confidently and efficiently evaluate the therapeutic potential of novel thiazole derivatives.

References

  • Asif, M. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

  • Kaminskyy, D., et al. (2016). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. Available at: [Link]

  • Fahim, A. M., et al. (2022). Thiazole-based SARS-CoV-2 protease (COV Mpro) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations. Semantic Scholar. Available at: [Link]

  • Al-Ostath, A., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. Available at: [Link]

  • Patel, V. R., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Research Journal of Pharmacy and Technology. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Chemistry Reviews Letters. Available at: [Link]

  • Koutsoukas, A., et al. (2023). Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs. PubMed. Available at: [Link]

  • Tork, M., & Krotee, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Available at: [Link]

  • Peterson, E. (2023). Enzyme Inhibition. Chemistry LibreTexts. Available at: [Link]

  • Li, J., et al. (2018). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. National Center for Biotechnology Information. Available at: [Link]

  • Eldehna, W. M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. Available at: [Link]

  • L-Badia, M., & L-Farrés, M. (2020). Bridging Disciplines in Enzyme Kinetics: Understanding Steady-State, Transient-State and Performance Parameters. MDPI. Available at: [Link]

  • Reis, R. (2019). Enzymatic Assay of Trypsin Inhibition. Protocols.io. Available at: [Link]

  • Khan Academy. Enzyme inhibition and kinetics graphs. Available at: [Link]

  • Bilodeau, M. T., et al. (2004). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. PubMed. Available at: [Link]

  • Gossan, N. (2024). Enzyme Inhibition - Types of Inhibition. TeachMePhysiology. Available at: [Link]

  • The Experimental Techniques and Practical Applications of Enzyme Kinetics. (n.d.). Longdom Publishing. Available at: [Link]

  • Wang, J., et al. (2021). Guidelines for the digestive enzymes inhibition assay. ResearchGate. Available at: [Link]

  • L-Harb, M., & L-Szerb, M. (2021). Practical Analytical Considerations for Conducting In Vitro Enzyme Kinetic Studies. PubMed. Available at: [Link]

  • Lozynskyi, A. V., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Enzyme inhibitor. Available at: [Link]

  • Mangold, M. (2022). Enzyme Kinetics Considerations. Scientist Live. Available at: [Link]

  • Kaminskyy, D., et al. (2016). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Bouling Chemical Co., Limited. 4-Methyl-2-(Propan-2-Yl)-1,3-Thiazole. Available at: [Link]

  • Chemistry For Everyone. (2025). How To Determine Enzyme Kinetic Parameters?. YouTube. Available at: [Link]

Sources

HPLC and TLC conditions for 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chromatographic Analysis of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine

This document provides a comprehensive guide to developing robust High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) methods for the analysis of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each procedural step to ensure methodological integrity and reproducibility.

Analyte Characterization: A Prerequisite for Method Development

Understanding the physicochemical properties of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine is the cornerstone of logical method development.

  • Structure and Functionality: The molecule consists of a propyl-amine chain attached to a 4-methylthiazole ring. The key functional groups are a primary aliphatic amine (-NH₂) and a thiazole heterocycle.

  • Polarity and Basicity: The primary amine group imparts significant polarity and basicity (pKa of the conjugate acid is typically around 9-10). This makes the molecule highly water-soluble, especially at acidic pH where the amine is protonated (-NH₃⁺).

  • Chromophore: The 1,3-thiazole ring is an effective chromophore. Thiazole derivatives typically exhibit UV absorbance, often in the range of 230-270 nm, which is suitable for UV-based detection in HPLC.[1][2]

These characteristics—high polarity, basicity, and UV activity—dictate our strategic choices for chromatographic separation and detection. The primary challenge is achieving adequate retention on conventional reversed-phase columns and managing peak shape due to potential interactions between the basic amine and stationary phase silanols.

High-Performance Liquid Chromatography (HPLC) Method Development

The goal is to develop a selective and robust HPLC method for the quantification and purity assessment of the target analyte. Given its polar nature, two primary strategies are considered: Reversed-Phase (RP-HPLC) with specialized columns and Hydrophilic Interaction Liquid Chromatography (HILIC).

Strategic Approach: HILIC as the Primary Recommendation

For highly polar compounds like our target amine, HILIC is often the preferred technique.[3][4] It provides superior retention compared to traditional RP-HPLC, where such analytes might elute in the solvent front.[4] HILIC utilizes a polar stationary phase (like bare silica or amide-bonded silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[5] This creates a water-enriched layer on the stationary phase surface, facilitating the partitioning of polar analytes for retention.[5]

HILIC Method Development Protocol

The following protocol outlines a systematic approach to developing a HILIC method.

HILIC_Workflow cluster_prep Phase 1: Initial Setup cluster_scout Phase 2: Scouting Gradient cluster_optimize Phase 3: Optimization A Select HILIC Column (e.g., Amide, Silica) B Prepare Mobile Phases: A: ACN B: Aqueous Buffer (e.g., 10mM Ammonium Formate, pH 3.0) A->B C Prepare Analyte Sample (Dissolve in 90:10 ACN:H2O) B->C D Run Broad Gradient (e.g., 95% to 50% A over 15 min) C->D E Evaluate Retention & Peak Shape D->E F Sufficient Retention? E->F G Good Peak Shape? F->G Yes H Adjust Gradient Slope/Range F->H No I Adjust Buffer pH or Concentration G->I No J Consider Isocratic Elution G->J Consider for Simplicity K Final Method G->K Yes H->D I->D J->K

Caption: HILIC method development workflow.

  • Instrumentation and Columns:

    • Use any standard HPLC system equipped with a UV detector.

    • Recommended Column: Start with an amide-based HILIC column (e.g., Luna HILIC, Zorbax NH2) as they often provide excellent peak shape for basic compounds.[6] An unbonded silica column is also a good alternative.[4] A typical dimension is 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase Preparation:

    • Mobile Phase A (Organic): 100% Acetonitrile (ACN).

    • Mobile Phase B (Aqueous): Prepare a 10 mM ammonium formate buffer and adjust the pH to 3.0 with formic acid. The low pH ensures the primary amine is fully protonated, promoting interaction with the stationary phase and improving peak shape.

    • Rationale: Ammonium formate is a volatile buffer, making it ideal for mass spectrometry (MS) compatibility if needed.

  • Sample Preparation:

    • Prepare a stock solution of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine at 1 mg/mL in a 50:50 mixture of ACN and water.

    • For injection, dilute the stock solution to ~10-50 µg/mL using a solvent mixture that mimics the initial mobile phase conditions (e.g., 90:10 ACN:Water) to prevent peak distortion.

  • Initial Chromatographic Conditions (Scouting Run):

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 245 nm (scan the analyte from 200-400 nm to determine the optimal wavelength).

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0.0 min: 5% B (95% A)

      • 15.0 min: 50% B (50% A)

      • 15.1 min: 5% B (95% A)

      • 20.0 min: 5% B (95% A) (Re-equilibration)

  • Optimization:

    • Retention Time: If retention is too low, increase the initial hold time at 5% B or make the gradient shallower. If retention is too high, start the gradient at a higher percentage of B (e.g., 10-15%).

    • Peak Shape: If peak tailing is observed, slightly decrease the mobile phase pH (e.g., to 2.8) or increase the buffer concentration (e.g., to 20 mM) to better shield stationary phase interactions.

    • Resolution: Adjust the gradient slope to improve the separation of the main peak from any impurities.

Optimized HILIC Method: A Summary

The following table summarizes a hypothetical optimized method based on the development protocol.

ParameterRecommended Condition
Column Amide-C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A Acetonitrile
Mobile Phase B 10 mM Ammonium Formate, pH 3.0 in Water
Gradient 5% to 40% B over 12 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 245 nm
Injection Volume 5 µL
Sample Diluent 90:10 (v/v) Acetonitrile:Water
Alternative Strategy: Reversed-Phase HPLC

While HILIC is preferred, RP-HPLC can be successful if the correct column and mobile phase are chosen. Standard C18 columns often provide poor retention and peak shape for polar amines.[7]

  • Column Choice: Use a "polar-embedded" or "polar-endcapped" C18 or C8 column. These columns have a polar group (e.g., amide, carbamate) embedded within the alkyl chain or at the end, which prevents phase collapse in highly aqueous mobile phases and shields residual silanols, leading to improved peak shape for basic compounds.[8][9]

  • Mobile Phase Modifier: A low concentration of an acid like trifluoroacetic acid (TFA, 0.1%) or formic acid (0.1%) is essential. It acts as an ion-pairing agent and suppresses the ionization of silanol groups, drastically improving peak symmetry.

Thin-Layer Chromatography (TLC) Method Development

TLC is an invaluable tool for rapid reaction monitoring, purity checks, and identifying suitable solvent systems for column chromatography.

TLC Analysis Workflow

TLC_Workflow cluster_viz Visualization Methods A Prepare Sample Solution (1-5 mg/mL in MeOH or DCM) C Spot Sample & Standards (Use capillary spotter) A->C B Select TLC Plate (Silica Gel 60 F254) B->C E Develop Plate in Chamber C->E D Prepare Mobile Phase (e.g., 95:5 DCM:MeOH + 0.5% TEA) D->E F Dry the Plate E->F G Visualization F->G H Calculate Rf Value G->H I 1. UV Light (254 nm) G->I J 2. Chemical Stain (Ninhydrin) G->J

Caption: General workflow for TLC analysis.

Step-by-Step TLC Protocol
  • Plate Selection:

    • Use standard glass-backed or aluminum-backed silica gel 60 F₂₅₄ plates. The F₂₅₄ indicator allows for non-destructive visualization under UV light.

  • Sample Application:

    • Dissolve the sample in a volatile solvent like methanol or dichloromethane (DCM) at a concentration of 1-5 mg/mL.

    • Using a fine capillary tube, carefully spot a small amount onto the baseline of the TLC plate.

  • Mobile Phase (Eluent) Selection:

    • The goal is to find a solvent system that moves the analyte to a Retention Factor (Rf) value between 0.3 and 0.5.

    • Rationale: The basic amine will strongly interact with the acidic silica gel, causing tailing or immobility (Rf = 0). To counteract this, a basic additive is required.

    • Starting Solvent System: A good starting point is 95:5 (v/v) Dichloromethane:Methanol . To this mixture, add 0.5% Triethylamine (TEA) or concentrated ammonia solution.

    • Optimization:

      • If the Rf is too low (spot doesn't move), increase the polarity by increasing the percentage of methanol (e.g., 90:10 DCM:MeOH).

      • If the Rf is too high (spot runs with the solvent front), decrease the polarity by decreasing the amount of methanol.

  • Development and Visualization:

    • Place the spotted TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline.

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.

    • Visualization Sequence:

      • UV Light: View the plate under a UV lamp at 254 nm. The analyte should appear as a dark spot against a fluorescent green background. Circle the spot with a pencil.

      • Ninhydrin Staining: This is a specific and highly sensitive stain for primary amines.[10][11] Prepare the ninhydrin solution (see table below). Dip the plate in the solution or spray it evenly. Gently heat the plate with a heat gun until a colored spot (typically purple-pink, known as Ruhemann's purple) appears.[10]

Stain Recipes and Optimized TLC Conditions
ParameterRecommended Condition
Stationary Phase Silica Gel 60 F₂₅₄
Mobile Phase 92:8:0.5 (v/v/v) Dichloromethane : Methanol : Triethylamine
Visualization 1 UV Light (254 nm)
Visualization 2 Ninhydrin Stain

Ninhydrin Stain Recipe [10]

ComponentAmount
Ninhydrin0.1 g
Acetic Acid0.5 mL
Acetone100 mL
Dissolve ninhydrin and acetic acid in acetone. Store in a dark bottle. The stain is applied by dipping or spraying, followed by gentle heating.

References

  • Chromatography Forum. (2006). Detecting Primary Amines. Available at: [Link]

  • REACH Devices, LLC. TLC stains. Available at: [Link]

  • EPFL. TLC Visualization Reagents. Available at: [Link]

  • Analytical Methods. (2012). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Available at: [Link]

  • LCGC International. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Available at: [Link]

  • National Institutes of Health. (2019). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Available at: [Link]

  • PubMed. (2010). An approach to analysis of primary amines by a combination of thin-layer chromatography and matrix-assisted laser desorption ionization mass spectrometry in conjunction with post-chromatographic derivatization. Available at: [Link]

  • LCGC International. (2012). HILIC: The Pros and Cons. Available at: [Link]

  • ResearchGate. (2019). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Available at: [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Available at: [Link]

  • ResearchGate. The TLC plate showing dansylation of primary and secondary amines. Available at: [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Available at: [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]

  • PubMed. (2013). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Available at: [Link]

  • Chromatography Online. (2002). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. Available at: [Link]

  • University of California, Irvine. TLC Visualization Methods. Available at: [Link]

  • LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Available at: [Link]

  • Phenomenex. HILIC HPLC Column. Available at: [Link]

  • SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Available at: [Link]

  • ResearchGate. (2024). Thiazole derivatives: prospectives and biological applications. Available at: [Link]

  • MDPI. (2020). Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[11][12][13]thiadiazol-2-yl)-imine along with Selected Properties of Imine in Neutral and Protonated Form with Camforosulphonic Acid: Theoretical and Experimental Studies. Available at: [Link]

  • ChemicalDesk.Com. (2011). TLC stains for amines. Available at: [Link]

  • Radhabai Kale Mahila Mahavidyalaya Ahmednagar. (2022). Pyridine-1,3,4-Thiadiazole-Schiff Base Derivatives, as Antioxidant and Antimitotic Agent: Synthesis. Available at: [Link]

  • ResearchGate. (2023). Can we use Zorbax NH2 column as HILIC column for the separation of amino acids?. Available at: [Link]

  • ResearchGate. (2009). Reversed-phase HPLC of peptides: Assessing column and solvent selectivity on standard, polar-embedded and polar endcapped columns. Available at: [Link]

  • YouTube. (2020). Introduction to HPLC - Lecture 3: Reverse Phase HPLC. Available at: [Link]

  • SpringerLink. (2024). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. Available at: [Link]

  • Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. Available at: [Link]

  • MDPI. (2021). N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. Available at: [Link]

  • National Institutes of Health. (2020). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]. Available at: [Link]

Sources

molecular docking studies of thiazole derivatives

Molecular docking is an indispensable tool for the rational design of novel therapeutic agents based on the thiazole scaffold. By providing atomic-level insights into potential binding modes and affinities, it enables researchers to make informed decisions and prioritize synthetic efforts. The workflow presented in this application note emphasizes not just the "how" but the "why" of each step, from meticulous molecule preparation to rigorous protocol validation. Adherence to this systematic approach ensures that the generated in silico data is both reliable and scientifically sound, serving as a solid foundation for subsequent experimental validation and the successful discovery of new thiazole-based drugs. While a powerful predictive method, it is crucial to remember that docking results are hypotheses that must ultimately be confirmed through in vitro and in vivo biological assays. [8]

References

  • University of Alberta. (n.d.). Molecular Docking Tutorial. Retrieved from [Link]

  • Bioinformatics Review. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. Retrieved from [Link]

  • Gomha, S. M., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega. Retrieved from [Link]

  • Ross, G. (n.d.). Session 4: Introduction to in silico docking. University of Oxford. Retrieved from [Link]

  • Schrödinger. (2022). Protein Ligand Docking Lesson Plan. Retrieved from [Link]

  • Gomha, S. M., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results? Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved from [Link]

  • Hakes, L., et al. (2020). Validation of docking. YouTube. Retrieved from [Link]

  • Al-Suhaimi, E. A., et al. (2025). Recent Advances in Molecular Docking Techniques: Transforming Perspectives in Distinct Drug Targeting and Drug Discovery Approaches. PubMed. Retrieved from [Link]

  • Stankova, K., et al. (2021). Design, Synthesis, Evaluation of Antimicrobial Activity and Docking Studies of New Thiazole-based Chalcones. PubMed. Retrieved from [Link]

  • Gomha, S. M., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. PMC. Retrieved from [Link]

  • Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models? Retrieved from [Link]

  • MDPI. (2018). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules. Retrieved from [Link]

  • The Scripps Research Institute. (n.d.). AutoDock Version 4.2. Retrieved from [Link]

  • Malaysian Journal of Fundamental and Applied Sciences. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Retrieved from [Link]

  • Kuhn, L. A. (n.d.). Lessons from Docking Validation. Michigan State University. Retrieved from [Link]

  • ResearchGate. (2024). Molecular Docking in Drug Discovery: Techniques, Applications, and Advancements. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2020). Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. Retrieved from [Link]

  • ResearchGate. (2022). How to validate the molecular docking results? Retrieved from [Link]

  • Computational Chem. (2025, March 28). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio [Video]. YouTube. Retrieved from [Link]

  • Johny, A. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

  • Semantic Scholar. (2017). Synthesis, Antimicrobial Activity and Molecular Docking Study of Thiazole Derivatives. Retrieved from [Link]

  • Preprints.org. (2024). Advancements in Molecular Docking: A Comprehensive Review of Methods and Their Applications in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. Retrieved from [Link]

  • IARJSET. (2024). A review on thiazole based compounds & it's pharmacological activities. Retrieved from [Link]

  • IJCRT. (2023). ADVANCES IN MOLECULAR DOCKING: A COMPREHENSIVE REVIEW OF TYPES, APPROACHES AND APPLICATIONS. Retrieved from [Link]

  • Connect Journals. (2023). Docking Studies of Thiazole-Indole-Isoxazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • Zenodo. (2022). Autodock Tutorial. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Retrieved from [Link]

  • National Institutes of Health (NIH). (2013). A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2022). Basics, types and applications of molecular docking: A review. Retrieved from [Link]

  • MDPI. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • National Institutes of Health (NIH). (2015). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Retrieved from [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(4-methyl-1,3-thiazol-2-yl)propan-1-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your synthetic route, improve yield, and ensure the purity of your final product. Our approach is grounded in established chemical principles and supported by authoritative literature.

Introduction to the Synthetic Challenge

The synthesis of 3-(4-methyl-1,3-thiazol-2-yl)propan-1-amine, a valuable building block in medicinal chemistry, can be a multi-step process with potential pitfalls at each stage. Achieving a high overall yield requires careful control of reaction conditions and a thorough understanding of the underlying mechanisms. This guide will focus on a common and logical synthetic pathway, breaking it down into key stages to address specific issues you may encounter.

A plausible and frequently utilized synthetic strategy involves a three-stage process, which we will use as the framework for this guide:

  • Stage 1: Hantzsch Thiazole Synthesis to form the core 2-amino-4-methylthiazole.

  • Stage 2: Introduction of the C3 Sidechain Precursor via a Sonogashira coupling reaction. This requires the conversion of the 2-amino group to a more suitable handle for cross-coupling, such as a halide.

  • Stage 3: Final Conversion to the Target Amine , which involves the reduction of an alkyne and conversion of a terminal functional group to the primary amine.

Below is a general workflow for the synthesis:

cluster_0 Stage 1: Thiazole Ring Formation cluster_1 Stage 2: Sidechain Introduction cluster_2 Stage 3: Final Amine Synthesis Thiourea Thiourea Hantzsch Hantzsch Synthesis Thiourea->Hantzsch Chloroacetone Chloroacetone Chloroacetone->Hantzsch AminoThiazole 2-Amino-4-methylthiazole Hantzsch->AminoThiazole Diazotization Diazotization/ Halogenation AminoThiazole->Diazotization BromoThiazole 2-Bromo-4-methylthiazole Diazotization->BromoThiazole Sonogashira Sonogashira Coupling BromoThiazole->Sonogashira PropargylAlcohol Propargyl Alcohol PropargylAlcohol->Sonogashira CoupledProduct 3-(4-Methyl-1,3-thiazol-2-yl)prop-2-yn-1-ol Sonogashira->CoupledProduct Reduction Alkyne Reduction CoupledProduct->Reduction Alcohol 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-ol Reduction->Alcohol FunctionalGroupConversion Alcohol to Amine Conversion Alcohol->FunctionalGroupConversion FinalProduct 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine FunctionalGroupConversion->FinalProduct

Caption: General Synthetic Workflow.

Stage 1: Hantzsch Thiazole Synthesis of 2-Amino-4-methylthiazole

The Hantzsch synthesis is a classic and reliable method for constructing the thiazole ring.[1][2] It involves the reaction of a thioamide (in this case, thiourea) with an α-haloketone (chloroacetone).

Troubleshooting and FAQs

Q1: My reaction is sluggish or incomplete, resulting in a low yield of 2-amino-4-methylthiazole. What are the likely causes and how can I improve it?

A1:

  • Cause - Inadequate Reaction Temperature: The reaction of thiourea and chloroacetone is exothermic, but maintaining a sufficient temperature during the reflux step is crucial for driving the reaction to completion.[3]

    • Solution: Ensure your reaction mixture is refluxing vigorously for the recommended time (typically 2 hours). Use a heating mantle with a temperature controller and ensure good insulation of your reaction flask.

  • Cause - Purity of Starting Materials: Impurities in either thiourea or chloroacetone can interfere with the reaction. Chloroacetone, in particular, can degrade over time.

    • Solution: Use freshly distilled chloroacetone if possible.[3] Ensure your thiourea is of high purity and dry.

  • Cause - Inefficient Mixing: If the thiourea is not well suspended at the beginning of the reaction, it may not react completely.

    • Solution: Use a mechanical stirrer to ensure efficient mixing, especially in the initial stages of the reaction before the thiourea fully dissolves.[3]

Q2: During the workup, I'm getting a troublesome emulsion when adding sodium hydroxide. How can I prevent or break this emulsion?

A2:

  • Cause - Rapid Addition of Base: The rapid addition of solid sodium hydroxide can lead to localized high concentrations and promote emulsion formation.

    • Solution: Add the sodium hydroxide pellets slowly with efficient stirring and cooling in an ice bath. Alternatively, use a concentrated aqueous solution of sodium hydroxide and add it dropwise. Adding ice and water to the mixture can also help to break up any precipitate that may be contributing to the emulsion.[3]

Q3: The final product is a dark red oil and difficult to purify by distillation. What are the likely impurities and how can I improve the purity?

A3:

  • Cause - Tar Formation: Side reactions can lead to the formation of tarry byproducts, especially if the reaction overheats or if the workup is not performed promptly.

    • Solution: Control the initial exothermic reaction by adding the chloroacetone portion-wise. After the reaction, cool the mixture before initiating the basic workup. During the workup, filtering the ether extract through a short plug of silica gel or celite can help remove some of the baseline impurities before distillation. Drying the ethereal extract over anhydrous sodium hydroxide not only removes water but also helps to remove some acidic impurities.[3]

Parameter Recommendation Rationale
Solvent Water or EthanolWater is effective and economical.[3] Ethanol can also be used and may offer better solubility for some substrates.[4]
Temperature RefluxEnsures the reaction goes to completion in a reasonable timeframe.
Stoichiometry 1:1 molar ratio of thiourea to chloroacetoneStandard for this condensation reaction.[3]
Workup Basification with NaOH, extraction with etherNeutralizes the hydrohalic acid formed and allows for extraction of the free amine.

Stage 2: Introduction of the C3 Sidechain Precursor

This stage involves two key steps: the conversion of the 2-amino group to a 2-bromo group via a Sandmeyer-type reaction, followed by a Sonogashira coupling with propargyl alcohol.

Troubleshooting and FAQs

Q1: The diazotization and bromination of 2-amino-4-methylthiazole gives a low yield of 2-bromo-4-methylthiazole. What are the critical parameters to control?

A1:

  • Cause - Temperature Control: The diazonium salt intermediate is unstable at higher temperatures.

    • Solution: Maintain the temperature of the reaction mixture between 0 and 5 °C throughout the addition of sodium nitrite. Use an ice-salt bath for better temperature control.

  • Cause - Premature Decomposition of Nitrous Acid: Nitrous acid, formed from sodium nitrite and a strong acid, is also unstable.

    • Solution: Prepare the nitrous acid in situ by adding the sodium nitrite solution slowly to the acidic solution of the amine.

  • Cause - Incomplete Reaction: Insufficient acid or nitrite will lead to incomplete conversion.

    • Solution: Use a sufficient excess of both the acid (e.g., HBr) and the sodium nitrite. A common procedure for a similar transformation involves dissolving the aminothiazole in an aqueous solution of HBr, cooling it, and then adding a solution of sodium nitrite.[5]

Q2: My Sonogashira coupling reaction is not proceeding to completion, and I observe significant amounts of starting 2-bromo-4-methylthiazole.

A2:

  • Cause - Inactive Catalyst: The palladium and copper catalysts are sensitive to air and moisture.

    • Solution: Ensure you are using a robust palladium catalyst, such as Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and a copper(I) salt (e.g., CuI).[6] The reaction should be carried out under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.

  • Cause - Inappropriate Base: The choice and amount of base are critical for the Sonogashira reaction.

    • Solution: A common and effective base is an amine, such as triethylamine or diisopropylamine, which also often serves as the solvent.[7] Ensure the base is dry and used in sufficient excess to neutralize the HBr generated during the reaction.

  • Cause - Homocoupling of Propargyl Alcohol (Glaser Coupling): This is a common side reaction in Sonogashira couplings.[8]

    • Solution: Minimize the amount of oxygen in the reaction by thoroughly degassing the solvent and maintaining a positive pressure of inert gas. Using a slight excess of the alkyne can also help to favor the cross-coupling reaction. Some modern protocols have been developed to be copper-free to avoid this side reaction.[7]

Parameter Recommendation Rationale
Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂/CuIStandard and effective catalyst systems for Sonogashira coupling.[6]
Solvent Triethylamine or THF/TriethylamineTriethylamine acts as both a base and a solvent. THF can be used as a co-solvent.
Temperature Room temperature to gentle heating (40-60 °C)The reaction often proceeds well at room temperature, but gentle heating can increase the rate.
Atmosphere Inert (Nitrogen or Argon)Protects the catalyst from oxidation.

Stage 3: Final Conversion to the Target Amine

This final stage involves the reduction of the alkyne to an alkane and the conversion of the terminal hydroxyl group to a primary amine.

Troubleshooting and FAQs

Q1: The reduction of the triple bond in 3-(4-methyl-1,3-thiazol-2-yl)prop-2-yn-1-ol is not clean and I get a mixture of products.

A1:

  • Cause - Over-reduction or Incomplete Reduction: Catalytic hydrogenation can sometimes be difficult to stop at the desired stage.

    • Solution: For the reduction of an alkyne to an alkane, catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere is a standard and effective method. Ensure the catalyst is active and the system is properly flushed with hydrogen. Monitor the reaction by TLC or GC-MS to determine the endpoint.

  • Cause - Catalyst Poisoning: The sulfur atom in the thiazole ring can sometimes interfere with certain catalysts.

    • Solution: Pd/C is generally robust for this type of reduction. If poisoning is suspected, increasing the catalyst loading or using a different catalyst such as platinum oxide (Adam's catalyst) may be beneficial.

Q2: I am having difficulty converting the terminal alcohol to the amine in good yield. What are the best methods?

A2: There are several reliable methods to achieve this transformation. The choice depends on the available reagents and the desired scale.

  • Method 1: Mesylation/Tosylation followed by Azide Displacement and Reduction

    • Activate the alcohol: React the alcohol with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine to form the corresponding mesylate or tosylate. This converts the hydroxyl group into a good leaving group.

    • Displace with azide: React the mesylate/tosylate with sodium azide (NaN₃) in a polar aprotic solvent like DMF.

    • Reduce the azide: The resulting azide can be reduced to the primary amine using several methods, including catalytic hydrogenation (H₂/Pd/C) or with lithium aluminum hydride (LiAlH₄).

  • Method 2: Mitsunobu Reaction

    • This reaction allows for the direct conversion of the alcohol to an amine precursor in one step. React the alcohol with triphenylphosphine (PPh₃), a dialkyl azodicarboxylate (e.g., DEAD or DIAD), and a nitrogen nucleophile like phthalimide (for a Gabriel synthesis) or diphenylphosphoryl azide (DPPA). The phthalimide can then be cleaved with hydrazine to yield the primary amine.

Q3: The final purification of 3-(4-methyl-1,3-thiazol-2-yl)propan-1-amine is challenging due to its polarity and water solubility.

A3:

  • Purification Strategy:

    • Acid-Base Extraction: After the reaction, perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer with NaOH and extract the free amine back into an organic solvent.

    • Column Chromatography: If further purification is needed, column chromatography on silica gel can be effective. Due to the polar nature of the amine, a mobile phase containing a small amount of a base like triethylamine (e.g., 0.5-1%) in a mixture of dichloromethane and methanol is often used to prevent streaking on the column.

    • Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an excellent final purification step.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-4-methylthiazole
  • In a flask equipped with a mechanical stirrer, dissolve 2-amino-4-methylthiazole (1 equivalent) in 48% aqueous hydrobromic acid.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C.

  • Stir the mixture at this temperature for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in 48% HBr.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Extract the product with diethyl ether or dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Protocol 2: Sonogashira Coupling with Propargyl Alcohol
  • To a solution of 2-bromo-4-methylthiazole (1 equivalent) and propargyl alcohol (1.2 equivalents) in triethylamine, add Pd(PPh₃)₂Cl₂ (0.03 equivalents) and CuI (0.05 equivalents).

  • Degas the mixture by bubbling nitrogen or argon through it for 15 minutes.

  • Stir the reaction mixture at room temperature under an inert atmosphere until the starting material is consumed (monitor by TLC). Gentle heating to 40-50 °C can be applied if the reaction is slow.

  • Once the reaction is complete, dilute with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Key Relationships

cluster_Hantzsch Hantzsch Synthesis cluster_Sonogashira Sonogashira Coupling cluster_Final Final Conversion Yield Overall Yield Temp_H Temperature Control Temp_H->Yield Improves Purity_H Starting Material Purity Purity_H->Yield Improves Mixing_H Efficient Mixing Mixing_H->Yield Improves Catalyst_S Active Catalyst Catalyst_S->Yield Improves Inert_S Inert Atmosphere Inert_S->Yield Improves Base_S Proper Base Base_S->Yield Improves SideReaction_S Minimize Homocoupling SideReaction_S->Yield Improves Reduction_F Clean Reduction Reduction_F->Yield Improves Conversion_F Efficient OH to NH2 Conversion Conversion_F->Yield Improves Purification_F Effective Purification Purification_F->Yield Improves

Caption: Factors Influencing Overall Yield.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Chemical Reviews Letters. [Link]

  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Oriental Journal of Chemistry. [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. PubMed. [Link]

  • reduction of nitriles. Chemguide. [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. National Institutes of Health. [Link]

  • Preparation and Purification of Zinc Sulphinate Reagents for Organic Synthesis. National Institutes of Health. [Link]

  • Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. ResearchGate. [Link]

  • Synthesis, Optimization, Antifungal Activity, Selectivity, and CYP51 Binding of New 2-Aryl-3-azolyl-1-indolyl-propan-2-ols. MDPI. [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. [Link]

  • 2-amino-4-methylthiazole. Organic Syntheses. [Link]

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. National Institutes of Health. [Link]

  • Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. [Link]

  • Nitrile to Amine - Common Conditions. organic-reaction.com. [Link]

  • Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. National Institutes of Health. [Link]

  • Optimization of 1,3-thiazolidin-4-one based compounds: Design, synthesis, biological evaluation, molecular modeling and ADME studies. ResearchGate. [Link]

  • Reduction of nitriles to primary amines with LiAlH4. Master Organic Chemistry. [Link]

  • Recent Development in the Synthesis of Thiazoles. Bentham Science. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Synthesis of new N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides. ResearchGate. [Link]

  • Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode.
  • Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. ACS Publications. [Link]

  • Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. MDPI. [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. [Link]

  • Synthesis of 2–bromo–4–phenylthiazole. ResearchGate. [Link]

  • Synthesis of new 1,3-thiazole derivatives; using 1-(4-carbamoylphenyl)-3-methylthiourea and 1-methyl-3-(quinolin-8-yl)thiourea as starting materials. ResearchGate. [Link]

  • Pd-Catalyzed Heterocyclization During Sonogashira Coupling: Synthesis of 3-Aryl-substituted Imidazo[2,1-b]thiazoles. ResearchGate. [Link]

  • Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling. Organic Chemistry Portal. [Link]

  • Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. sciforum.net. [Link]

Sources

Technical Support Center: Enhancing the Solution Stability of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and storage of this compound in solution. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your experiments.

Introduction: Understanding the Molecule

3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine is a bifunctional molecule featuring a primary aliphatic amine and a substituted thiazole ring. Both moieties contribute to its chemical reactivity and potential instability in solution. The primary amine is susceptible to oxidation and reactions with carbonyl-containing compounds, while the thiazole ring, although aromatic, can undergo degradation under certain conditions such as extreme pH and exposure to light.[1][2] This guide will help you navigate these potential challenges.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the stability of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine in solution.

Q1: My solution of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine is turning yellow/brown. What is causing this discoloration?

A1: Discoloration is a common indicator of degradation, often due to oxidation of the primary amine group.[3] This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities in the solvent or on glassware. Arylamines are particularly prone to atmospheric oxidation, which results in colored impurities.[3]

Q2: I'm observing a loss of potency or the appearance of unexpected peaks in my HPLC analysis over time. What are the likely degradation pathways?

A2: The primary degradation pathways for this molecule are likely:

  • Oxidation of the amine: This can lead to the formation of imines, aldehydes, or further polymeric products.

  • Hydrolysis or cleavage of the thiazole ring: This is more likely to occur under harsh acidic or basic conditions.

  • Photodegradation: Thiazole-containing compounds can be susceptible to degradation upon exposure to UV or visible light.[1]

Q3: What is the optimal pH range for storing this compound in an aqueous solution?

A3: For primary amines, a slightly acidic to neutral pH (around 6-7) is generally recommended to improve stability. In acidic conditions, the amine will be protonated to form a more stable ammonium salt, which is less susceptible to oxidation. However, extreme pH values should be avoided as they can promote hydrolysis of the thiazole ring.

Q4: Which solvents are recommended for dissolving and storing 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine?

A4: For short-term use, high-purity, degassed solvents are recommended.

  • Aprotic solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (ACN) are good choices.

  • Protic solvents: Ethanol and Methanol can be used, but it's crucial to use anhydrous grades to minimize water-mediated degradation.

  • Aqueous solutions: If water is necessary, use deionized, degassed water and consider buffering the solution to a slightly acidic pH.

Q5: How should I store my solutions to maximize stability?

A5: To maximize the stability of your solutions, adhere to the following storage conditions:

  • Temperature: Store solutions at low temperatures, ideally at 2-8°C or frozen at -20°C for longer-term storage.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For sensitive applications, overlaying the solution with an inert gas like argon or nitrogen can prevent oxidation.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability issues with 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine solutions.

Observed Issue Potential Cause Recommended Action
Rapid Discoloration Oxidation1. Prepare fresh solutions using degassed solvents.2. Store solutions under an inert atmosphere (e.g., Argon).3. Add a suitable antioxidant (see Protocol 2).
Precipitate Formation Poor solubility, pH shift, or degradation product insolubility1. Confirm the solubility of the compound in the chosen solvent.2. Buffer the solution to maintain a stable pH.3. Filter the solution through a 0.22 µm filter before storage.
Loss of Purity (HPLC) Chemical degradation (hydrolysis, oxidation)1. Conduct a forced degradation study to identify potential degradants (see Protocol 1).2. Adjust pH and storage temperature based on stability data.3. Evaluate the use of a temporary protecting group for the amine if it's not involved in the desired reaction (see discussion on protecting groups).
Inconsistent Results Solution instability leading to variable concentrations1. Prepare fresh solutions for each experiment.2. Validate the stability of stock solutions over the intended period of use.3. Ensure proper storage conditions are consistently maintained.

In-Depth Technical Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is crucial for understanding the degradation pathways and developing a stability-indicating analytical method.[4]

Objective: To identify the potential degradation products of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine under various stress conditions.

Materials:

  • 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water, Acetonitrile (HPLC grade)

  • HPLC system with UV or MS detector

Procedure:

  • Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Heat 1 mL of the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose 1 mL of the stock solution to a calibrated light source (e.g., ICH-compliant photostability chamber) for a defined period.

  • Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples by a suitable HPLC method (see Protocol 3) to identify and quantify the parent compound and any degradation products.

Expected Outcome: This study will reveal the compound's susceptibility to different degradation mechanisms, which informs the selection of appropriate storage and handling conditions.

Protocol 2: Stabilization with Antioxidants

For applications where the primary amine's reactivity needs to be preserved, the addition of an antioxidant can mitigate oxidative degradation.[5][6]

Objective: To prevent the oxidative degradation of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine in solution.

Materials:

  • 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine solution

  • Antioxidants such as Butylated Hydroxytoluene (BHT) or Ascorbic Acid.

Procedure:

  • Prepare a stock solution of the chosen antioxidant (e.g., 10 mg/mL BHT in ethanol).

  • To your solution of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine, add the antioxidant to a final concentration of 0.01-0.1%.

  • Store the stabilized solution under the recommended conditions (cool, dark).

  • Monitor the stability of the solution over time by HPLC, comparing it to an unstabilized control.

Causality: Antioxidants like BHT are radical scavengers that interrupt the auto-oxidation chain reaction, thereby protecting the amine from degradation.[6]

Protocol 3: Stability-Indicating HPLC-UV Method

A validated stability-indicating HPLC method is essential for accurately quantifying the compound and its degradation products.[7][8]

Objective: To develop an HPLC-UV method capable of separating 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine from its potential degradation products.

HPLC Parameters (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or the λmax of the compound)

  • Injection Volume: 10 µL

Procedure:

  • Prepare standards of the pure compound and samples from the forced degradation study.

  • Run the HPLC method for all samples.

  • Evaluate the chromatograms for the separation of the parent peak from any new peaks that have appeared in the stressed samples.

  • The method is considered stability-indicating if the degradation product peaks are well-resolved from the main peak.

Visualization of Degradation and Stabilization

Potential Degradation Pathways

A 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine B Oxidative Degradation (Imine, Aldehyde Formation) A->B O2, Light, Metal Ions C Hydrolytic Degradation (Thiazole Ring Cleavage) A->C Strong Acid/Base D Photodegradation (Ring Rearrangement/Cleavage) A->D UV/Visible Light E Loss of Potency & Purity B->E C->E D->E

Caption: Key degradation pathways for the target compound.

Workflow for Stability Assessment and Enhancement

cluster_0 Problem Identification cluster_1 Investigation cluster_2 Mitigation Strategies cluster_3 Verification A Observe Solution Instability (e.g., color change, purity loss) B Perform Forced Degradation Study (Protocol 1) A->B C Develop Stability-Indicating HPLC Method (Protocol 3) A->C D Identify Degradation Pathway(s) B->D C->D E Optimize Storage Conditions (pH, Temp, Light, Atmosphere) D->E F Add Stabilizers (e.g., Antioxidants - Protocol 2) D->F G Use Temporary Protecting Group D->G H Confirm Stability Under Optimized Conditions E->H F->H G->H

Caption: A systematic approach to improving solution stability.

Concluding Remarks

The stability of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine in solution is a critical factor for obtaining reliable and reproducible experimental results. By understanding the inherent chemical liabilities of the primary amine and the thiazole ring, researchers can proactively implement strategies to mitigate degradation. This guide provides a comprehensive framework for diagnosing stability issues, implementing corrective actions, and ensuring the long-term integrity of your valuable research materials. For further assistance, please do not hesitate to contact our technical support team.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. National Center for Biotechnology Information.[Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Center for Biotechnology Information.[Link]

  • Protective Groups. Organic Chemistry Portal.[Link]

  • Analytical aspects of the stabilization of drugs in pharmaceutical formulations. PubMed.[Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Center for Biotechnology Information.[Link]

  • Development of an Amine Antioxidant Depletion Diagnosis Method Using Colorimetric Analysis of Membrane Patches. PHM Society.[Link]

  • 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. ResearchGate.[Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry.[Link]

  • Green-Light-Sensitive BODIPY Photoprotecting Groups for Amines. ACS Publications.[Link]

  • Stability testing of existing active substances and related finished products. European Medicines Agency.[Link]

  • Forced Degradation Studies. MedCrave.[Link]

  • Protecting Groups For Amines: Carbamates. Master Organic Chemistry.[Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry.[Link]

  • Mechanism of action of amine-type antioxidants at temperatures above 110 °C. ResearchGate.[Link]

  • Red-light-sensitive BODIPY photoprotecting groups for amines and their biological application in controlling heart rhythm. RSC Publishing.[Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. ResearchGate.[Link]

  • Q1A(R2) Stability Testing of New Drug Substances and Products. ICH.[Link]

  • Carbon Dioxide as a Reversible Amine-Protecting Agent in Selective Michael Additions and Acylations. ResearchGate.[Link]

  • Inhibition of amine oxidation.
  • An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives. AIP Publishing.[Link]

  • Accelerated Stability Testing 1. Scribd.[Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.[Link]

  • Reframing primary alkyl amines as aliphatic building blocks. ResearchGate.[Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI.[Link]

  • Green-Light-Sensitive BODIPY Photoprotecting Groups for Amines. National Center for Biotechnology Information.[Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI.[Link]

  • FORCED DEGRADATION STUDIES -A TOOL FOR DETERMINATION OF STABILITY IN PHARMACEUTICAL DOSAGE FORMS. ResearchGate.[Link]

  • Design, synthesis, molecular docking, and dynamics studies of novel thiazole-Schiff base derivatives containing a fluorene moiety and the assessment of their antimicrobial and antioxidant activity. National Center for Biotechnology Information.[Link]

  • 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts.[Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. National Center for Biotechnology Information.[Link]

  • Photogeneration of Amines from α-Keto Carbamates: Photochemical Studies. Journal of the American Chemical Society.[Link]

  • Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. Acme-Hardesty.[Link]

  • Rapid Evaluation of Amine-Functionalized Solvents for Biomass Deconstruction Using High-Throughput Screening and One-Pot Enzymatic Saccharification. ACS Omega.[Link]

  • Amines: Synthesis and Reactions. ResearchGate.[Link]

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Pan American Health Organization.[Link]

  • Antioxidant action mechanisms of hindered amine stabilisers. ResearchGate.[Link]

  • Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacter. International Journal of Pharmaceutical Sciences and Drug Research.[Link]

  • Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. National Center for Biotechnology Information.[Link]

  • Light-Activated Sensitive Probes for Amine Detection. ResearchGate.[Link]

  • Current synthesis routes of thiazole and its derivatives and their broad spectrum therapeutic activity: A Review. ResearchGate.[Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances.[Link]

  • Synthesis and Antioxidant Study Of 4-(1- Benzofuran-2-Yl)-1,3-Thiazole-2-Amine and its Derivatives. Journal of Drug Delivery and Therapeutics.[Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International.[Link]

  • Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate. ResearchGate.[Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Thiazole Condensation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for thiazole condensation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of thiazole derivatives, a critical scaffold in medicinal chemistry. As a senior application scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to diagnose and resolve issues leading to low product yields. Every reaction is a system, and understanding the interplay of its components is key to success.

Troubleshooting Guide: A Symptom-Based Approach

Low yields in thiazole condensation reactions, most notably the widely-used Hantzsch synthesis, can often be traced back to a few key areas: reagent quality, reaction conditions, and work-up procedures. Let's explore common symptoms and their remedies.

Symptom 1: The reaction mixture turns dark brown or black, yielding a tarry, insoluble material.

This is a frequent and frustrating observation, often indicative of polymerization or extensive decomposition of starting materials.

Question: My reaction has produced a tar-like substance instead of a crystalline product. What is the likely cause?

Answer: The formation of tar is typically due to the instability of the α-haloketone starting material, especially under harsh reaction conditions. α-Haloketones are susceptible to self-condensation and polymerization, particularly in the presence of base or elevated temperatures.

  • Causality: The high reactivity of the α-haloketone makes it prone to side reactions. For instance, elimination of HX can lead to the formation of reactive α,β-unsaturated ketones, which readily polymerize.

  • Troubleshooting Protocol:

    • Assess α-Haloketone Quality: Ensure the α-haloketone is pure and free from acidic impurities (e.g., HBr from the bromination of the ketone). It is often advisable to use freshly prepared or purified α-haloketone.

    • Control Reaction Temperature: Begin the reaction at a lower temperature (e.g., 0 °C or room temperature) and slowly warm it only if necessary. High initial temperatures can accelerate decomposition pathways.

    • Optimize Reagent Addition: Add the α-haloketone slowly to the solution of the thioamide. This maintains a low concentration of the reactive halide, minimizing self-condensation.

Symptom 2: TLC analysis shows a significant amount of unreacted starting materials even after prolonged reaction time.

This issue points towards a reaction that has stalled or is proceeding at an impractically slow rate.

Question: Why is my thiazole condensation not going to completion?

Answer: Incomplete conversion is often a result of suboptimal reaction conditions or issues with the nucleophilicity of the thioamide. The classic Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide, and the efficiency of this process is highly dependent on the reaction environment.[1]

  • Causality: The initial step of the Hantzsch synthesis is an SN2 reaction between the thioamide and the α-haloketone. The rate of this step, and the subsequent cyclization, is influenced by solvent polarity, temperature, and the electronic properties of the reactants.

  • Troubleshooting Workflow:

    G start Low Conversion Observed reagent Verify Starting Material Purity & Stoichiometry start->reagent solvent Optimize Solvent System reagent->solvent If pure & correct temp Adjust Reaction Temperature solvent->temp If no improvement catalyst Consider a Catalyst temp->catalyst If still slow result Improved Yield catalyst->result

    Caption: Troubleshooting workflow for low conversion.

  • Experimental Protocols:

    Solvent Optimization: The choice of solvent is critical. While alcohols like ethanol are common, their polarity might not always be optimal for all substrate combinations.

    Solvent SystemRationaleTypical Temperature Range
    EthanolGood general-purpose solvent, dissolves many thioamides and α-haloketones.Reflux (approx. 78 °C)
    DioxaneLess protic than ethanol, can be beneficial for sensitive substrates.Reflux (approx. 101 °C)
    AcetonitrileAprotic polar solvent, can accelerate SN2 reactions.Reflux (approx. 82 °C)
    Ethanol/Water MixtureCan improve solubility of some starting materials and facilitate certain reactions.[1]Reflux

    Temperature Adjustment: If the reaction is sluggish at room temperature, gradually increase the heat. Monitoring the reaction by TLC at regular intervals is crucial to find the optimal temperature that promotes product formation without causing decomposition.

Symptom 3: The desired product is observed by mass spectrometry, but the isolated yield is very low.

This scenario suggests that the product is being formed but is lost during the work-up and purification process.

Question: I can see my product's mass in the crude reaction mixture, but I can't seem to isolate it effectively. What should I do?

Answer: Product loss during work-up is a common challenge, especially if the thiazole derivative has moderate polarity or is sensitive to pH changes. The work-up procedure for the Hantzsch synthesis often involves a basic wash to neutralize the reaction mixture, followed by extraction.[2]

  • Causality: Thiazoles can be basic and may form salts under acidic conditions, making them water-soluble. Conversely, some thiazole derivatives might be susceptible to hydrolysis under strongly basic conditions. The choice of extraction solvent and purification method (e.g., crystallization vs. column chromatography) also significantly impacts the final isolated yield.

  • Optimized Work-up and Purification Protocol:

    • Neutralization: After the reaction is complete, cool the mixture to room temperature. Instead of pouring it directly into a strong base, consider a milder approach. Slowly add a saturated solution of sodium bicarbonate with stirring until the pH is neutral (pH 7-8).

    • Extraction: Extract the product with an appropriate organic solvent. Dichloromethane or ethyl acetate are common choices. Perform multiple extractions with smaller volumes of solvent to ensure complete recovery of the product.

    • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Avoid excessive heat during concentration to prevent product decomposition.

    • Purification:

      • Crystallization: If the product is a solid, attempt recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes). This is often the most efficient way to obtain pure material and can lead to higher recovery than chromatography.

      • Column Chromatography: If the product is an oil or does not crystallize easily, purification by column chromatography is necessary. Use a solvent system that provides good separation of your product from impurities, as determined by TLC.

Frequently Asked Questions (FAQs)

Q1: How critical is the purity of the thioamide starting material?

A1: The purity of the thioamide is extremely important. Impurities can lead to the formation of side products that are difficult to separate from the desired thiazole. For instance, if the thioamide is contaminated with the corresponding amide, oxazole formation can occur as a competing reaction. It is recommended to use commercially available high-purity thioamides or to purify them by recrystallization before use.

Q2: Can I use a catalyst to improve the yield and reaction time?

A2: Yes, catalysts can be beneficial, particularly for less reactive substrates. While the traditional Hantzsch synthesis is often performed without a catalyst, various Lewis and Brønsted acids have been shown to promote the reaction. For example, silica-supported tungstosilicic acid has been used as a reusable catalyst to improve yields and shorten reaction times under environmentally benign conditions.[1] However, it is important to screen catalysts and reaction conditions, as the optimal choice will be substrate-dependent.

Q3: What are some common side reactions in thiazole condensation, and how can I identify them?

A3: A common side reaction is the formation of a dithiazine dimer, especially if the reaction is run at high concentrations. This can be identified by mass spectrometry (a peak corresponding to twice the mass of the expected product minus a molecule of H₂S). Another potential side product is the corresponding oxazole if there is water present and the thioamide hydrolyzes to the amide. This can often be distinguished by NMR spectroscopy due to the different chemical shifts of the ring protons.

Q4: My α-haloketone is unstable. Are there any alternative synthetic routes to thiazoles?

A4: Absolutely. If your α-haloketone is problematic, you might consider alternative methods such as the Cook-Heilbron synthesis, which involves the reaction of an α-aminonitrile with carbon disulfide.[3] Another approach is the reaction of thioamides with α,β-unsaturated ketones. There are numerous modern methods for thiazole synthesis that avoid the use of unstable α-haloketones, and a literature search for your specific target molecule is highly recommended.[4]

Q5: How can I confirm the regiochemistry of my substituted thiazole?

A5: For unsymmetrical α-haloketones and thioamides, the formation of two different regioisomers is possible. The most definitive method for confirming the regiochemistry is through 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation), which can show correlations between protons and carbons that are 2-3 bonds away, allowing for unambiguous assignment of the structure. X-ray crystallography is another definitive method if you can obtain suitable crystals.

Concluding Remarks

Successfully troubleshooting low yields in thiazole condensation reactions requires a systematic and informed approach. By carefully considering the purity of your starting materials, optimizing reaction conditions, and employing appropriate work-up and purification techniques, you can significantly improve the outcome of your syntheses. This guide provides a starting point for addressing common issues, but always remember that each reaction is unique and may require specific adjustments.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]4]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]3]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Jurnal Penyelidikan Sains.[5]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). Molecules.[1]

  • An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. (2016). World Journal of Research and Review.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules.
  • New methods for the rapid synthesis of thiazoles. (2021). University of Sussex.
  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]2]

Sources

Technical Support Center: Purification of Thiazole Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of thiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying these versatile heterocyclic compounds using column chromatography. Thiazole derivatives, with their diverse functionalities and biological activities, often present unique challenges during purification. This resource provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to help you achieve optimal separation and purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions and fundamental concepts in the column chromatography of thiazole derivatives.

Q1: What are the primary challenges in purifying thiazole derivatives by column chromatography?

A1: Thiazole derivatives can present several challenges due to their unique chemical properties:

  • Polarity and Solubility: The polarity of thiazole derivatives can vary significantly based on their substituents, making the selection of an appropriate solvent system crucial. Some derivatives may have poor solubility in common chromatography solvents.

  • Interaction with Silica Gel: The thiazole ring contains both nitrogen and sulfur atoms, which can act as Lewis bases and interact strongly with the acidic silanol groups on the surface of silica gel. This can lead to peak tailing, irreversible adsorption, and even degradation of the compound on the column.[1][2]

  • Co-elution with Impurities: Starting materials, by-products, and isomers often have similar polarities to the target thiazole derivative, making separation difficult.

  • Compound Stability: Some thiazole derivatives can be sensitive to the acidic nature of silica gel or prolonged exposure to certain solvents, leading to decomposition during the purification process.[1]

Q2: How do I choose the right stationary phase for my thiazole derivative?

A2: The choice of stationary phase is critical for a successful separation.

  • Normal-Phase Chromatography:

    • Silica Gel: Standard silica gel is the most common choice. However, due to its acidic nature, it can cause issues as mentioned above.[1]

    • Deactivated Silica Gel: If you observe significant tailing or compound loss, consider using silica gel that has been treated with a base, such as triethylamine, or end-capped to reduce the number of active silanol groups.

    • Alumina: Neutral or basic alumina can be a good alternative for acid-sensitive thiazole derivatives.[1] Basic alumina is particularly useful for purifying basic compounds.

  • Reversed-Phase Chromatography:

    • C18 and C8: For more polar thiazole derivatives, reversed-phase chromatography using C18 or C8 bonded silica can be very effective.[3] This is often the method of choice for HPLC analysis and can be scaled up for preparative separations.[4]

Q3: How do I select an appropriate mobile phase?

A3: The mobile phase selection is guided by the polarity of your compound and the chosen stationary phase. Thin-Layer Chromatography (TLC) is an indispensable tool for optimizing your solvent system before running a column.

  • For Normal-Phase on Silica Gel:

    • Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate, dichloromethane, or acetone.

    • A good starting point for many thiazole derivatives is a hexane/ethyl acetate mixture.

    • For more polar compounds, a dichloromethane/methanol system might be necessary.

    • To mitigate peak tailing caused by the interaction with acidic silica, you can add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the mobile phase. This will compete with your compound for binding to the active sites on the silica.

  • For Reversed-Phase on C18:

    • Typically, a mixture of water and a polar organic solvent like acetonitrile or methanol is used.[3][4]

    • Buffers are often added to control the pH and improve peak shape, especially for ionizable thiazole derivatives. An acetate buffer at pH 4.7 has been used effectively.[3] Formic acid is a common additive for mass spectrometry compatibility.[4]

Q4: How can I visualize my thiazole derivative on a TLC plate?

A4: Effective visualization on TLC is crucial for monitoring the reaction and the column fractions.

  • UV Light: Many thiazole derivatives are UV active due to the aromatic nature of the ring and any conjugated substituents. Visualization under a UV lamp (254 nm and/or 366 nm) is the most common and non-destructive method.[5][6][7]

  • Staining Reagents: If your compound is not UV active or for better visualization, you can use staining reagents.

    • Potassium Permanganate (KMnO4) stain: This is a general stain for compounds that can be oxidized.

    • Sodium Nitrite/Hydrochloric Acid: Spraying with a fresh solution of sodium nitrite in hydrochloric acid and heating can cause thiazole derivatives to turn light green.[8]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of thiazole derivatives.

Problem Possible Cause(s) Solution(s)
Poor Separation / Co-elution - Inappropriate mobile phase polarity.- Similar polarity of the product and impurities.- Optimize the mobile phase: Use TLC to test a wider range of solvent systems with different selectivities (e.g., replace ethyl acetate with dichloromethane or a mixture of solvents).- Try a different stationary phase: If using silica, consider alumina or a reversed-phase packing.- Use a gradient elution: A gradual increase in solvent polarity can improve the resolution of closely eluting compounds.[9][10]
Peak Tailing - Strong interaction between the basic thiazole derivative and acidic silanol groups on silica gel.- Column overload.- Add a basic modifier: Incorporate 0.1-1% triethylamine or ammonia into your mobile phase.- Use a deactivated stationary phase: Employ neutral or basic alumina, or deactivated silica gel.[1]- Reduce the sample load: Overloading the column can lead to band broadening and tailing.
Low or No Recovery of Product - Compound is irreversibly adsorbed onto the stationary phase.- Compound is unstable and degraded on the column.- Use a less active stationary phase: Switch from silica gel to neutral alumina or a reversed-phase material.[1]- Deactivate the silica gel: Flush the column with the mobile phase containing a basic modifier before loading your sample.- Work quickly: Minimize the time the compound spends on the column.
Product Elutes with the Solvent Front - Mobile phase is too polar.- Decrease the polarity of the mobile phase: Use a higher percentage of the non-polar solvent (e.g., increase the hexane to ethyl acetate ratio).
Product Does Not Elute from the Column - Mobile phase is not polar enough.- Increase the polarity of the mobile phase: Gradually increase the percentage of the polar solvent. A step gradient or a continuous gradient may be necessary.[9]
The Product is an Oil and Difficult to Handle - The purified compound is not crystalline at room temperature.- Consider converting it to a solid derivative: If the compound has a suitable functional group, it can be converted to a salt (e.g., hydrochloride or tosylate) which is often crystalline and easier to purify by recrystallization. The free base can then be regenerated.[1]

Section 3: Experimental Protocols

Here are detailed step-by-step methodologies for key procedures in the purification of thiazole derivatives.

Protocol 1: Slurry Packing a Silica Gel Column

The proper packing of your chromatography column is fundamental to achieving good separation. A well-packed column will have a homogenous stationary phase, free of cracks and air bubbles.

  • Select the Right Column: Choose a column with a diameter and length appropriate for the amount of sample you need to purify. A general rule of thumb is a 1:20 to 1:100 ratio of sample to silica gel by weight.

  • Prepare the Slurry:

    • In a beaker, add the calculated amount of silica gel.

    • Slowly add your initial, least polar mobile phase solvent (e.g., hexane) to the silica gel while gently swirling. The consistency should be a pourable, uniform slurry, not too thick and not too thin.

  • Pack the Column:

    • Secure the column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • Fill the column about one-third full with the mobile phase.

    • Gently pour the silica gel slurry into the column. Use a funnel to avoid spilling.

    • Tap the side of the column gently to help the silica pack evenly and dislodge any air bubbles.

    • Open the stopcock at the bottom of the column to allow the solvent to drain, collecting it for reuse. Continuously add more slurry as the silica packs down. Never let the top of the silica bed run dry.

  • Equilibrate the Column:

    • Once all the silica has been added and has settled, add a protective layer of sand on top.

    • Wash the column with 2-3 column volumes of your initial mobile phase to ensure it is fully equilibrated and the packing is stable.

Protocol 2: Dry Loading a Sample

Dry loading is recommended when your sample is not very soluble in the initial mobile phase or to achieve a very narrow sample band for improved resolution.[11]

  • Dissolve the Sample: Dissolve your crude thiazole derivative in a minimal amount of a suitable solvent in which it is readily soluble (e.g., dichloromethane or methanol).

  • Adsorb onto Silica Gel: Add a small amount of silica gel (typically 2-3 times the weight of your sample) to the solution.[11]

  • Remove the Solvent: Carefully remove the solvent by rotary evaporation until you have a dry, free-flowing powder of your sample adsorbed onto the silica gel.[11]

  • Load the Column:

    • Drain the solvent from your packed and equilibrated column until the solvent level is just at the top of the upper sand layer.

    • Carefully add the dry-loaded sample onto the top of the sand layer, creating a uniform, level layer.

    • Gently add a thin layer of sand on top of the sample layer to protect it during solvent addition.

  • Begin Elution: Carefully add your mobile phase to the top of the column and begin the elution process.

Section 4: Visualizing the Workflow

A systematic approach to troubleshooting is key to efficiently resolving purification issues.

Troubleshooting_Workflow Start Problem Observed (e.g., Poor Separation, Tailing) Check_TLC Review TLC Data Start->Check_TLC Optimize_MP Optimize Mobile Phase (Polarity, Additives) Check_TLC->Optimize_MP Separation < 0.2 Rf Check_Loading Evaluate Sample Load Check_TLC->Check_Loading Good Separation on TLC Optimize_MP->Check_TLC Re-evaluate Success Successful Purification Optimize_MP->Success Resolution Improved Change_SP Change Stationary Phase (Alumina, RP-18) Change_SP->Optimize_MP Re-optimize MP Change_SP->Success Resolution Improved Reduce_Load Reduce Sample Amount Check_Loading->Reduce_Load Overloaded Check_Stability Assess Compound Stability (TLC spot test on silica) Check_Loading->Check_Stability Load is OK Reduce_Load->Success Check_Stability->Change_SP Compound is Stable Use_Deactivated_SP Use Deactivated/Neutral SP Check_Stability->Use_Deactivated_SP Degradation Observed Use_Deactivated_SP->Success

Sources

Validation & Comparative

The 2-Aminothiazole Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Comparative Guide to Structure-Activity Relationships

The 2-aminothiazole moiety stands as a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2][3] Its unique electronic properties and ability to form key hydrogen bonds allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][4] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-aminothiazole derivatives, offering a comparative overview of their performance across these key therapeutic areas. We will delve into the causal relationships behind experimental findings, provide detailed protocols for key biological assays, and visualize the intricate molecular pathways involved.

The Versatile Pharmacophore: Understanding the 2-Aminothiazole Core

The 2-aminothiazole ring system offers multiple points for chemical modification, primarily at the N-2, C-4, and C-5 positions. This versatility allows for the fine-tuning of a compound's physicochemical properties and its affinity for specific biological targets. The core structure itself, with its embedded thiourea-like motif, is crucial for many of its biological activities.[5]

Anticancer Activity: Targeting the Machinery of Cell Proliferation

2-Aminothiazole derivatives have emerged as a significant class of anticancer agents, with some compounds demonstrating potent and selective activity against various cancer cell lines.[6][7] A key mechanism of action for many of these derivatives is the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[8][9]

Comparative SAR of Anticancer 2-Aminothiazole Derivatives

The anticancer activity of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. The following table summarizes the SAR for a selection of derivatives, highlighting the impact of different functional groups on their cytotoxic and kinase inhibitory activities.

Compound ID N-2 Substituent C-4 Substituent C-5 Substituent Target/Cell Line Activity (IC₅₀) Reference
1 Phenyl2-pyridylHM. tuberculosis>10 µM[10]
2 3-Chlorobenzoyl2-pyridylHM. tuberculosis0.024 µM[10]
3 H4,5-butylidene-H1299, SHG-444.89 µM, 4.03 µM[7]
4 HMethylBromoCancer cell lines6.61 - 9.34 µM[6]
5 Imidazothiazole with m-hydroxyphenyl--A375P melanoma0.5 µM[1]
6 Imidazothiazole with methoxy--A375P melanoma>10 µM[1]

Key Insights from SAR:

  • N-2 Position: Acylation of the 2-amino group, as seen in the dramatic increase in activity from compound 1 to 2 , is a common strategy to enhance potency. The nature of the acyl group is critical, with electron-withdrawing groups often being favorable.

  • C-4 and C-5 Positions: Bulky and hydrophobic groups at the C-4 and C-5 positions, such as the 4,5-butylidene ring in compound 3 , can significantly contribute to cytotoxic activity.[7] Conversely, smaller substituents like a methyl group at C-4 or C-5 can lead to a decrease in potency.[6] The presence of a phenyl group at the C-4 position can have a variable effect on activity.[6]

  • Fused Ring Systems: The fusion of other heterocyclic rings to the 2-aminothiazole core, as in imidazothiazole derivatives, can lead to highly potent compounds. The substitution on these fused rings, such as the m-hydroxyphenyl group in compound 5 versus the methoxy group in compound 6 , highlights the importance of hydrogen bonding capabilities for target engagement.[1]

Mechanism of Action: Inhibition of Aurora Kinases

A prominent mechanism through which 2-aminothiazole derivatives exert their anticancer effects is the inhibition of Aurora kinases, a family of serine/threonine kinases that play a crucial role in mitosis.[1][11] Overexpression of Aurora kinases is common in many cancers, making them attractive therapeutic targets.

Aurora_Kinase_Inhibition 2-Aminothiazole_Derivative 2-Aminothiazole_Derivative Aurora_Kinase Aurora_Kinase 2-Aminothiazole_Derivative->Aurora_Kinase Competitive Inhibition Inhibition Inhibition 2-Aminothiazole_Derivative->Inhibition Phosphorylated_Substrate Phosphorylated_Substrate Aurora_Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Aurora_Kinase Binds to active site Substrate_Protein Substrate_Protein Substrate_Protein->Aurora_Kinase Cell_Cycle_Progression Cell_Cycle_Progression Phosphorylated_Substrate->Cell_Cycle_Progression Promotes Apoptosis Apoptosis Inhibition->Cell_Cycle_Progression Blocks Inhibition->Apoptosis Induces

Caption: Inhibition of Aurora Kinase by 2-Aminothiazole Derivatives.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The 2-aminothiazole scaffold is also a key component of many antimicrobial agents, exhibiting activity against a broad range of bacteria and fungi.[1][12][13] The mechanism of action can vary, but often involves the disruption of essential cellular processes in the pathogen.[5]

Comparative SAR of Antimicrobial 2-Aminothiazole Derivatives

The antimicrobial efficacy of 2-aminothiazole derivatives is significantly influenced by the substituents on the thiazole ring. The following table provides a comparative analysis of the minimum inhibitory concentration (MIC) values for a series of derivatives against various microbial strains.

Compound ID N-2 Substituent C-4 Substituent C-5 Substituent Microorganism Activity (MIC in µg/mL) Reference
7 H4-ChlorophenylHC. perfringens0.039[1]
8 HPhenylHA. tumefaciens0.078[1]
9a Pyridine-2-carboxamide4-phenylHM. tuberculosis H37Ra>500[5]
9b Pyridine-2-carboxamide4-phenylHM. tuberculosis H37Ra3.13[5]
10 Schiff base (2a)4-carboxylateHS. epidermidis (MDR)250[12]
11 Schiff base (2b)4-carboxylateHP. aeruginosa (MDR)375[12]

Key Insights from SAR:

  • C-4 Position: The nature of the aryl group at the C-4 position is a critical determinant of antimicrobial activity. Halogen substitutions, such as the 4-chlorophenyl group in compound 7 , can significantly enhance potency against certain bacteria.[1]

  • N-2 Position: Modification of the 2-amino group with different moieties, such as Schiff bases in compounds 10 and 11 , can lead to derivatives with activity against multidrug-resistant (MDR) strains.[12]

  • Isosteric Replacement: The replacement of the thiazole sulfur with oxygen to form a 2-aminooxazole, as seen in the comparison between compounds 9a and 9b , can dramatically increase antimycobacterial activity, suggesting that the heteroatom in the five-membered ring plays a crucial role in target interaction.[5]

Experimental Protocol: Agar Disk Diffusion Method

The agar disk diffusion method is a widely used technique to assess the antimicrobial activity of chemical compounds.

Methodology:

  • Media Preparation: Prepare Mueller-Hinton agar plates for bacterial testing and Sabouraud dextrose agar plates for fungal testing.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Evenly spread the microbial suspension over the surface of the agar plate using a sterile swab.

  • Disk Application: Aseptically place sterile paper discs (6 mm in diameter) impregnated with a known concentration of the 2-aminothiazole derivative onto the inoculated agar surface.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disc in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. 2-Aminothiazole derivatives have shown promise as anti-inflammatory agents, primarily through their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenases (COX) and the NF-κB pathway.[14][15]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including COX-2. Some 2-aminothiazole derivatives have been shown to inhibit this pathway.[14]

NFkB_Inhibition Inflammatory_Stimuli Inflammatory_Stimuli IKK_Complex IKK_Complex Inflammatory_Stimuli->IKK_Complex Activates IkB IkB IKK_Complex->IkB Phosphorylates IKK_Complex->IkB Leads to degradation of NFkB NFkB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Proinflammatory_Genes Nucleus->Proinflammatory_Genes Activates transcription of 2-Aminothiazole_Derivative 2-Aminothiazole_Derivative 2-Aminothiazole_Derivative->IKK_Complex Inhibits Inhibition Inhibition 2-Aminothiazole_Derivative->Inhibition Inhibition->Proinflammatory_Genes Suppresses

Caption: Inhibition of the NF-κB Signaling Pathway.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.

Methodology:

  • Enzyme and Substrate Preparation: Prepare solutions of ovine COX-1 and human recombinant COX-2 enzymes, as well as a solution of the substrate, arachidonic acid.

  • Compound Incubation: In a 96-well plate, incubate the enzymes with various concentrations of the 2-aminothiazole derivatives or a reference inhibitor (e.g., celecoxib for COX-2) for a short period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Prostaglandin Measurement: After a set incubation time, measure the amount of prostaglandin E2 (PGE2) produced using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.[16][17]

Antioxidant Activity: Scavenging Harmful Free Radicals

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. 2-Aminothiazole derivatives have been investigated for their antioxidant properties, with some demonstrating significant radical scavenging activity.[1][18]

Mechanism of Action: Activation of the Nrf2-Keap1 Pathway

The Nrf2-Keap1 pathway is a major regulator of the cellular antioxidant response.[19][20] Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1 in the cytoplasm, leading to its degradation. In the presence of oxidative stress or certain small molecules, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant genes.

Nrf2_Activation Oxidative_Stress Oxidative_Stress Keap1 Keap1 Oxidative_Stress->Keap1 Induces conformational change in 2-Aminothiazole_Derivative 2-Aminothiazole_Derivative 2-Aminothiazole_Derivative->Keap1 May interact with Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes degradation of Keap1->Nrf2 Releases Proteasomal_Degradation Proteasomal_Degradation Nrf2->Proteasomal_Degradation Nucleus Nucleus Nrf2->Nucleus Translocates to Antioxidant_Genes Antioxidant_Genes Nucleus->Antioxidant_Genes Activates transcription of

Caption: Activation of the Nrf2 Antioxidant Pathway.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the free radical scavenging activity of a compound.[21][22][23]

Methodology:

  • DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol.

  • Sample Preparation: Prepare solutions of the 2-aminothiazole derivatives at various concentrations in methanol.

  • Reaction Mixture: In a 96-well plate, mix the DPPH solution with the sample solutions. A control containing only DPPH and methanol is also prepared.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound and determine the EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Conclusion: A Scaffold of Continuing Promise

The 2-aminothiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives ensure its ongoing relevance in medicinal chemistry. This guide has provided a comparative analysis of the structure-activity relationships of 2-aminothiazole derivatives in the key areas of anticancer, antimicrobial, anti-inflammatory, and antioxidant research. By understanding the intricate interplay between chemical structure and biological function, and by employing robust experimental methodologies, researchers can continue to unlock the full therapeutic potential of this remarkable pharmacophore.

References

  • Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Rostom, S. A. F., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Archiv der Pharmazie, 354(3), e2000286. [Link]

  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]

  • Gomha, S. M., et al. (2015). Synthesis and antimicrobial activity of some new 2-aminothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 156-161. [Link]

  • Brehmer, D., et al. (2019). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. Part 2: Structure-Based Optimization and Investigation of Effects Specific to the Allosteric Mode of Action. Journal of Medicinal Chemistry, 62(20), 9174-9195. [Link]

  • Dinkova-Kostova, A. T., & Abramov, A. Y. (2015). The emerging role of Nrf2 in mitochondrial function. Free Radical Biology and Medicine, 88(Pt B), 179-188. [Link]

  • Özyürek, M., et al. (2011). DPPH Radical Scavenging Activity. IntechOpen. [Link]

  • Shaw, P., & Chattopadhyay, A. (2020). Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease. Antioxidants, 9(10), 945. [Link]

  • Rostom, S. A. F., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Archiv der Pharmazie, 354(3), e2000286. [Link]

  • Kováčová, M., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(11), 3328. [Link]

  • Han, S. T., et al. (2025). Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives. ResearchGate. [Link]

  • Khan, K. M., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 115. [Link]

  • Üremiş, M. M., et al. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Journal of Gastrointestinal Cancer. [Link]

  • Jan, M. S., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific Reports, 13(1), 14713. [Link]

  • Taguchi, K., & Yamamoto, M. (2017). The Nrf2-Keap1 system in the kidney. Kidney International, 91(4), 811-820. [Link]

  • Ananthan, S., et al. (2013). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 21(22), 7149-7159. [Link]

  • Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202-1205. [Link]

  • Shaik, N. B., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(46), 44287-44311. [Link]

  • Petrović, Z. D., et al. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2214869. [Link]

  • Robledinos-Antón, N., et al. (2019). KEAP1-NRF2 protein-protein interaction inhibitors: Design, pharmacological properties and therapeutic potential. British Journal of Pharmacology, 176(10), 1375-1396. [Link]

  • Atanasova, M., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Molecules, 27(14), 4467. [Link]

  • Bestgen, B., et al. (2019). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. Part 2: Structure-Based Optimization and Investigation of Effects Specific to the Allosteric Mode of Action. ResearchGate. [Link]

  • Das, D., & Preet, R. (2025). Recent developments of 2-aminothiazoles in medicinal chemistry. ResearchGate. [Link]

  • Sharma, V., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Evidence-Based Complementary and Alternative Medicine, 2022, 9993964. [Link]

  • Worachartcheewan, A., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. [Link]

  • Brehmer, D., et al. (2019). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site. Journal of Medicinal Chemistry, 62(4), 1803-1816. [Link]

  • Hayes, J. D., & Dinkova-Kostova, A. T. (2014). The Nrf2 regulatory network provides an interface between redox and intermediary metabolism. Trends in Biochemical Sciences, 39(4), 199-218. [Link]

  • Wang, Y., et al. (2023). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 28(18), 6545. [Link]

  • Aly, A. A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(48), 35087-35111. [Link]

  • El-Sayed, N. N. E., et al. (2025). Synthesis and Antimicrobial Evaluation of Some Novel 2-Aminothiazole Derivatives of 4-Hydroxy-chromene-2-one. ResearchGate. [Link]

  • Ananthan, S., et al. (2013). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 21(22), 7149-7159. [Link]

  • Asif, M. (2015). In vitro COX-1 and COX-2 enzyme inhibition data. ResearchGate. [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. [Link]

  • Singh, S., & Kumar, V. (2023). Development of 2-aminothiazole core in anticancer therapeutic areas. ResearchGate. [Link]

  • Kumar, A., et al. (2021). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 45(15), 6835-6848. [Link]

  • Georgakopoulos, N. D., et al. (2025). KEAP1-NRF2 Interaction in Cancer: Competitive Interactors and Their Role in Carcinogenesis. ResearchGate. [Link]

  • Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]

  • Diallo, D., et al. (2015). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology, 9(29), 723-730. [Link]

  • Brand-Williams, W., et al. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food Science and Technology, 28(1), 25-30. [Link]

Sources

comparing biological activity of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Biological Activity of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine Analogs

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets.[2][3] Thiazole-containing molecules are found in numerous FDA-approved drugs, exhibiting activities ranging from anti-HIV (Ritonavir) and anticancer (Dasatinib) to anti-inflammatory (Meloxicam) and antifungal (Ravuconazole).[1] The core structure of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine serves as a promising starting point for developing novel therapeutic agents. The methyl group at position 4 of the thiazole ring and the flexible propan-1-amine side chain at position 2 offer key points for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological profiles.

This guide provides a comparative analysis of the biological activities of analogs derived from this core structure. We will delve into their synthesis, explore their diverse pharmacological effects supported by experimental data, and elucidate the underlying structure-activity relationships that govern their potency and selectivity.

Synthetic Strategies for Analog Development

The generation of a diverse library of analogs is predicated on robust and flexible synthetic methodologies. The classical Hantzsch thiazole synthesis remains a primary route for constructing the core thiazole ring. Variations of this and other methods allow for the introduction of diverse substituents.

A generalized synthetic workflow for creating analogs of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine is depicted below. The key strategy involves modifying the reactants to introduce diversity at the R1, R2, and R3 positions.

G cluster_synthesis General Synthetic Scheme Thioamide Thioamide (Source of N-C=S) Hantzsch Hantzsch Thiazole Synthesis Thioamide->Hantzsch Alpha_Haloketone α-Haloketone (Provides R1 and R2) Alpha_Haloketone->Hantzsch Thiazole_Core Substituted Thiazole Core (R1, R2 substituents) Hantzsch->Thiazole_Core Cyclocondensation Side_Chain Side-Chain Modification (e.g., Alkylation, Acylation) Thiazole_Core->Side_Chain Final_Analogs Final Analogs Library (Diverse R1, R2, R3) Side_Chain->Final_Analogs

Caption: General workflow for the synthesis of thiazole analogs.

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol describes a general procedure for synthesizing a 2,4-disubstituted thiazole core.

  • Reaction Setup: To a solution of an appropriate α-haloketone (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF), add the corresponding thioamide (1.1 eq).

  • Reaction Conditions: Heat the mixture to reflux (typically 70-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. If a precipitate forms, collect it by filtration. If not, neutralize the solution with a base like sodium bicarbonate to induce precipitation.

  • Purification: Wash the crude solid with water and diethyl ether. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[4]

  • Side-Chain Elaboration: The resulting thiazole core can then be subjected to further reactions, such as N-alkylation or acylation at the amine terminus, to generate the final library of analogs.

Comparative Analysis of Biological Activities

Analogs of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine have been investigated for a multitude of biological activities. The following sections compare these activities, presenting key findings and structure-activity relationships.

Antimicrobial Activity

The thiazole scaffold is a well-established antibacterial and antifungal pharmacophore.[5][6] Modifications to the core structure significantly influence the antimicrobial spectrum and potency.

Structure-Activity Relationship Insights:

  • Aromatic Substituents: The introduction of substituted phenyl rings at the R1 position (position 4 of the thiazole) is crucial for activity. The presence of electron-withdrawing groups (e.g., halogens like -Cl, -F) or electron-releasing groups (e.g., -OH, -OCH3) on this phenyl ring can enhance potency.[2]

  • Side Chain Modifications: Altering the length and basicity of the amine side chain (R3) affects cell wall penetration and interaction with bacterial targets. Acylation of the terminal amine can also modulate activity.[7]

  • Fused Ring Systems: Fusing the thiazole with other heterocyclic rings, such as benzothiazoles, can significantly boost antimicrobial effectiveness, likely due to increased lipophilicity and altered target interactions.[4]

Comparative Data for Thiazole Analogs as Antimicrobial Agents:

Analog / CompoundModificationTarget Organism(s)Activity (MIC, µg/mL)Reference
Analog A 4-(4-chlorophenyl) substituentS. aureus, E. coli6.25 - 12.5[2][8]
Analog B 4-(4-hydroxyphenyl) substituentB. subtilis8.0[2]
Analog C N-acylated with indole moietyS. Typhimurium, MRSA60 - 120[7]
Analog D Fused benzothiazole derivativeE. faecalis, S. aureus14.34 (µmol/mL)[3]
Acetylcholinesterase (AChE) Inhibition

Inhibitors of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, are primary therapeutics for Alzheimer's disease.[9] Several thiazole derivatives have been identified as potent AChE inhibitors.[10][11][12] The mechanism involves binding to the active site of the AChE enzyme, preventing acetylcholine breakdown and thereby enhancing cholinergic neurotransmission.

Structure-Activity Relationship Insights:

  • Core Ring System: The thiazole ring often serves as a central scaffold, linking different pharmacophoric elements.[11]

  • Basic Amine Center: A basic nitrogen, such as the one in the propan-1-amine side chain, is critical for interacting with the catalytic anionic site (CAS) of the AChE active site.[9]

  • Aromatic/Lipophilic Groups: The presence of aromatic or bulky lipophilic groups (e.g., substituted phenyl, benzylpiperidine) allows for interaction with the peripheral anionic site (PAS) of the enzyme, leading to potent, dual-binding inhibition.[9][10]

G cluster_ache AChE Inhibition Workflow Prepare_Reagents Prepare Reagents: AChE, DTNB, ATCI, Test Compound Incubate Incubate AChE with Test Compound Prepare_Reagents->Incubate Add_Substrate Add DTNB and Substrate (ATCI) Incubate->Add_Substrate Measure Measure Absorbance (412 nm) over time Add_Substrate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Experimental workflow for an AChE inhibition assay.

Comparative Data for Thiazole Analogs as AChE Inhibitors:

Analog / CompoundKey Structural FeatureAChE Inhibition (IC50)Reference
Acotiamide Thiazole-based drugModerate Inhibitor[11][12]
Analog E Benzylpiperidine-linked thiazole0.30 µM[10]
Analog F Coumarylthiazole derivative4.58 µM[10]
Analog G Thiazole-piperazine hybridVaries with substitution[11]
Histamine H3 Receptor Antagonism

Histamine H3 receptors are primarily located in the central nervous system and act as inhibitory autoreceptors on histaminergic neurons.[13] Antagonists of the H3 receptor enhance the release of histamine and other neurotransmitters like acetylcholine and glutamate, leading to pro-cognitive and wakefulness-promoting effects.[13] This makes them attractive targets for treating cognitive disorders like Alzheimer's disease and narcolepsy. Thiazole-containing structures have been successfully developed as potent H3 receptor antagonists.[14]

Structure-Activity Relationship Insights:

  • General Pharmacophore: Most H3 antagonists consist of a basic amine moiety connected by a flexible linker (like our propan-1-amine chain) to a core aromatic element (the thiazole ring), which is further substituted with another lipophilic group.[14][15]

  • Core Element: The thiazole ring is well-tolerated as the central core.[14]

  • Lipophilic Substituent: Attaching various ether-linked aromatic or aliphatic groups to the thiazole ring is a key strategy to enhance binding affinity at the H3 receptor.[14]

Comparative Data for Thiazole Analogs as H3 Receptor Antagonists:

Analog / CompoundKey Structural FeatureH3 Receptor Binding Affinity (Ki)Reference
Analog H Thiazol-2-yl ether derivativeNanomolar range[14]
Clobenpropit Imidazole-based (standard)High Affinity[13]
Conessine Natural product (steroid)High Affinity[16]

Experimental Methodologies: A Closer Look

Accurate comparison of biological activity requires standardized and validated experimental protocols. Below are detailed methodologies for key assays.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized inoculum of the test microorganism (e.g., S. aureus at ~5 x 10^5 CFU/mL) to each well.

  • Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Reading: The MIC is the lowest concentration of the compound in which no visible turbidity (bacterial growth) is observed.[7][8]

Protocol: Ellman's Assay for AChE Inhibition

This spectrophotometric assay is widely used to screen for AChE inhibitors.

  • Reagent Preparation: Prepare solutions of acetylcholinesterase (AChE), the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), in a phosphate buffer (pH 8.0).

  • Pre-incubation: In a 96-well plate, add the AChE enzyme solution to wells containing various concentrations of the test compound (or buffer for control). Allow to incubate for 15 minutes at 37 °C.

  • Reaction Initiation: Add DTNB and ATCI to all wells to start the reaction. The enzyme hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate).

  • Measurement: Immediately measure the change in absorbance at 412 nm over 5-10 minutes using a microplate reader.

  • Calculation: The rate of reaction is proportional to the enzyme activity. The percent inhibition for each compound concentration is calculated relative to the control, and this data is used to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[9][11]

Conclusion and Future Directions

The 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine scaffold represents a highly versatile platform for the development of novel therapeutic agents. By systematically modifying the substituents on the thiazole ring and the propan-1-amine side chain, researchers can fine-tune the biological activity profile of these analogs. The evidence strongly suggests that this class of compounds holds significant potential as antimicrobial agents, acetylcholinesterase inhibitors for neurodegenerative diseases, and histamine H3 receptor antagonists for cognitive enhancement.

Future research should focus on a multi-target approach, exploring if single analogs can exhibit dual activities (e.g., AChE inhibition and antimicrobial effects), which could be beneficial in complex diseases. Further optimization of pharmacokinetic properties (absorption, distribution, metabolism, and excretion) will be crucial for translating these promising in vitro findings into clinically viable drug candidates.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Chemical Reviews Letters, 8, 720-740.
  • Fathy, U. (2024).
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics, 13(9), 133-141.
  • Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. (2020). Molecules, 25(18), 4296.
  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). Chemistry & Biodiversity, 19(5), e202100871.
  • Biophysical Screening for the Discovery of Small-Molecule Ligands. (2012). Methods in Molecular Biology, 857, 305-325.
  • 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). International Journal of Molecular Sciences, 24(13), 10991.
  • Sander, K., Ligneau, X., Camelin, J. C., Schwartz, J. C., & Stark, H. (2010). Azole derivatives as histamine H3 receptor antagonists, part I: thiazol-2-yl ethers. Bioorganic & Medicinal Chemistry Letters, 20(19), 5744-5747.
  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (2021). Pharmaceutical Chemistry Journal, 55, 687-693.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules, 24(9), 1740.
  • Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. (1991). Journal of Medicinal Chemistry, 34(8), 2525-2547.
  • Synthesis and pharmacological evaluation of a novel series of 3-aryl-2-(2-substituted-4-methylthiazole-5-yl)thiazolidin-4-one as possible anti-inflammatory and antimicrobial agents. (2009). European Journal of Medicinal Chemistry, 44(6), 2543-2551.
  • Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. (1996). Archiv der Pharmazie, 329(7), 340-346.
  • bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. (2016).
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Omega, 6(29), 18991-19003.
  • Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 844-852.
  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2022). ChemistrySelect, 7(40), e202202684.
  • H3 receptor antagonist. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). MDPI. Retrieved January 25, 2026, from [Link]

  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Upd
  • Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (2022). Molecules, 27(24), 8721.
  • Detection of Other Biomolecules. (n.d.). Walt Lab. Retrieved January 25, 2026, from [Link]

  • A new family of H3 receptor antagonists based on the natural product Conessine. (2007). Bioorganic & Medicinal Chemistry Letters, 17(19), 5431-5435.
  • Thiamine. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

  • Synthesis and AChE Inhibitory Activity of Novel Thiazolylhydrazone Deriv
  • Pyrazoles as potential histamine H3-receptor antagonists. (1995). Archiv der Pharmazie, 328(5), 469-472.
  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). Journal of Biomedical Science, 30, 78.

Sources

Navigating the Labyrinth of Enzyme Inhibition: A Comparative Guide to 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery and development, the identification and characterization of novel enzyme inhibitors are paramount. The 2-aminothiazole scaffold has emerged as a "privileged structure," a recurring motif in a multitude of biologically active compounds, demonstrating a wide array of therapeutic potentials, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] This guide delves into a comparative analysis of a specific, yet under-characterized, 2-aminothiazole derivative, 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine , and its relationship with other known enzyme inhibitors targeting critical enzymes such as carbonic anhydrases (CAs) and cholinesterases.

The 2-Aminothiazole Scaffold: A Foundation for Potent Enzyme Inhibition

The 2-aminothiazole ring is a versatile building block in medicinal chemistry. Its ability to engage in various non-covalent interactions, including hydrogen bonding and aromatic stacking, with the active sites of enzymes makes it an attractive starting point for the design of potent and selective inhibitors.[1][2] Our analysis will focus on two key enzyme families where 2-aminothiazole derivatives have demonstrated significant inhibitory activity: carbonic anhydrases and cholinesterases.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3][4] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[5][6] The inhibitory activity of many CA inhibitors, including the clinically used drug acetazolamide, relies on the coordination of a key functional group to the zinc ion in the enzyme's active site.[5]

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine.[7] Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders.[7] The 2-aminothiazole moiety has been incorporated into various cholinesterase inhibitors, contributing to their binding affinity within the enzyme's active site.

Comparative Analysis of 2-Aminothiazole-Based Inhibitors

To contextualize the potential activity of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine, we will compare it with structurally related 2-aminothiazole derivatives with known inhibitory activities against carbonic anhydrases and cholinesterases.

Table 1: Comparative Inhibitory Activity of 2-Aminothiazole Derivatives against Carbonic Anhydrases (hCA I and hCA II)

CompoundStructureTarget EnzymeKᵢ (µM)
Hypothetical Target: 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine
hCA I & hCA IITo be determined2-amino-4-(4-chlorophenyl)thiazole[8]hCA I0.008 ± 0.001[8]2-amino-4-(4-bromophenyl)thiazole[8]hCA II0.124 ± 0.017[8]Acetazolamide (Standard)[3][6]hCA I & hCA IIPotent inhibitor[3][6]

Table 2: Comparative Inhibitory Activity of 2-Aminothiazole Derivatives against Cholinesterases (AChE and BChE)

CompoundStructureTarget EnzymeIC₅₀ (µM)Kᵢ (µM)
Hypothetical Target: 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine
AChE & BChETo be determinedTo be determined2-amino-4-(4-bromophenyl)thiazole[8]AChE-0.129 ± 0.030[8]2-amino-4-(4-bromophenyl)thiazole[8]BChE-0.083 ± 0.041[8]Thiazolylhydrazone derivative (2i)[9]AChE0.028 ± 0.001[9]-Acotiamide[7]AChEPotent inhibitor[7]-Compound 4m[10]AChE1.48 ± 0.28[10]-

Note: The structures for the compounds in the tables are illustrative and represent the core scaffolds. The exact structures can be found in the cited references.

Structure-Activity Relationship (SAR) Insights

The inhibitory potency of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring and the amino group.

For carbonic anhydrase inhibitors , the presence of a primary sulfonamide group is a key determinant of activity, as it coordinates with the active site zinc ion.[6] However, other functionalities on the thiazole ring can influence binding affinity and selectivity for different CA isoforms.

In the case of cholinesterase inhibitors , modifications at the 2-amino position and the 4-position of the thiazole ring significantly impact activity. For instance, the introduction of aryl or substituted aryl groups at the 4-position, as seen in the potent inhibitors in Table 2, often leads to enhanced binding within the enzyme's active site gorge.[7][11] The propan-1-amine substituent in our target compound introduces a flexible aliphatic chain with a terminal primary amine, which could potentially interact with anionic or hydrogen-bonding residues in the active site.

Experimental Protocols for Enzyme Inhibition Assays

To empirically determine the inhibitory activity of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine, standardized and robust enzymatic assays are essential. Below are detailed, step-by-step protocols for assessing inhibition of carbonic anhydrase and acetylcholinesterase.

Carbonic Anhydrase Inhibition Assay (p-Nitrophenyl Acetate Hydrolysis Method)

This assay spectrophotometrically measures the esterase activity of carbonic anhydrase, which is inhibited by CA inhibitors.[12][13]

G cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer (e.g., 50 mM Tris-SO4, pH 7.6) add_buffer Add 180 µL Assay Buffer to wells prep_buffer->add_buffer prep_enzyme Prepare CA Stock Solution add_enzyme Add 10 µL CA Solution (or buffer for blank) prep_enzyme->add_enzyme prep_substrate Prepare p-NPA Stock Solution (e.g., 20 mM in Acetonitrile) add_substrate Initiate reaction with 10 µL p-NPA prep_substrate->add_substrate prep_inhibitor Prepare Inhibitor Stock & Dilutions add_inhibitor Add Test Compound/Control prep_inhibitor->add_inhibitor add_buffer->add_enzyme add_enzyme->add_inhibitor pre_incubate Pre-incubate at 25°C add_inhibitor->pre_incubate pre_incubate->add_substrate measure Measure Absorbance at 405 nm (Kinetic Mode) add_substrate->measure calc_rate Calculate Reaction Rate (ΔAbs/min) measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_ic50 Plot % Inhibition vs. [Inhibitor] to determine IC50 calc_inhibition->plot_ic50

Caption: Workflow for determining acetylcholinesterase inhibition.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a 100 mM sodium phosphate buffer, pH 8.0.

    • DTNB Solution: Prepare a solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the assay buffer.

    • Substrate Solution: Prepare a solution of acetylthiocholine iodide (ATCI) in deionized water.

    • Enzyme Solution: Prepare a working solution of purified acetylcholinesterase (e.g., from electric eel) in the assay buffer. The final concentration should be optimized to provide a linear reaction rate.

    • Inhibitor Solutions: Prepare a stock solution of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine and a known AChE inhibitor (e.g., donepezil) in a suitable solvent and perform serial dilutions.

  • Assay Procedure (in a 96-well microplate):

    • To each well, add the assay buffer, DTNB solution, and the enzyme solution.

    • Add the inhibitor dilutions to the respective wells. For the 100% activity control, add the solvent.

    • Incubate the plate at 37°C for 15 minutes. [14] * Initiate the reaction by adding the ATCI solution to all wells.

    • Immediately measure the increase in absorbance at 412 nm in kinetic mode at regular intervals. [14]

  • Data Analysis:

    • Follow the same data analysis procedure as described for the carbonic anhydrase inhibition assay to determine the IC₅₀ value.

Conclusion

The 2-aminothiazole scaffold represents a fertile ground for the discovery of novel enzyme inhibitors. While the specific inhibitory profile of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine remains to be elucidated, its structural similarity to known inhibitors of carbonic anhydrases and cholinesterases provides a strong rationale for its investigation against these and other enzyme targets. The comparative data and detailed experimental protocols provided in this guide offer a comprehensive framework for researchers to systematically characterize this and other novel 2-aminothiazole derivatives, thereby contributing to the advancement of drug discovery and development.

References

  • El-Subbagh, H., & Al-Obaid, A. (2014). 2, 4-Disubstituted thiazoles II. A novel class of antitumor agents, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 76, 170–181.
  • Modric, M., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus Chimie, 25(G2), 1-13.
  • Taylor & Francis. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References.
  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • Bayram, H., et al. (2023). a class of carbonic anhydrase II and VII-selective inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1).
  • Wang, Y., et al. (2023).
  • Modric, M., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with an anti-inflammatory effect. Comptes Rendus Chimie, 25(G2), 1-13.
  • ACS Publications. (n.d.). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry.
  • BenchChem. (2025). Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8".
  • National Institutes of Health. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
  • PubMed. (2020). Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease.
  • MedchemExpress.com. (n.d.). Carbonic Anhydrase | Inhibitors.
  • Patel, A. B. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 14.
  • ResearchGate. (n.d.). AChE activity assay by Ellman method.
  • ResearchGate. (2024). I conducted Carbonic Anhydrase activity assay using p-nitrophenylacetate. Obtaining inaccurate absorption results.
  • PubMed. (2016). Synthesis and Carbonic Anhydrase Inhibition of Novel 2-(4-(Aryl)thiazole-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)
  • Korkmaz, I. N. (2023). 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. Biotechnology and Applied Biochemistry, 70(2), 659-669.
  • EXCLI Journal. (2025).
  • National Institutes of Health. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method.
  • ACS Publications. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(29), 18973–18987.
  • ResearchGate. (2025). Carbonic Anhydrase Inhibitors.
  • Journal of Applied Pharmaceutical Science. (2015).
  • BindingDB. (n.d.). Assay in Summary_ki.
  • National Institutes of Health. (2019).
  • BenchChem. (2025).
  • PubMed. (1986).
  • MDPI. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.

Sources

Navigating the Frontier of Antibiotic Resistance: A Comparative Efficacy Analysis of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine and its Analogs Against Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless battle against antimicrobial resistance, the scientific community is in constant pursuit of novel molecular entities that can effectively combat multidrug-resistant pathogens. This guide offers an in-depth comparative analysis of the potential efficacy of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine, a member of the promising thiazole class of compounds, against clinically significant resistant bacterial strains. Due to the nascent stage of research on this specific molecule, this guide will draw upon experimental data from structurally related 2-aminoalkylthiazole derivatives to project its potential performance and benchmark it against established therapeutic agents.

The rise of resistant bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), poses a severe threat to global public health, rendering conventional antibiotic therapies ineffective.[1] Thiazole derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial properties.[2][3] Their mechanism of action is often attributed to their ability to interfere with essential bacterial processes.[2] This guide will synthesize the available data to provide a comprehensive overview for researchers engaged in the discovery and development of new antibacterial agents.

The Challenge of Resistance: Understanding the Opponent

Bacteria have evolved sophisticated mechanisms to evade the effects of antibiotics. These strategies include enzymatic degradation of the drug, modification of the antibiotic's target site, and active efflux of the drug from the bacterial cell.[4] MRSA, for instance, has acquired a gene (mecA) that encodes a penicillin-binding protein (PBP2a) with low affinity for beta-lactam antibiotics. VRE, on the other hand, exhibits resistance by altering the terminal amino acid residues of the peptidoglycan precursors, thereby preventing the binding of glycopeptide antibiotics like vancomycin.

3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine: A Candidate in Focus

While direct experimental data on the antibacterial activity of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine is not yet publicly available, the broader class of 2-aminothiazole derivatives has demonstrated significant antimicrobial potential.[5][6] The core structure, featuring a 4-methylthiazole ring, is a key pharmacophore in many biologically active compounds. The propan-1-amine substituent at the 2-position is hypothesized to influence the compound's solubility and interaction with bacterial cell membranes or intracellular targets.

Comparative Efficacy: Insights from Structural Analogs

To build a predictive efficacy profile for 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine, we will examine the performance of closely related 2-aminoalkylthiazole derivatives for which experimental data exists. It is a well-established principle in medicinal chemistry that minor structural modifications can significantly impact biological activity. Therefore, this comparative analysis serves as a foundational guide for future experimental design.

One study on heteroaryl thiazole derivatives reported moderate to good antibacterial activity against a panel of bacteria, including resistant strains.[7] For instance, certain derivatives showed higher potential than the reference drug ampicillin against methicillin-resistant Staphylococcus aureus, P. aeruginosa, and E. coli.[7] Another study highlighted that piperazinyl derivatives of 2-aminothiazoles were effective in inhibiting the growth of MRSA and E. coli with Minimum Inhibitory Concentration (MIC) values of 4 and 8 μg/mL, respectively.[6]

Table 1: Comparative In Vitro Activity (MIC in µg/mL) of Thiazole Derivatives and Standard Antibiotics Against Resistant Bacterial Strains
Compound/DrugMRSAVREReference
Projected: 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine Data Not AvailableData Not Available
2-Aminothiazole Piperazinyl Derivative (121d)4Data Not Available[6]
Vancomycin1 - 2-[8][9][10]
Linezolid1 - 21 - 4[11][12]
Daptomycin-≤4[1][4]

Note: The efficacy of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine is projected based on the activity of structurally related compounds. Direct experimental validation is required.

Experimental Protocols for Efficacy Determination

To rigorously assess the antibacterial efficacy of novel compounds like 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine, standardized in vitro assays are essential. The following protocols outline the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics.

Experimental Workflow for Antibacterial Efficacy Testing

G cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis compound_prep Compound Dilution Series mic_assay MIC Determination (Broth Microdilution) compound_prep->mic_assay bacterial_prep Bacterial Inoculum Preparation bacterial_prep->mic_assay mbc_assay MBC Determination mic_assay->mbc_assay From non-turbid wells time_kill_assay Time-Kill Kinetics mic_assay->time_kill_assay Based on MIC values data_interpretation Data Interpretation & Comparison mbc_assay->data_interpretation time_kill_assay->data_interpretation

Caption: Workflow for evaluating antibacterial efficacy.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Methodology:

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial suspension of the test organism (e.g., MRSA, VRE) equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: Incubate the microtiter plate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Causality: This method allows for the precise determination of the concentration at which the compound inhibits bacterial growth, providing a quantitative measure of its potency. The use of standardized media and inoculum ensures reproducibility.

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

Methodology:

  • Subculturing from MIC plate: Following the MIC determination, aliquot a small volume (e.g., 10 µL) from all the wells showing no visible growth in the MIC plate.

  • Plating: Spread the aliquots onto appropriate agar plates (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 35 ± 2 °C for 18-24 hours.

  • Reading Results: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU from the initial inoculum.

Causality: This assay differentiates between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity, which is a critical parameter for therapeutic applications.

Protocol 3: Time-Kill Kinetic Assay

This assay provides insights into the pharmacodynamics of an antimicrobial agent by assessing the rate of bacterial killing over time.

Methodology:

  • Exposure: Inoculate flasks containing CAMHB with the test organism to a starting density of approximately 5 x 10^5 CFU/mL. Add the test compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each flask.

  • Quantification: Perform serial dilutions of the collected aliquots and plate them to determine the viable bacterial count (CFU/mL).

  • Analysis: Plot the log10 CFU/mL against time for each concentration to generate time-kill curves.

Causality: Time-kill curves reveal the concentration- and time-dependent killing characteristics of the compound, helping to classify it as bactericidal or bacteriostatic and providing valuable information for dosing regimen design.

Projected Performance and Comparative Landscape

Based on the available data for structurally similar 2-aminothiazole derivatives, it is reasonable to hypothesize that 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine could exhibit promising activity against resistant Gram-positive bacteria like MRSA. The presence of the flexible aminoalkyl chain might enhance its ability to penetrate the bacterial cell wall and interact with intracellular targets.

Against MRSA: Should the projected MIC of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine fall within the 1-4 µg/mL range, it would be comparable to or slightly less potent than vancomycin and linezolid.[8][11] However, its novelty could be an advantage against strains that have developed resistance to these established drugs.

Against VRE: The potential efficacy against VRE is more speculative. If active, its performance would be benchmarked against linezolid (MIC 1-4 µg/mL) and daptomycin (MIC ≤4 µg/mL).[1][4][12]

Future Directions and the Path Forward

The data and protocols presented in this guide provide a foundational framework for the systematic evaluation of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine and other novel thiazole derivatives. The critical next step is to perform the described in vitro assays to obtain direct experimental evidence of its antibacterial efficacy.

Further research should also focus on:

  • Mechanism of Action Studies: Elucidating how the compound exerts its antibacterial effect.

  • In Vivo Efficacy Studies: Evaluating its performance in animal models of infection.

  • Toxicity Profiling: Assessing its safety profile for potential therapeutic use.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs to optimize potency and other pharmacological properties.

The journey from a promising chemical scaffold to a clinically effective antibiotic is long and challenging. However, by leveraging a systematic and data-driven approach, the scientific community can continue to innovate and develop new weapons in the fight against antibiotic resistance.

References

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). In PMC. Retrieved January 25, 2026, from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). In Semantic Scholar. Retrieved January 25, 2026, from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). In NIH. Retrieved January 25, 2026, from [Link]

  • Optimization of Linezolid Dosing Regimens for Treatment of Vancomycin-Resistant Enterococci Infection. (n.d.). In PMC. Retrieved January 25, 2026, from [Link]

  • Linezolid minimum inhibitory concentration (MIC) creep in methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates at a single Japanese center. (n.d.). In PubMed. Retrieved January 25, 2026, from [Link]

  • Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients?. (n.d.). In PMC. Retrieved January 25, 2026, from [Link]

  • Resistance mechanisms. (n.d.). In ReAct - Action on Antibiotic Resistance. Retrieved January 25, 2026, from [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). In MDPI. Retrieved January 25, 2026, from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). In MDPI. Retrieved January 25, 2026, from [Link]

  • About Antimicrobial Resistance. (2025). In CDC. Retrieved January 25, 2026, from [Link]

  • Methicillin-resistant Staphylococcus aureus bacteremia with elevated vancomycin minimum inhibitory concentrations. (2023). In Cambridge University Press & Assessment. Retrieved January 25, 2026, from [Link]

  • Treatment of MRSA With a MIC of 2 mcg/mL to Vancomycin. (n.d.). In Medscape. Retrieved January 25, 2026, from [Link]

Sources

The Ascendant Trajectory of Thiazole Derivatives in Oncology: A Comparative Guide to Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

For decades, the thiazole scaffold has been a cornerstone in medicinal chemistry, demonstrating a remarkable versatility that has led to the development of numerous therapeutic agents. In the realm of oncology, this heterocyclic motif has proven to be particularly fruitful, with several thiazole-containing drugs, such as Dasatinib and Ixazomib, gaining regulatory approval and offering new hope to cancer patients.[1] This guide provides a comparative analysis of various thiazole derivatives as anticancer agents, delving into their mechanisms of action, structure-activity relationships, and a critical evaluation of their performance based on preclinical data. It is intended for researchers, scientists, and drug development professionals seeking to navigate the burgeoning landscape of thiazole-based cancer therapeutics.

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, serves as a versatile pharmacophore that can be readily modified to interact with a wide array of biological targets.[1] Its unique electronic properties and ability to form hydrogen bonds contribute to its potent and selective binding to various enzymes and receptors implicated in cancer progression.[1] Researchers have successfully synthesized and evaluated a multitude of thiazole derivatives, revealing their capacity to inhibit cancer cell proliferation, induce apoptosis, and interfere with critical signaling pathways.[2][3]

A Comparative Look at Promising Thiazole Derivatives

To illustrate the therapeutic potential of this class of compounds, we will compare a selection of recently developed thiazole derivatives that have shown significant anticancer activity. The following sections will detail their cytotoxic effects against various cancer cell lines and elucidate their distinct mechanisms of action.

Emerging Thiazole-Based Anticancer Agents

A recent study highlighted a novel series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones.[4][5] Among these, compound 4c emerged as a particularly potent agent. This derivative demonstrated superior inhibitory concentrations (IC50) against both MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines when compared to the standard drug, Staurosporine.[4][5]

Another noteworthy class of thiazole derivatives are those linked to a hydrazide moiety. One such compound, 4a , a para-chlorophenyl substituted thiazole-hydrazide, exhibited a promising anticancer profile against A549 lung carcinoma cells.[3] Similarly, its analogue 4d was identified as a potent agent against MCF7 breast cancer cells.[3]

The hybridization of the thiazole scaffold with other pharmacologically active heterocycles has also yielded promising results. For instance, a hybrid molecule incorporating a thiazole-coumarin moiety linked to a chalcone via a 1,2,3-triazole linker, designated as hybrid 1 , displayed significant antiproliferative activity against A549 lung cancer cells with an IC50 of 3.06 µM.[6]

The following table summarizes the in vitro cytotoxic activity of these selected thiazole derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Compound 4c MCF-7 (Breast)2.57 ± 0.16[4][5]
HepG2 (Liver)7.26 ± 0.44[4][5]
Compound 4a A549 (Lung)Promising (specific IC50 not provided)[3]
Compound 4d MCF-7 (Breast)Promising (specific IC50 not provided)[3]
Hybrid 1 A549 (Lung)3.06[6]
Capan-1 (Pancreatic)65.41[6]
Staurosporine (Standard) MCF-7 (Breast)6.77 ± 0.41[4][5]
HepG2 (Liver)8.4 ± 0.51[4][5]

Elucidating the Mechanisms of Action: A Multi-pronged Attack on Cancer

The anticancer efficacy of thiazole derivatives stems from their ability to modulate a diverse range of cellular targets and signaling pathways crucial for cancer cell survival and proliferation.[7]

1. Kinase Inhibition: A primary mechanism of action for many thiazole derivatives is the inhibition of protein kinases, which are key regulators of cellular signaling. For example, compound 4c was found to be a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of angiogenesis, with an IC50 of 0.15 µM.[4][5] Other thiazole derivatives have been shown to target Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently overexpressed in various cancers.[3] The inhibition of these kinases disrupts downstream signaling cascades, leading to a reduction in cell proliferation, migration, and invasion.

2. Cell Cycle Arrest and Apoptosis Induction: Thiazole derivatives have been demonstrated to induce cell cycle arrest, preventing cancer cells from progressing through the division cycle.[4][5] Compound 4c , for instance, causes cell cycle arrest at the G1/S phase in MCF-7 cells.[4][5] Furthermore, these compounds can trigger apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells.[3][4][5] The induction of apoptosis by thiazole derivatives can be mediated through various pathways, including the activation of caspases, which are the executioners of apoptosis.[3]

3. Inhibition of Other Key Enzymes: Beyond kinases, thiazole derivatives have been shown to inhibit other enzymes vital for cancer cell metabolism and survival. Some derivatives act as aromatase inhibitors, blocking the production of estrogen and thereby inhibiting the growth of hormone-dependent breast cancers.[3][4] Others have been designed to target human Lactate Dehydrogenase A (hLDHA), an enzyme involved in the metabolic reprogramming of cancer cells, effectively "starving" them.[8]

The following diagram illustrates the multifaceted mechanisms of action of thiazole derivatives as anticancer agents.

Thiazole_MoA cluster_targets Molecular Targets cluster_effects Cellular Effects Thiazole Thiazole Derivatives Kinases Kinases (e.g., VEGFR-2, EGFR) Thiazole->Kinases Inhibition Enzymes Enzymes (e.g., Aromatase, hLDHA) Thiazole->Enzymes Inhibition Other Other Cellular Components Thiazole->Other Angiogenesis Inhibition of Angiogenesis Kinases->Angiogenesis Leads to Metabolism Disruption of Cancer Metabolism Enzymes->Metabolism Leads to CellCycle Cell Cycle Arrest (G1/S Phase) Other->CellCycle Leads to Apoptosis Induction of Apoptosis Other->Apoptosis Leads to

Caption: Mechanisms of action of thiazole derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of thiazole derivatives is intricately linked to their chemical structure. The nature and position of substituents on the thiazole ring significantly influence their potency and selectivity.[3] For instance, in the thiazole-hydrazide series, para-chlorophenyl substitution at the fourth position of the thiazole ring resulted in a better anticancer profile compared to ortho-chlorophenyl substitution.[3] The presence of a chlorine atom, an electron-withdrawing group, appears to have a considerable effect on the anticancer activity.[2] Furthermore, bulky substituents on the thiazole ring have been shown to be less effective than smaller groups in contributing to anti-lung cancer activity.[3] These SAR insights are crucial for the rational design of more potent and specific thiazole-based anticancer drugs.

Experimental Protocols for Evaluating Anticancer Activity

The preclinical evaluation of novel anticancer agents relies on a battery of standardized in vitro assays. The following are detailed protocols for key experiments used to characterize the anticancer properties of thiazole derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the thiazole derivatives and a standard anticancer drug (e.g., Staurosporine) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

MTT_Workflow A Seed Cells in 96-well Plate B Treat with Thiazole Derivatives A->B C Incubate for 48-72 hours B->C D Add MTT Solution C->D E Incubate for 4 hours D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: Workflow for the MTT cytotoxicity assay.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the thiazole derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Analyze the data using appropriate software to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the thiazole derivative as described for the cell cycle analysis.

  • Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters and stains the DNA of late apoptotic and necrotic cells.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Conclusion and Future Perspectives

Thiazole derivatives represent a highly promising and versatile class of anticancer agents. Their ability to target multiple facets of cancer biology, from signaling pathways to cellular metabolism, underscores their therapeutic potential. The comparative analysis presented in this guide highlights the significant progress made in the design and development of novel thiazole-based compounds with potent and selective anticancer activity.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to enhance their in vivo efficacy and minimize potential off-target effects. The exploration of novel hybrid molecules that combine the thiazole scaffold with other pharmacophores is also a promising avenue for developing multi-targeted anticancer drugs. As our understanding of the molecular drivers of cancer continues to grow, the rational design of next-generation thiazole derivatives holds the key to developing more effective and personalized cancer therapies. The continuous investigation into their mechanisms of action and the identification of predictive biomarkers will be crucial for their successful clinical translation.

References

  • Al-Ostath, A. et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7354. [Link]

  • Sharma, A. et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Journal of Biomolecular Structure & Dynamics, 1-22. [Link]

  • Yilmaz, I. et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Journal of Molecular Structure, 1319, 138673. [Link]

  • Singh, P. et al. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega, 8(20), 17894–17909. [Link]

  • Evren, A. E. et al. (2024). Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. Anadolu University Journal of Health Sciences, 7(3), 458-471. [Link]

  • Al-Ostath, A. et al. (2023). (PDF) Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. ResearchGate. [Link]

  • Costantino, V. et al. (2024). Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. Molecules, 29(1), 198. [Link]

  • Kumar, R. et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Organic Chemistry, 26(12), 1145-1171. [Link]

  • Patel, K. et al. (2024). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. International Journal of Pharmaceutical Sciences and Research, 15(9), 3567-3580. [Link]

  • Bîcu, E. et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 25(1), 539. [Link]

  • Gümüş, F. et al. (2012). Synthesis and Anticancer Activities of Some Thiazole Derivatives. Journal of Heterocyclic Chemistry, 49(4), 848-855. [Link]abs/10.1002/jhet.873)

Sources

A Researcher's Guide to Evaluating the Anti-Inflammatory Potential of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in the field of inflammation, the thiazole scaffold represents a privileged structure with immense therapeutic potential. Its derivatives have demonstrated a wide array of biological activities, including potent anti-inflammatory effects. This guide provides a comprehensive framework for evaluating and comparing the anti-inflammatory prowess of novel thiazole derivatives, grounded in established experimental protocols and a deep understanding of the underlying molecular mechanisms.

The Inflammatory Cascade: A Complex Network of Molecular Events

Inflammation is the body's innate response to harmful stimuli, such as pathogens and damaged cells. While essential for healing, chronic or dysregulated inflammation underpins a multitude of diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The inflammatory process is orchestrated by a complex interplay of signaling pathways and molecular mediators. Key players in this cascade include the enzymes cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for the production of pro-inflammatory prostaglandins and leukotrienes, respectively.[1] Furthermore, intracellular signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, act as master regulators of inflammatory gene expression, controlling the production of cytokines, chemokines, and other inflammatory molecules.[2][3]

Thiazole Derivatives: Targeting the Engines of Inflammation

The therapeutic potential of thiazole derivatives in inflammation stems from their ability to modulate these key inflammatory pathways. Many thiazole-containing compounds have been shown to be effective inhibitors of COX and LOX enzymes.[4] The arachidonic acid pathway, which involves these enzymes, is a critical component of the inflammatory response.[4] Thiazole derivatives have demonstrated the ability to block the activity of COX-2 and 5-LOX, key enzymes in this pathway.[4][5] Beyond direct enzyme inhibition, emerging evidence suggests that thiazole derivatives can also interfere with the upstream NF-κB and MAPK signaling cascades, offering a multi-pronged approach to attenuating the inflammatory response.[6][7]

A Roadmap for Evaluation: From In Vitro Screening to In Vivo Validation

A systematic and rigorous evaluation of novel thiazole derivatives is paramount to identifying promising therapeutic candidates. This process typically begins with a battery of in vitro assays to assess their direct effects on key inflammatory targets and pathways, followed by in vivo studies in relevant animal models to confirm their efficacy and safety in a physiological context.

Part 1: In Vitro Evaluation – Pinpointing Molecular Mechanisms

Initial screening in a controlled laboratory setting allows for the precise determination of a compound's potency and selectivity.

The primary mechanism of action for many anti-inflammatory drugs is the direct inhibition of COX and LOX enzymes. Fluorometric or colorimetric enzyme immunoassays (EIA) are commonly employed to quantify the inhibitory activity of test compounds.

Table 1: Comparative In Vitro COX and 5-LOX Inhibition of Selected Thiazole Derivatives and Standard Drugs

Compound/DrugTargetIC50 ValueSource(s)
Thiazole Derivatives
Compound 2bCOX-10.239 µM[4]
COX-20.191 µM[4]
Thiazole Analogue 2aCOX-20.3 nM[5]
Thiazole Analogue 2bCOX-21 nM[5]
Thiazole Analogue 2cCOX-27 nM[5]
N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine5-LOX127 nM[5]
Standard Drugs
CelecoxibCOX-240 nM[8]
DiclofenacCOX-10.5 µg/ml[9]
COX-20.5 µg/ml[9]
MeloxicamCOX-133.7 nmol/L[10]
COX-22.0 nmol/L[10]
IndomethacinCOX-17.1 nmol/L[10]
COX-250.1 nmol/L[10]

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a typical procedure for assessing the COX-2 inhibitory activity of a test compound.

Materials:

  • COX-2 Enzyme (human recombinant)

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid

  • NaOH

  • Celecoxib (positive control)

  • 96-well white flat-bottom plates

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Dissolve the thiazole derivative (test inhibitor) in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a 10x working solution by diluting the stock with COX Assay Buffer.

  • Assay Plate Setup:

    • Sample Wells (S): Add 10 µL of the diluted test inhibitor.

    • Enzyme Control Wells (EC): Add 10 µL of COX Assay Buffer.

    • Positive Control Wells: Add 10 µL of a diluted Celecoxib solution.

  • Reagent Preparation:

    • COX Cofactor: Immediately before use, dilute the COX Cofactor 1:200 with COX Assay Buffer.

    • Arachidonic Acid Solution: Immediately before use, mix 5 µL of reconstituted Arachidonic Acid with 5 µL of NaOH. Further dilute this mixture 1:10 with purified water.

  • Enzyme and Substrate Addition:

    • Add a sufficient volume of COX Assay Buffer to all wells to bring the final volume to 100 µL.

    • Add the diluted COX-2 enzyme to all wells except for a reagent background control.

    • Add the diluted COX Cofactor to all wells.

    • Add the COX Probe to all wells.

    • Incubate the plate for 10 minutes at 37°C.

  • Initiate Reaction: Add the diluted Arachidonic Acid solution to all wells to start the enzymatic reaction.

  • Measurement: Immediately read the fluorescence at Ex/Em = 535/587 nm in kinetic mode for 10-20 minutes at 37°C.

  • Data Analysis: Calculate the rate of fluorescence increase. The percentage of inhibition is determined by comparing the rate in the sample wells to the rate in the enzyme control wells. The IC50 value is then calculated from a dose-response curve.[5][11]

dot

COX_LOX_Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimuli (e.g., Injury) AA Arachidonic Acid PLA2->AA COX1_2 COX-1 / COX-2 AA->COX1_2 FLAP 5-LOX Activating Protein (FLAP) AA->FLAP COX_path Cyclooxygenase (COX) Pathway PGG2 Prostaglandin G2 (PGG2) COX1_2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) (Vasodilation, Pain, Fever) PGH2->Prostaglandins LOX_path Lipoxygenase (LOX) Pathway LOX5 5-Lipoxygenase (5-LOX) FLAP->LOX5 HPETE 5-HPETE LOX5->HPETE LTA4 Leukotriene A4 (LTA4) HPETE->LTA4 Leukotrienes Leukotrienes (e.g., LTB4) (Chemotaxis, Vascular Permeability) LTA4->Leukotrienes Thiazole_COX Thiazole Derivatives (COX Inhibition) Thiazole_COX->COX1_2 Inhibit Thiazole_LOX Thiazole Derivatives (5-LOX Inhibition) Thiazole_LOX->LOX5 Inhibit

Caption: The Arachidonic Acid Cascade and points of inhibition by thiazole derivatives.

Cell-based assays provide a more physiologically relevant context to evaluate the anti-inflammatory effects of thiazole derivatives. Macrophage cell lines, such as RAW 264.7, are frequently used as they play a central role in the inflammatory response. Upon stimulation with lipopolysaccharide (LPS), a component of Gram-negative bacteria, these cells produce a variety of pro-inflammatory mediators.

Experimental Protocol: LPS-Induced Cytokine Release in RAW 264.7 Macrophages

This protocol measures the ability of a test compound to inhibit the release of pro-inflammatory cytokines, such as TNF-α and IL-6.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Thiazole derivative (test compound)

  • Dexamethasone (positive control)

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the thiazole derivative or Dexamethasone for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. A negative control group should receive the vehicle without LPS.

  • Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Determine the percentage of inhibition of cytokine release for each concentration of the test compound relative to the LPS-stimulated control. Calculate the IC50 value from a dose-response curve.[12][13][14]

Inflammatory_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKKs MKKs TAK1->MKKs IKK IKK TAK1->IKK DNA DNA Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Genes Thiazole_MAPK Thiazole Derivatives (MAPK Inhibition) MAPKs MAPKs Thiazole_MAPK->MAPKs Inhibit Thiazole_NFkB Thiazole Derivatives (NF-κB Inhibition) Thiazole_NFkB->IKK Inhibit MKKs->MAPKs AP1 AP1 MAPKs->AP1 AP1->DNA Transcription IkB IkB IKK->IkB Phosphorylates & Degrades NFkB NFkB IkB->NFkB Releases NFkB->DNA Transcription

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Conclusion: A Path Forward for Thiazole-Based Anti-Inflammatory Drug Discovery

The evaluation of the anti-inflammatory potential of thiazole derivatives requires a multi-faceted approach that combines robust in vitro and in vivo experimental models. By systematically assessing their inhibitory effects on key enzymes like COX and 5-LOX, and their modulatory influence on critical signaling pathways such as NF-κB and MAPK, researchers can gain a comprehensive understanding of their mechanisms of action. The comparative data generated from these studies, when benchmarked against established anti-inflammatory drugs, will be instrumental in identifying and advancing the most promising thiazole-based candidates toward clinical development. This guide provides a foundational framework to empower researchers in their quest for novel and effective anti-inflammatory therapeutics.

References

  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). ResearchGate. [Link]

  • Thiazoles and Thiazolidinones as COX/LOX Inhibitors. (2018). MDPI. [Link]

  • COX | COX pathway | COX inhibitors. Adooq Bioscience. [Link]

  • In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. (2024). PLOS One. [Link]

  • 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric). BioVision. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. [Link]

  • COX Inhibitors. (2023). StatPearls - NCBI Bookshelf. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • In vitro assays for cyclooxygenase activity and inhibitor characterization. (2010). Methods in Molecular Biology. [Link]

  • NF-κB signaling in inflammation. (2012). Signal Transduction and Targeted Therapy. [Link]

  • The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. (2010). Journal of Signal Transduction. [Link]

  • Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. (2013). Molecules. [Link]

  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2025). Turkish Journal of Pharmaceutical Sciences. [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). ACS Omega. [Link]

  • Meloxicam: selective COX-2 inhibition in clinical practice. (1998). The Journal of the Royal Society of Medicine. [Link]

  • Rat paw oedema modeling and NSAIDs: Timing of effects. (2014). Biomedical Research and Therapy. [Link]

  • Meloxicam:a selective COX-2 inhibitor non-steroidal anti-inflammatory drug. (2005). Expert Opinion on Pharmacotherapy. [Link]

  • Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. (2018). Molecules. [Link]

  • Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. (2021). Biomolecules & Therapeutics. [Link]

  • 2.7. Carrageenan-induced paw edema assay. Bio-protocol. [Link]

  • Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. (2016). The Pharma Innovation Journal. [Link]

Sources

A Senior Application Scientist's Guide to the Experimental Validation of Molecular Docking for Thiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, molecular docking serves as a powerful computational tool, enabling the rapid screening of vast chemical libraries to identify promising lead candidates. The thiazole scaffold, a cornerstone in medicinal chemistry, is frequently the subject of these in silico investigations due to its versatile biological activities.[1][2] However, the predictions generated by docking simulations are just that—predictions. They represent a hypothesis of how a molecule might behave in a biological system. To bridge the gap between computational hypothesis and clinical potential, a rigorous, multi-tiered experimental validation process is not just recommended; it is an absolute necessity for scientific integrity.

This guide provides a framework for researchers, scientists, and drug development professionals to validate molecular docking results for thiazole compounds, ensuring that computational insights are firmly grounded in empirical data. We will move beyond simply listing protocols and delve into the causality behind experimental choices, establishing a self-validating system that builds confidence in your findings.

The In Silico Foundation: A Molecular Docking Workflow Primer

Before diving into experimental validation, it is crucial to understand the computational workflow that generates the initial hypotheses. A typical molecular docking study involves several key stages, each with its own set of parameters that can influence the outcome.

  • Protein Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).[3] This structure is then prepared by adding hydrogen atoms, assigning partial charges, and removing water molecules and other non-essential components.

  • Ligand Preparation: The 2D structures of the thiazole compounds are converted into 3D conformations. This step involves generating a low-energy conformer for each ligand.

  • Grid Generation: A binding site on the protein is defined, typically centered on a known active site or a pocket identified by structural analysis. A grid is then generated within this site to calculate the interaction energies.

  • Docking Simulation: The prepared ligands are systematically placed within the defined grid box in various orientations and conformations. A scoring function is used to evaluate the binding affinity of each pose, predicting the most favorable binding mode.[3][4]

  • Post-Docking Analysis: The results are analyzed to rank the compounds based on their predicted binding energies (docking scores) and to visualize the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the top-ranked thiazole derivatives and the protein target.

This computational funnel narrows down a large library to a manageable number of high-priority candidates for experimental testing.

cluster_insilico In Silico Screening cluster_invitro Experimental Validation a Protein & Ligand Preparation b Binding Site Identification c Molecular Docking (Virtual Screening) d Scoring & Ranking (Binding Energy) e Tier 1: Biological Activity (Enzyme/Cell Assays) d->e f Tier 2: Direct Binding (Biophysical Assays) g Tier 3: Structural Confirmation (X-ray Crystallography) g->a

Caption: Integrated workflow for computational screening and experimental validation.

Tier 1 Validation: Assessing Biological Activity with Cellular and Enzymatic Assays

The first and most common step in validating docking results is to determine if the computationally prioritized thiazole compounds exhibit the desired biological activity in vitro. These assays measure the functional consequence of the predicted binding, such as enzyme inhibition or effects on cell viability.

A strong correlation between a low docking score (indicating strong predicted binding) and a low IC50 value (indicating high potency) provides the initial validation of the docking protocol.[5][6] For instance, studies on thiazole derivatives as potential anticancer agents have successfully demonstrated this correlation. A series of newly synthesized thiazole compounds targeting tubulin polymerization showed that the most potent inhibitors in the in vitro assay also had the most favorable binding energies in the docking simulation.[5][6]

Data Presentation: Correlation of Docking Score and IC50
Thiazole CompoundTarget ProteinDocking Score (kcal/mol)Experimental IC50 (µM)Reference
Compound 7cTubulin-14.152.00 ± 0.12[5][6]
Compound 9aTubulin-14.502.38 ± 0.14[5][6]
Compound 5cTubulin-13.882.95 ± 0.18[5][6]
CA-4 (Reference)Tubulin-13.422.96 ± 0.18[5][6]
Compound 4cVEGFR-2-0.15[7][8]
Sorafenib (Reference)VEGFR-2-0.059[7][8]
Compound 4cAromatase-7.91-[7]

This table synthesizes data from multiple studies to illustrate the expected correlation between lower (more negative) docking scores and lower IC50 values.

Experimental Protocol: In Vitro Enzyme Inhibition Assay (Example: Kinase Assay)

This protocol provides a generalized workflow for assessing the inhibitory activity of thiazole compounds against a specific protein kinase, a common target in cancer therapy.

  • Reagent Preparation:

    • Prepare a stock solution of the purified recombinant kinase in an appropriate assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Prepare a stock solution of the kinase-specific substrate peptide and ATP.

    • Dissolve the synthesized thiazole compounds and a known reference inhibitor in DMSO to create a series of stock concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer.

    • Add a small volume (1-2 µL) of the thiazole compound dilutions (or DMSO for the control) to the appropriate wells.

    • Add the kinase enzyme to all wells and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

    • Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at the optimal temperature (e.g., 30°C or 37°C).

    • Stop the reaction using a suitable stop solution (e.g., EDTA).

  • Detection:

    • Quantify the amount of product formed. This is often done using a luminescence-based assay that measures the amount of ATP remaining after the reaction. A lower signal indicates higher kinase activity (more ATP consumed).

    • Read the plate using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Tier 2 Validation: Biophysical Characterization of Direct Binding

While IC50 values are invaluable, they are an indirect measure of binding affinity, as they can be influenced by factors like substrate concentration and enzyme kinetics. To obtain direct, quantitative evidence of the physical interaction between a thiazole compound and its target protein, biophysical techniques are employed. These methods validate that the predicted binding actually occurs and measure its thermodynamic and kinetic properties.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures molecular interactions in real-time.[9][10] In a typical SPR experiment, the target protein is immobilized on a sensor chip. A solution containing the thiazole compound is then flowed over the surface. Binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected and plotted as a sensorgram.[10][11]

  • Key Outputs:

    • Association rate (ka): How quickly the compound binds to the target.

    • Dissociation rate (kd): How quickly the compound unbinds from the target.

    • Equilibrium dissociation constant (KD): A direct measure of binding affinity (KD = kd/ka). A lower KD value indicates a stronger interaction.

The affinity (KD) measured by SPR can be more reliably correlated with docking scores than IC50 values, providing a more robust validation of the computational model.[12]

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for measuring the thermodynamics of binding interactions.[13][14] It directly measures the heat released or absorbed when two molecules interact.[15] In an ITC experiment, a solution of the thiazole compound is titrated into a sample cell containing the target protein. The resulting heat changes are measured with high sensitivity.

  • Key Outputs:

    • Binding Affinity (KD): A direct measure of the strength of the interaction.

    • Stoichiometry (n): The ratio of ligand to protein in the complex.

    • Enthalpy (ΔH) and Entropy (ΔS): Provides a complete thermodynamic profile of the interaction, offering insights into the forces driving the binding (e.g., hydrogen bonds, hydrophobic effects).[15][16]

This detailed thermodynamic data is invaluable for understanding why a compound binds and can be used to refine the scoring functions of docking programs for future studies.[17]

The Gold Standard: Structural Validation

The ultimate validation of a molecular docking prediction is to determine the experimental 3D structure of the protein-ligand complex, typically through X-ray crystallography. This allows for a direct comparison of the computationally predicted binding pose with the actual binding mode at an atomic level.[18]

If the docked pose accurately reproduces the crystallographic pose (typically with a root-mean-square deviation (RMSD) of less than 2.0 Å), it provides the highest possible confidence in the docking protocol.[19] While resource-intensive, obtaining a crystal structure provides definitive proof of the interaction and invaluable structural insights for subsequent rounds of structure-based drug design.

cluster_correlation Correlating In Silico and Experimental Data cluster_outcomes Interpretation cluster_actions Actionable Insights insilico Docking Score (Binding Energy) invitro Experimental Data (IC50, KD) insilico->invitro Predicts good_corr Good Correlation (Low Score ≈ Low IC50/KD) invitro->good_corr IF bad_corr Poor Correlation (Low Score ≠ Low IC50/KD) invitro->bad_corr IF NOT validate Model is Validated Proceed with Scaffold good_corr->validate reassess Re-evaluate Model: - Scoring Function - Protein Conformation - Assay Conditions bad_corr->reassess

Caption: Logic diagram for interpreting the correlation between docking and experimental results.

Conclusion

The validation of molecular docking results is a critical, multi-step process that transforms computational predictions into experimentally supported facts. For promising scaffolds like thiazole compounds, this progression is essential for advancing a drug discovery project. By employing a tiered approach—starting with broad functional assays, followed by precise biophysical measurements, and culminating in structural determination—researchers can build a robust body of evidence. This integrated strategy not only validates the specific findings for a set of compounds but also refines the computational models, making them more predictive for future rounds of discovery. Ultimately, this synergy between in silico and in vitro methods accelerates the journey from a promising hit to a viable drug candidate.

References

  • Al-Ostoot, F.H., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]

  • El-Naggar, A.M., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega. Available at: [Link]

  • El-Naggar, A.M., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ResearchGate. Available at: [Link]

  • Gomaa, A.M., et al. (n.d.). Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell. Semantic Scholar. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2023). (PDF) Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. ResearchGate. Available at: [Link]

  • El-Naggar, A.M., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. PMC. Available at: [Link]

  • Kumar, D., et al. (2024). Design, synthesis, molecular docking, and dynamics studies of novel thiazole-Schiff base derivatives containing a fluorene moiety and the assessment of their antimicrobial and antioxidant activity. PMC. Available at: [Link]

  • Gomaa, A.M., et al. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. MDPI. Available at: [Link]

  • Jain, S., et al. (n.d.). (PDF) Molecular docking, synthesis, anticancer activity and computational investigations of thiazole based ligands and their Cu (II) complexes. ResearchGate. Available at: [Link]

  • Various Authors. (2024).
  • Aikawa, H., et al. (n.d.). Mass spectrometric analysis of protein–ligand interactions. PMC. Available at: [Link]

  • Squaranti, A., et al. (2025). Integrating Surface Plasmon Resonance and Docking Analysis for Mechanistic Insights of Tryptase Inhibitors. PubMed. Available at: [Link]

  • Al-Mokadem, M., et al. (2022). Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. PMC. Available at: [Link]

  • Mbeket, S.B.N. (2022). How to validate the molecular docking results ? ResearchGate. Available at: [Link]

  • Saglik, B.N., et al. (2018). In Vitro and in Silico Evaluation of New Thiazole Compounds as Monoamine Oxidase Inhibitors. PubMed. Available at: [Link]

  • Various Authors. (n.d.). In silico studies (ADME) and in vitro evaluation of the cytotoxic and antimicrobial properties of thiosemicarbazones and thiazole compounds. Scientific Electronic Archives. Available at: [Link]

  • Balius, T.E., et al. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC. Available at: [Link]

  • Various Authors. (n.d.).
  • Squaranti, A., et al. (n.d.). Integrating Surface Plasmon Resonance and Docking Analysis for Mechanistic Insights of Tryptase Inhibitors. MDPI. Available at: [Link]

  • Harding, S.E. (n.d.). Protein-Ligand and Interactions: Structure and Spectroscopy. ResearchGate. Available at: [Link]

  • Taylor, R.D., et al. (n.d.). Lessons from Docking Validation. Michigan State University. Available at: [Link]

  • Khan, I., et al. (2024). In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase. PubMed Central. Available at: [Link]

  • Greening, D.W., et al. (2023). Studying Protein–Ligand Interactions by Protein Denaturation and Quantitative Cross-Linking Mass Spectrometry. ACS Publications. Available at: [Link]

  • Diller, D.J., et al. (n.d.). Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. Available at: [Link]

  • Various Authors. (n.d.). Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. Available at: [Link]

  • El-Gazzar, M.G.A., et al. (2022). Identification of a Potential Thiazole Inhibitor Against Biofilms by 3D QSAR, Molecular Docking, DFT Analysis. Physical Chemistry Research. Available at: [Link]

  • Various Authors. (n.d.). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. NIH. Available at: [Link]

  • Various Authors. (n.d.). In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Malvern Panalytical. (2025). Measuring binding kinetics with isothermal titration calorimetry. YouTube. Available at: [Link]

  • Cytiva. (2022). Principles of surface plasmon resonance (SPR) used in Biacore™ systems. YouTube. Available at: [Link]

  • Musco, M. (2021). How can I validate docking result without a co-crystallized ligand? ResearchGate. Available at: [Link]

  • Du, X., et al. (n.d.). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. MDPI. Available at: [Link]

  • Various Authors. (n.d.). Surface Plasmon Resonance (SPR) Assay. Charles River Laboratories. Available at: [Link]

  • Various Authors. (2025). Isothermal Titration Calorimetry: Experimental Design, Data Analysis, and Probing Macromolecule/Ligand Binding and Kinetic Interactions. ResearchGate. Available at: [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.